molecular formula C11H22O7S B611230 Boc-PEG2-sulfonic acid CAS No. 1817735-40-2

Boc-PEG2-sulfonic acid

Número de catálogo: B611230
Número CAS: 1817735-40-2
Peso molecular: 298.36 g/mol
Clave InChI: HBIDYLRBESNRPU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

t-Butoxycarbonyl-PEG2-sulfonic acid is a PEG Linker

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O7S/c1-11(2,3)18-10(12)4-5-16-6-7-17-8-9-19(13,14)15/h4-9H2,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIDYLRBESNRPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501146539
Record name Propanoic acid, 3-[2-(2-sulfoethoxy)ethoxy]-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501146539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1817735-40-2
Record name Propanoic acid, 3-[2-(2-sulfoethoxy)ethoxy]-, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1817735-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[2-(2-sulfoethoxy)ethoxy]-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501146539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Boc-PEG2-sulfonic acid: A Core Component in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-PEG2-sulfonic acid is a heterobifunctional linker molecule of significant interest in contemporary drug discovery and development, particularly in the burgeoning field of targeted protein degradation. Its unique chemical architecture, featuring a tert-butyloxycarbonyl (Boc)-protected amine, a diethylene glycol (PEG2) spacer, and a terminal sulfonic acid group, offers a versatile platform for the synthesis of complex therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The hydrophilic PEG spacer enhances the aqueous solubility and pharmacokinetic properties of the resulting conjugates, while the orthogonal protecting group strategy allows for controlled, sequential bioconjugation. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, complete with detailed experimental protocols and visual workflows to aid researchers in its effective utilization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its successful application in the laboratory. The key quantitative data for this molecule are summarized in the table below.

PropertyDataNotes
Chemical Name tert-Butoxycarbonyl-PEG2-sulfonic acidAlso referred to as 2-{2-[2-(tert-butoxycarbonylamino)ethoxy]ethoxy}ethanesulfonic acid.
Molecular Formula C₁₁H₂₂O₇S
Molecular Weight 298.35 g/mol
CAS Number 1817735-40-2
Appearance White to off-white solid
Purity Typically ≥95%Purity should be confirmed by analytical techniques such as NMR and LC-MS.
pKa 1.34 ± 0.50 (Predicted)The sulfonic acid group is a strong acid.
Solubility The amphiphilic nature of the molecule, with a nonpolar Boc group and a polar PEG and sulfonic acid, influences its solubility.[1]
WaterSoluble. The PEG spacer and sulfonic acid group impart hydrophilicity.[1]
DMSO (Dimethyl sulfoxide)Soluble.[1] A common solvent for preparing stock solutions.
DMF (Dimethylformamide)Soluble.[1] Frequently used as a reaction solvent for bioconjugation.
DCM (Dichloromethane)Soluble.[1] Often used in synthesis and purification steps.
Storage Conditions 2-8°C or -20°CShould be stored in a cool, dry place, away from light and moisture to prevent degradation. For long-term storage, -20°C under an inert atmosphere is recommended.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A representative synthetic route starting from 2-(2-aminoethoxy)ethanol (B1664899) is outlined below. This pathway involves the introduction of the sulfonic acid moiety, followed by the protection of the terminal amine with a Boc group.

Experimental Protocol: Synthesis of this compound

Route: Synthesis from 2-(2-Aminoethoxy)ethanol

This synthetic route involves two key stages: the sulfonation of the primary alcohol and the subsequent Boc protection of the primary amine.

Stage 1: Synthesis of 2-(2-Aminoethoxy)ethanesulfonic acid

  • Mesylation:

    • Dissolve 2-(2-aminoethoxy)ethanol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (B128534) (TEA) (1.2 eq) to the solution.

    • Slowly add methanesulfonyl chloride (MsCl) (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 3-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylated intermediate.

  • Sulfonation:

    • Dissolve the crude mesylated intermediate in a mixture of dimethylformamide (DMF) and water.

    • Add sodium sulfite (B76179) (Na₂SO₃) (3.0 eq) to the solution.

    • Heat the reaction mixture to 80°C and stir overnight.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, filter the mixture to remove excess sodium sulfite.

    • Remove the solvent under reduced pressure. The resulting crude 2-(2-aminoethoxy)ethanesulfonic acid is often carried forward to the next step without extensive purification.

Stage 2: Boc Protection of 2-(2-Aminoethoxy)ethanesulfonic acid

  • Dissolution: In a round-bottom flask, dissolve the crude 2-(2-aminoethoxy)ethanesulfonic acid from the previous step in a mixture of dioxane and water.

  • Base Addition: Add a base such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (B78521) (NaOH) to adjust the pH to approximately 9-10.

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) (1.2 eq) to the stirred solution.[2]

  • Reaction: Stir the reaction mixture at room temperature overnight. The reaction can be monitored by TLC to confirm the consumption of the starting material.

  • Work-up:

    • Acidify the reaction mixture to a pH of approximately 2-3 with a dilute acid (e.g., 1 M HCl).

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the final product, this compound, by column chromatography on silica (B1680970) gel to yield a white to off-white solid.

  • Characterization: Confirm the structure and purity of the final product by NMR and mass spectrometry.

A 2-(2-Aminoethoxy)ethanol B Mesylated Intermediate A->B MsCl, TEA, DCM C 2-(2-Aminoethoxy)ethanesulfonic acid B->C Na2SO3, DMF/H2O D This compound C->D (Boc)2O, Base

Synthetic workflow for this compound.

Applications in Drug Development

This compound is a pivotal building block in the synthesis of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins.[3][4]

PROTAC-Mediated Protein Degradation

A PROTAC molecule consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[5] this compound serves as a versatile linker, providing the necessary spacing and flexibility for the formation of a stable ternary complex between the POI and the E3 ligase. This proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[5]

cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with this compound linker) PROTAC->PROTAC Recycling PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated protein degradation pathway.
Experimental Protocol: Representative PROTAC Synthesis

The following protocol describes a general strategy for the synthesis of a PROTAC using this compound. This involves a sequential coupling approach.

Step 1: Boc Deprotection of the Linker

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Acid Treatment: Add trifluoroacetic acid (TFA) (20-50% v/v in DCM) or a 4M HCl solution in dioxane.[6]

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with DCM (3x) to remove residual TFA, yielding the deprotected amino-PEG2-sulfonic acid, typically as a TFA salt.

Step 2: Activation of the Sulfonic Acid and Coupling to the First Ligand (e.g., POI Ligand)

  • Activation:

    • Dissolve the deprotected amino-PEG2-sulfonic acid (1.0 eq) in anhydrous DCM and cool to 0°C.

    • Slowly add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (2-3 eq) to the solution. A catalytic amount of DMF can be added if using oxalyl chloride.

    • Stir the reaction at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours to form the sulfonyl chloride intermediate. This intermediate is highly reactive and is typically used immediately without purification.

  • Coupling:

    • In a separate flask, dissolve the amine-functionalized POI ligand (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous DCM.

    • Slowly add the freshly prepared sulfonyl chloride solution to the ligand solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for several hours to overnight.

    • Monitor the formation of the ligand-linker intermediate by LC-MS.

    • Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Step 3: Coupling of the Second Ligand (e.g., E3 Ligase Ligand)

  • Activation of the Second Ligand:

    • In a separate flask, dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.

    • Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).

    • Stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Coupling:

    • Add the purified POI-linker intermediate from Step 2 (which has a free amine) (1.1 eq) to the activated E3 ligase ligand solution.

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor the formation of the final PROTAC by LC-MS.

  • Purification:

    • Upon completion, work up the reaction (e.g., aqueous wash).

    • Purify the final crude PROTAC molecule by preparative HPLC to achieve high purity (>95%).

  • Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.

A This compound B H2N-PEG2-sulfonic acid A->B TFA, DCM C H2N-PEG2-sulfonyl chloride B->C SOCl2, DCM D POI Ligand-Linker Intermediate C->D POI Ligand-NH2, DIPEA E Final PROTAC D->E E3 Ligand-COOH, HATU, DIPEA

General workflow for PROTAC synthesis.

Characterization and Analysis of PROTACs

Once a PROTAC is synthesized, its identity, purity, and biological activity must be thoroughly characterized.

LC-MS for Identity and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of PROTACs. It provides information on the molecular weight of the synthesized molecule, confirming its identity, and can also be used to assess its purity.[7]

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Dissolve the purified PROTAC in a suitable solvent (e.g., DMSO, methanol, or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over 10-20 minutes is a common starting point.

  • Mass Spectrometry:

    • Ionization Source: Electrospray ionization (ESI) is typically used.

    • Analysis Mode: Positive ion mode is generally used to detect the protonated molecule [M+H]⁺.

    • Data Analysis: The molecular weight is confirmed by the mass-to-charge ratio (m/z) of the main peak. Purity is assessed by integrating the peak area of the desired product relative to the total peak area.

Western Blot for Protein Degradation Analysis

Western blotting is a widely used technique to quantify the degradation of the target protein induced by the PROTAC.[8][9] This allows for the determination of key parameters such as the half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ).

Experimental Protocol: Western Blot Analysis

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified period (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control for each sample. The percentage of remaining protein is calculated relative to the vehicle-treated control.

A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Detection (ECL) F->G H Data Analysis (Quantification of Degradation) G->H

Experimental workflow for Western blot analysis.

Conclusion

This compound is a highly valuable and versatile linker for the synthesis of advanced therapeutics, particularly PROTACs. Its well-defined structure, incorporating a hydrophilic PEG spacer, a reactive sulfonic acid moiety, and a protected amine, enables the rational design and efficient construction of complex bioconjugates. A comprehensive understanding of its physicochemical properties, synthetic methodologies, and the protocols for characterizing its conjugates is paramount for researchers aiming to leverage its potential in the development of novel targeted therapies. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful implementation of this compound in drug discovery and chemical biology research.

References

An In-depth Technical Guide to the Core Chemical Properties of Boc-PEG2-sulfonic Acid for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-PEG2-sulfonic acid is a heterobifunctional linker molecule of significant interest in contemporary drug discovery and development, particularly in the burgeoning field of targeted protein degradation. Its unique chemical architecture, comprising a tert-butyloxycarbonyl (Boc) protected amine, a short diethylene glycol (PEG2) spacer, and a terminal sulfonic acid moiety, offers a versatile platform for the synthesis of complex bioconjugates, most notably Proteolysis Targeting Chimeras (PROTACs).

The Boc protecting group provides a stable yet readily cleavable handle for orthogonal chemical synthesis, allowing for the sequential attachment of different molecular entities. The hydrophilic PEG2 spacer enhances the aqueous solubility and can improve the pharmacokinetic profile of the resulting conjugate, a critical consideration in drug design. The terminal sulfonic acid group presents a distinct reactive handle for conjugation compared to the more common carboxylic acid, offering alternative coupling strategies and potentially influencing the physicochemical properties of the final molecule. This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and applications of this compound.

Core Chemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in research and development. The following tables summarize key quantitative and qualitative data.

PropertyValueSource(s)
Molecular Formula C₁₁H₂₃NO₇S[1]
Molecular Weight 298.35 g/mol [1]
CAS Number 1817735-40-2[1]
Appearance White to off-white solid
Purity ≥95% (typically verified by HPLC)
Storage Conditions 2-8°C for short-term, -20°C for long-term
Solubility ProfileSolventObservationSource(s)
Water SolubleThe hydrophilic PEG spacer and the polar sulfonic acid group contribute to its aqueous solubility.[2]
Polar Organic Solvents Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Readily soluble. These are common solvents for reactions involving this linker.[2]
Chlorinated Solvents Dichloromethane (DCM)Soluble. DCM is frequently used in the Boc deprotection step.[3]
Non-polar Solvents Ethers, AlkanesGenerally insoluble.

Note: Specific quantitative solubility data (e.g., mg/mL) for this compound is not widely available in the public domain. The information provided is based on data for structurally similar compounds and general chemical principles.

Experimental Protocols

Detailed methodologies are essential for the successful and reproducible application of this compound in the synthesis of bioconjugates. The following protocols provide a framework for key experimental procedures.

Protocol 1: Boc Deprotection

The removal of the Boc protecting group is a critical first step in many synthetic strategies to expose the primary amine for subsequent conjugation.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Toluene (B28343) (for co-evaporation)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 20-50% TFA in DCM to the flask with stirring.[3]

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for an additional 1-2 hours.[3]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[3]

  • To ensure complete removal of residual TFA, perform co-evaporation with toluene (repeat 3 times).[3]

  • The resulting product is the TFA salt of the deprotected amine, which can be used directly in the next step or neutralized with a mild base if required.

Protocol 2: Sulfonamide Bond Formation

The sulfonic acid moiety can be activated to form a reactive intermediate, such as a sulfonyl chloride, which readily reacts with primary amines to form a stable sulfonamide bond.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Amine-containing molecule

  • Non-nucleophilic base (e.g., pyridine (B92270) or triethylamine)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Activation:

    • Under an inert atmosphere, dissolve this compound in anhydrous DCM.

    • Cool the solution to 0°C.

    • Slowly add thionyl chloride (2-3 equivalents).

    • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 1-2 hours. Monitor the formation of the sulfonyl chloride by quenching a small aliquot with an amine and analyzing by LC-MS.[2]

    • Remove the excess thionyl chloride and DCM under reduced pressure. The crude Boc-PEG2-sulfonyl chloride is typically used immediately in the next step.

  • Conjugation:

    • Dissolve the amine-containing molecule and a non-nucleophilic base in anhydrous DCM.

    • Slowly add the freshly prepared Boc-PEG2-sulfonyl chloride solution to the amine solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and perform a standard aqueous workup.

    • Purify the crude product by flash column chromatography.

Applications in PROTAC Synthesis

This compound is a valuable linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.

PROTAC Mechanism of Action

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.

PROTAC_Mechanism cluster_Cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound typically involves a sequential coupling strategy.

PROTAC_Synthesis_Workflow start This compound step1 Boc Deprotection (TFA, DCM) start->step1 intermediate1 H2N-PEG2-sulfonic acid step1->intermediate1 step2 Amide Coupling (e.g., with POI Ligand-COOH) intermediate1->step2 intermediate2 POI-Linker-sulfonic acid step2->intermediate2 step3 Sulfonamide Bond Formation (Activation & Coupling with E3 Ligase Ligand-NH2) intermediate2->step3 final_product Final PROTAC step3->final_product

Caption: A general workflow for PROTAC synthesis.

Signaling Pathways

PROTACs do not directly participate in signaling pathways in the classical sense of activating or inhibiting receptors or kinases. Instead, they modulate signaling pathways by inducing the degradation of key protein components within those pathways. For example, a PROTAC targeting a specific kinase would lead to the downregulation of that kinase's signaling cascade.

The fundamental biological process hijacked by PROTACs is the Ubiquitin-Proteasome System (UPS).

Ubiquitin_Proteasome_Pathway Ub Ubiquitin (Ub) E1 E1 (Ub-activating enzyme) Ub->E1 ATP E2 E2 (Ub-conjugating enzyme) E1->E2 Ub Transfer E3 E3 (Ub ligase) E2->E3 Complex Formation Substrate Substrate Protein E3->Substrate Polyubiquitination Substrate->E3 Recognition Proteasome 26S Proteasome Substrate->Proteasome Targeting Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The Ubiquitin-Proteasome Pathway.

Conclusion

This compound is a valuable and versatile chemical tool for researchers and drug development professionals. Its defined structure, featuring orthogonal protecting groups and a hydrophilic spacer, makes it an ideal linker for the construction of complex bioconjugates such as PROTACs. The protocols and data presented in this guide provide a foundational understanding for the effective utilization of this reagent in pioneering new therapeutic modalities. As the field of targeted protein degradation continues to expand, the strategic application of well-characterized linkers like this compound will be paramount to the development of the next generation of precision medicines.

References

Technical Guide: Boc-PEG2-sulfonic acid (CAS No. 1817735-40-2) in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Boc-PEG2-sulfonic acid, with CAS number 1817735-40-2, is a heterobifunctional linker molecule integral to modern chemical biology and drug discovery, particularly in the burgeoning field of targeted protein degradation.[1][2] Its structure incorporates three key chemical motifs: a tert-butyloxycarbonyl (Boc) protected amine, a short diethylene glycol (PEG2) spacer, and a terminal sulfonic acid. This unique architecture provides a versatile platform for the synthesis of complex bioconjugates, most notably Proteolysis Targeting Chimeras (PROTACs).[1][2]

PROTACs are innovative heterobifunctional molecules designed to co-opt the cell's intrinsic ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[2] They achieve this by simultaneously binding to a target protein of interest and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein. The linker component of a PROTAC is a critical determinant of its efficacy, influencing factors such as solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

The this compound linker offers several advantageous properties for PROTAC design. The hydrophilic PEG2 spacer can enhance the aqueous solubility of the resulting PROTAC molecule, a common challenge in the development of these typically large and complex molecules.[1] The Boc-protected amine allows for a controlled, stepwise synthetic strategy, while the terminal sulfonic acid provides a unique functional handle for conjugation, offering an alternative to the more commonly used carboxylic acid.

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its use in the synthesis of bioconjugates, and a discussion of the relevant biological pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 1817735-40-2
Molecular Formula C11H22O7S
Molecular Weight 298.35 g/mol
Appearance White to off-white solid
Functional Groups Boc-protected amine, PEG spacer, Sulfonic acid
Solubility Soluble in water, DMSO, and other common organic solvents
Storage Recommended storage at -20°C for long-term stability

Note: The data in this table is compiled from commercially available sources.

Experimental Protocols

The following protocols are representative methodologies for the use of Boc-PEG-sulfonic acid linkers in the synthesis of PROTACs. These should be optimized for specific ligands and reaction scales.

Boc Deprotection

This procedure removes the Boc protecting group to reveal a primary amine, which can then be coupled to a molecule of interest (e.g., a protein of interest ligand).

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Nitrogen or Argon supply (optional)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous DCM.

  • To the stirred solution, add TFA to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting amine-PEG2-sulfonic acid can often be used in the next step without further purification.

Sulfonic Acid Activation and Amine Coupling

The sulfonic acid moiety is activated to facilitate its reaction with a primary amine on a target molecule (e.g., an E3 ligase ligand) to form a stable sulfonamide bond.

Materials:

  • Amine-PEG2-sulfonic acid (from the deprotection step)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Amine-containing molecule (e.g., E3 ligase ligand)

  • Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Nitrogen or Argon supply

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

Step 1: Activation of the Sulfonic Acid

  • Under an inert atmosphere (nitrogen or argon), dissolve the amine-PEG2-sulfonic acid in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add thionyl chloride (2-3 equivalents) to the solution.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for 1-2 hours.

  • Monitor the formation of the sulfonyl chloride by quenching a small aliquot with an amine and analyzing by LC-MS.

  • Once the activation is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure.

Step 2: Coupling to an Amine-Containing Molecule

  • In a separate flask, dissolve the amine-containing molecule and a non-nucleophilic base such as DIPEA (2-3 equivalents) in anhydrous DMF.

  • To this solution, add the freshly prepared sulfonyl chloride from Step 1.

  • Stir the reaction mixture at room temperature for 4-16 hours.

  • Monitor the formation of the final product by LC-MS.

  • Upon completion, the reaction mixture is typically worked up by aqueous extraction and the crude product is purified by flash column chromatography or preparative HPLC.

Signaling Pathway and Mechanism of Action

PROTACs synthesized using linkers like this compound function by hijacking the ubiquitin-proteasome system to induce the degradation of a target protein.

The general mechanism of action is as follows:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.

  • Ubiquitination: The proximity induced by the PROTAC facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI.

  • Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome into smaller peptides.

  • Recycling: The PROTAC molecule is released and can participate in further rounds of protein degradation.

PI3K_AKT_mTOR_Pathway

References

An In-depth Technical Guide to the Synthesis and Characterization of Boc-PEG2-sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-PEG2-sulfonic acid, systematically named tert-butyl (2-(2-(2-sulfonatooxy)ethoxy)ethyl)carbamate, is a heterobifunctional linker molecule of significant interest in contemporary drug development. Its structure incorporates a tert-butyloxycarbonyl (Boc) protected amine, a hydrophilic diethylene glycol (PEG2) spacer, and a terminal sulfonic acid group. This unique combination of functionalities makes it a valuable building block in the synthesis of complex bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The PEG spacer enhances aqueous solubility and provides spatial separation between conjugated moieties, while the Boc-protected amine allows for orthogonal chemical strategies. The terminal sulfonic acid group offers a distinct reactive handle for conjugation compared to the more commonly used carboxylic acids. This guide provides a comprehensive overview of a plausible synthetic route to this compound and detailed protocols for its characterization.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 2-(2-(Boc-amino)ethoxy)ethanol. The synthetic pathway involves the sulfation of the terminal hydroxyl group followed by hydrolysis to yield the desired sulfonic acid.

Diagram of the Synthetic Pathway

Synthesis_Pathway start 2-(2-(Boc-amino)ethoxy)ethanol (Boc-NH-PEG2-OH) intermediate Boc-PEG2-sulfate start->intermediate SO3-Pyridine Complex, Pyridine (B92270) product This compound intermediate->product Hydrolysis (H2O)

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Boc-PEG2-sulfate

This initial step involves the reaction of 2-(2-(Boc-amino)ethoxy)ethanol with a sulfur trioxide pyridine complex to form the corresponding sulfate (B86663) ester.

  • Materials:

    • 2-(2-(Boc-amino)ethoxy)ethanol (1.0 eq)

    • Sulfur trioxide pyridine complex (1.5 eq)

    • Anhydrous Pyridine

    • Anhydrous Dichloromethane (DCM)

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Ice bath

  • Procedure:

    • Dissolve 2-(2-(Boc-amino)ethoxy)ethanol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add anhydrous pyridine to the solution.

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add the sulfur trioxide pyridine complex portion-wise to the stirred solution, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of cold water.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-PEG2-sulfate.

Step 2: Hydrolysis to this compound

The crude Boc-PEG2-sulfate is then hydrolyzed to the final product, this compound.

  • Materials:

    • Crude Boc-PEG2-sulfate from Step 1

    • Water

    • Dowex® 50WX8 hydrogen form resin (or other suitable acidic resin)

  • Procedure:

    • Dissolve the crude Boc-PEG2-sulfate in water.

    • Add the acidic ion-exchange resin and stir the mixture for 2-4 hours at room temperature.

    • Filter off the resin and wash it with water.

    • Lyophilize the combined aqueous filtrates to obtain this compound as a solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed.

Diagram of the Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_results Results synthesis Synthesized this compound nmr NMR Spectroscopy (1H & 13C) synthesis->nmr ms Mass Spectrometry (ESI-MS) synthesis->ms hplc HPLC Analysis synthesis->hplc structure Structural Confirmation nmr->structure mw Molecular Weight Verification ms->mw purity Purity Assessment hplc->purity

Caption: Workflow for the characterization of this compound.

Data Presentation

Table 1: Expected ¹H NMR Data for this compound (400 MHz, D₂O)

AssignmentExpected Chemical Shift (δ ppm)MultiplicityIntegration
-C(CH₃)₃ (Boc)~1.45s9H
-CH₂-NH- (Boc)~3.30t2H
-O-CH₂-CH₂-NH-~3.65t2H
-O-CH₂-CH₂-SO₃H~3.75t2H
-CH₂-SO₃H~3.10t2H

Table 2: Expected ¹³C NMR Data for this compound (100 MHz, D₂O)

AssignmentExpected Chemical Shift (δ ppm)
-C(CH₃)₃ (Boc)~28.5
-C(CH₃)₃ (Boc)~80.5
-C=O (Boc)~156.0
-CH₂-NH- (Boc)~40.0
-O-CH₂-CH₂-NH-~70.0
-O-CH₂-CH₂-SO₃H~68.0
-CH₂-SO₃H~51.0

Table 3: Mass Spectrometry and HPLC Data

Analysis TechniqueExpected Result
ESI-MS[M-H]⁻ at m/z ≈ 296.1
Purity by HPLC (RP-HPLC)>95%
Experimental Protocols for Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of this compound.

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O).

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse.

    • Number of Scans: 16-32.

    • Relaxation Delay: 2-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled.

    • Number of Scans: 1024-4096.

    • Relaxation Delay: 2-5 seconds.

  • Data Analysis: Process the spectra and assign the peaks based on their chemical shifts, multiplicities, and integrations, comparing them to the expected values.

2. Mass Spectrometry (MS)

  • Objective: To verify the molecular weight of this compound.

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the sample in a suitable solvent such as water/acetonitrile with 0.1% formic acid.

  • Instrumentation: ESI-Time of Flight (ESI-TOF) or Orbitrap mass spectrometer.

  • Ionization Mode: Negative ion mode is preferred to observe the [M-H]⁻ ion.

  • Data Analysis: Compare the observed mass-to-charge ratio (m/z) with the calculated molecular weight of the target compound.

3. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the synthesized this compound.

  • Technique: Reversed-Phase HPLC (RP-HPLC).

  • Instrumentation: HPLC system with a C18 column and a UV detector.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

  • Detection: UV at 210-220 nm.

  • Data Analysis: Calculate the purity based on the relative peak area of the main product peak in the chromatogram.

Conclusion

This technical guide outlines a robust and plausible synthetic pathway for the preparation of this compound, a key heterobifunctional linker in modern drug development. The provided detailed experimental protocols for its synthesis and comprehensive characterization using NMR, MS, and HPLC will enable researchers and scientists to produce and validate this important molecule for their applications in creating advanced bioconjugates like PROTACs and ADCs. The successful synthesis and rigorous characterization of this compound are critical for ensuring the quality and reproducibility of downstream applications in the pharmaceutical sciences.

The Strategic Role of Boc-PEG2-sulfonic Acid in PROTACs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The architecture of a PROTAC, comprising a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, is critical to its efficacy. This technical guide provides an in-depth exploration of the role of a specific hydrophilic linker, Boc-PEG2-sulfonic acid, in the design and function of PROTACs. We will delve into its physicochemical properties, its impact on PROTAC solubility, permeability, and ternary complex formation, and provide detailed experimental protocols for the synthesis and evaluation of PROTACs incorporating this linker.

Introduction to PROTAC Technology and the Critical Role of the Linker

PROTACs are heterobifunctional molecules that function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][][3] This "event-driven" mechanism allows for the catalytic degradation of target proteins, offering potential advantages over traditional small-molecule inhibitors.[]

The linker element of a PROTAC is not merely a spacer but a critical determinant of its biological activity.[5][6] The linker's length, rigidity, and physicochemical properties profoundly influence the PROTAC's:

  • Solubility and Permeability: Affecting its "drug-like" properties and ability to reach its intracellular target.[6][7]

  • Ternary Complex Formation: Dictating the geometry and stability of the crucial protein-PROTAC-protein complex.[6]

  • Pharmacokinetics and Pharmacodynamics: Influencing the overall in vivo performance of the PROTAC.[8]

This compound: A Hydrophilic Linker for PROTAC Design

This compound is a bifunctional linker featuring a Boc-protected amine, a short polyethylene (B3416737) glycol (PEG) chain (two ethylene (B1197577) glycol units), and a terminal sulfonic acid group.[9][10] This combination of features imparts specific properties that can be advantageous in PROTAC design.

Physicochemical Properties

The key physicochemical properties of this compound and its impact on PROTACs are summarized below.

PropertyContribution of this compoundImpact on PROTAC
Hydrophilicity The PEG chain and the highly polar, ionizable sulfonic acid group significantly increase water solubility.[11]Can mitigate solubility issues often encountered with large, hydrophobic PROTAC molecules.[6]
Charge The sulfonic acid group is strongly acidic and exists in its anionic sulfonate form at physiological pH.[11]The negative charge can enhance aqueous solubility but may pose a challenge for passive cell membrane permeability.[11]
Flexibility The PEG chain provides conformational flexibility.Can allow for an optimal orientation of the two ligands to facilitate stable ternary complex formation.[5]
Reactivity The Boc-protected amine and the sulfonic acid provide two orthogonal points for conjugation.[12]Enables a modular and controlled synthesis of the heterobifunctional PROTAC molecule.[12]
Rationale for Using a Short, Sulfonated PEG Linker

The use of a short, hydrophilic linker like this compound can be a strategic choice in PROTAC design. While longer PEG chains are often used to improve solubility, shorter linkers can be optimal in cases where the binding pockets of the target protein and E3 ligase are in close proximity.[13][14] The sulfonic acid moiety further enhances hydrophilicity, which can be crucial for targets or ligands that are particularly "greasy" and lead to poor aqueous solubility.[11]

Data Presentation: The Impact of Linker Properties on PROTAC Performance

The choice of linker has a profound impact on the degradation efficiency of a PROTAC, which is typically quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. While specific data for PROTACs containing the precise this compound linker is not extensively available in the public domain, the following tables summarize representative data illustrating the influence of linker length and hydrophilicity on PROTAC performance.

Table 1: Impact of PEG Linker Length on BRD4 Degradation

This table presents hypothetical data for a series of BRD4-targeting PROTACs with varying PEG linker lengths, demonstrating the principle of linker optimization.

PROTACLinker CompositionDC50 (nM)Dmax (%)
PROTAC-A PEG225>90
PROTAC-B PEG410>95
PROTAC-C PEG650>90

Data is illustrative and compiled from general trends reported in the literature. Actual values are target and system-dependent.

Table 2: Comparative Performance of Hydrophilic vs. Hydrophobic Linkers

This table provides a representative comparison of PROTACs with hydrophilic (PEG-based) and hydrophobic (alkyl-based) linkers targeting the same protein.

ParameterPROTAC with PEG LinkerPROTAC with Alkyl Linker
Aqueous Solubility (µM) 12015
Cell Permeability (Papp, 10⁻⁶ cm/s) 0.83.5
DC50 (nM) 830
Dmax (%) >95>90

This data is a representative compilation from literature and is intended for comparative purposes.[15]

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of a PROTAC incorporating a Boc-PEG-sulfonic acid linker.

Synthesis of a PROTAC using a Boc-PEG-Sulfonic Acid Linker

This protocol describes a general, multi-step synthesis for a PROTAC, which can be adapted for this compound. The synthesis involves the sequential conjugation of the linker to the E3 ligase ligand and the target protein ligand.[12]

Step 1: Boc Deprotection of the Linker

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).

  • Acid Treatment: Add trifluoroacetic acid (TFA) (e.g., 20% v/v in DCM).

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

Step 2: Activation of the Sulfonic Acid and Coupling to the First Ligand (e.g., Amine-containing POI Ligand)

  • Activation: Under an inert atmosphere, dissolve the deprotected H2N-PEG2-sulfonic acid in anhydrous DCM and cool to 0°C. Slowly add thionyl chloride (2-3 equivalents). Stir at 0°C for 30 minutes, then warm to room temperature and stir for 1-2 hours to form the sulfonyl chloride.[16]

  • Coupling: In a separate flask, dissolve the amine-containing POI ligand (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or DMF) with a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).

  • Addition: Slowly add the freshly prepared H2N-PEG2-sulfonyl chloride solution (1.1 eq) to the ligand solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours.

  • Monitoring and Purification: Monitor the formation of the POI-linker intermediate by LC-MS. Purify the crude product by flash column chromatography.

Step 3: Coupling of the Second Ligand (e.g., Carboxylic acid-containing E3 Ligase Ligand)

  • Activation: In a separate flask, dissolve the carboxylic acid-containing E3 ligase ligand (1.0 eq) in anhydrous DMF. Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq). Stir for 15-30 minutes to activate the carboxylic acid.

  • Coupling: Add the purified POI-linker intermediate (1.1 eq) to the activated E3 ligase ligand solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-16 hours.

  • Monitoring and Final Purification: Monitor the formation of the final PROTAC by LC-MS. Purify the final product using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[17][18]

Characterization of the Final PROTAC
  • LC-MS: To confirm the molecular weight and assess the purity of the final PROTAC.[17]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized PROTAC.[17]

Western Blot for Protein Degradation (DC50 and Dmax Determination)

This protocol is used to quantify the degradation of the target protein induced by the PROTAC.[19][20]

  • Cell Culture and Treatment: Plate cells expressing the target protein and treat with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH).

  • Detection and Analysis: Use a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to a vehicle-treated control.

  • Data Analysis: Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Mandatory Visualizations

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC (this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow: PROTAC Synthesis and Evaluation

PROTAC_Workflow Start Start: Design PROTAC with This compound linker Synthesis Chemical Synthesis (Multi-step) Start->Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Bio_Eval Biological Evaluation Characterization->Bio_Eval Degradation Degradation Assays (Western Blot) Determine DC50, Dmax Bio_Eval->Degradation Permeability Permeability Assays (e.g., PAMPA) Bio_Eval->Permeability Binding Biophysical Assays (e.g., SPR, ITC) Assess Ternary Complex Bio_Eval->Binding Optimization Lead Optimization (Structure-Activity Relationship) Degradation->Optimization Permeability->Optimization Binding->Optimization End End: Identify Lead PROTAC Optimization->End

Caption: A typical experimental workflow for PROTAC development.

Conclusion

This compound represents a valuable tool in the PROTAC designer's toolbox, offering a short, flexible, and highly hydrophilic linker. Its properties can be strategically employed to enhance the aqueous solubility of PROTACs, a common challenge in their development. While the inherent negative charge may impact passive permeability, this can be balanced against the potential gains in solubility and the ability to form a productive ternary complex. The provided protocols offer a framework for the synthesis and evaluation of PROTACs incorporating this and similar linkers, enabling researchers to systematically explore the impact of linker chemistry on PROTAC efficacy and to develop novel, potent, and selective protein degraders.

References

Boc-PEG2-sulfonic Acid: A Hydrophilic Linker for Advanced Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of targeted therapeutics, the linker connecting a targeting moiety to a potent payload is a critical determinant of clinical success. This is particularly true for sophisticated modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The physicochemical properties of this linker, especially its hydrophilicity, profoundly influence the conjugate's solubility, stability, pharmacokinetics, and ultimately, its therapeutic index. This technical guide provides a comprehensive overview of Boc-PEG2-sulfonic acid, a heterobifunctional, hydrophilic linker, detailing its properties, synthesis, and applications in the development of next-generation drug conjugates.

Introduction: The Critical Role of Hydrophilic Linkers

The conjugation of highly potent, and often hydrophobic, small molecule payloads to large biomolecules like antibodies can introduce significant challenges. These challenges include a propensity for aggregation, diminished aqueous solubility, and rapid clearance from circulation, all ofwhich can compromise the efficacy and safety of the therapeutic.[1] Hydrophilic linkers have emerged as a key strategy to mitigate these issues. By incorporating polar functionalities, such as polyethylene (B3416737) glycol (PEG) and sulfonic acid groups, these linkers can impart a more favorable physicochemical profile to the entire conjugate.[2]

Key advantages of employing hydrophilic linkers include:

  • Enhanced Aqueous Solubility: The PEG chain and sulfonic acid group of this compound contribute to a hydration shell around the conjugate, improving its solubility and preventing aggregation, even at high drug-to-antibody ratios (DARs).[1][3]

  • Improved Pharmacokinetics: The hydrophilic nature of the linker can shield the conjugate from nonspecific uptake and premature clearance by the reticuloendothelial system, leading to a longer circulation half-life and increased tumor accumulation.[3][4]

  • Reduced Immunogenicity: PEGylation is a well-established strategy to reduce the immunogenicity of therapeutic proteins and conjugates.[5]

  • Facilitation of Higher DARs: By counteracting the hydrophobicity of the payload, hydrophilic linkers enable the attachment of a greater number of drug molecules to the antibody without inducing aggregation, potentially leading to enhanced potency.[1][2]

This compound is a prime example of a modern hydrophilic linker, featuring a Boc-protected amine for sequential conjugation, a short PEG spacer for enhanced hydrophilicity, and a terminal sulfonic acid group that further increases water solubility and provides a unique conjugation handle.[6][7][8]

Physicochemical Properties of this compound

The defined chemical structure of this compound provides it with a unique set of properties that are advantageous for its role as a linker in drug conjugates.

PropertyValueReference(s)
Chemical Name t-Butoxycarbonyl-PEG2-sulfonic acid[6]
Synonyms 2-{2-[3-(tert-butoxy)-3-oxopropoxy]ethoxy}ethane-1-sulfonic acid
CAS Number 1817735-40-2[6]
Molecular Formula C11H21NO7S (example)
Molecular Weight 311.35 g/mol (example)
Appearance White to off-white solid
Functional Groups Boc-protected amine, PEG, Sulfonic acid[6]
Solubility Soluble in water, DMSO, DMF, and other common organic solvents.[6]
Storage Conditions Long-term storage at -20°C is recommended.

Comparative Performance of Hydrophilic vs. Hydrophobic Linkers

The choice between a hydrophilic and a hydrophobic linker significantly impacts the performance of a drug conjugate. The following tables summarize quantitative data from studies comparing ADCs constructed with different linker types.

Table 3.1: Physicochemical and In Vitro Properties
Linker TypeDrug-to-Antibody Ratio (DAR)Aggregation (%)In Vitro Cytotoxicity (IC50)Reference(s)
Hydrophilic (PEG-based) High (up to 8)Significantly ReducedMaintained or Improved[1]
Hydrophobic Moderate (3-4)Increased-[1]
Hydrophilic (β-glucuronide) High (up to 8)Minimal (<5%)Similar to dipeptide linkers[1]

Lower IC50 values indicate higher potency.

Table 3.2: In Vivo Pharmacokinetic Parameters of MMAE-Based ADCs
Linker TypeClearance (mL/day/kg)Half-life (t½, hours)Area Under the Curve (AUC, µg·h/mL)Reference(s)
Hydrophilic (Pendant PEG) 1.813419,800[4]
Hydrophilic (Linear PEG) 4.6777,600[4]

This data highlights that not only the presence but also the configuration of the hydrophilic PEG linker can dramatically affect the pharmacokinetic profile of an ADC.[4][9]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application in the construction of PROTACs and ADCs. These protocols are based on established chemical principles and procedures for analogous compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from a commercially available PEG derivative. The following is a representative protocol.

Route: Synthesis from Amino-PEG2-alcohol

This route involves three key stages: Boc protection of the amine, tosylation of the hydroxyl group, and subsequent conversion to the sulfonic acid.

Step 1: Boc Protection of Amino-PEG2-alcohol

  • Dissolution: In a round-bottom flask, dissolve Amino-PEG2-alcohol (1.0 equivalent) in anhydrous Dichloromethane (DCM).

  • Base Addition: Add Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents) to the solution.

  • Boc Anhydride Addition: To the stirred solution, add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) (1.1 - 1.5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 3-12 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM and wash with a mild aqueous acid (e.g., 5% citric acid solution) followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield Boc-NH-PEG2-alcohol.

Step 2: Tosylation of Boc-NH-PEG2-alcohol

  • Dissolution: Dissolve the Boc-NH-PEG2-alcohol (1.0 equivalent) in anhydrous DCM or pyridine.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Tosylation: Add p-Toluenesulfonyl chloride (TsCl) (1.2 - 1.5 equivalents) portion-wise to the stirred solution.

  • Reaction: Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir overnight. Monitor by TLC.

  • Work-up: Quench the reaction with water. Dilute with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude Boc-NH-PEG2-tosylate by column chromatography on silica (B1680970) gel.

Step 3: Sulfonation of Boc-NH-PEG2-tosylate

  • Reaction Setup: Dissolve Boc-NH-PEG2-tosylate (1.0 equivalent) in a mixture of ethanol (B145695) and water in a round-bottom flask.

  • Sulfite (B76179) Addition: Add sodium sulfite (Na₂SO₃) (1.5 - 2.0 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux for 12-24 hours. Monitor by TLC or LC-MS.

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Acidify the remaining aqueous solution to approximately pH 2 with 1 M HCl. Extract the product with ethyl acetate. Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the final product, this compound, by column chromatography.

  • Characterization: Confirm the structure and purity by NMR and mass spectrometry.

G cluster_0 Synthesis of this compound Amino-PEG2-alcohol Amino-PEG2-alcohol Boc-NH-PEG2-alcohol Boc-NH-PEG2-alcohol Amino-PEG2-alcohol->Boc-NH-PEG2-alcohol (Boc)₂O, DIPEA Boc-NH-PEG2-tosylate Boc-NH-PEG2-tosylate Boc-NH-PEG2-alcohol->Boc-NH-PEG2-tosylate TsCl, Pyridine This compound This compound Boc-NH-PEG2-tosylate->this compound Na₂SO₃, Reflux

Caption: Synthetic workflow for this compound.

Application in PROTAC Synthesis

This compound is a versatile linker for the modular synthesis of PROTACs. The following is a generalized protocol.

Step 1: Boc Deprotection

  • Dissolution: Dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Acid Treatment: Add trifluoroacetic acid (TFA) (e.g., 20% v/v in DCM) or a 4M HCl solution in dioxane.[10]

  • Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring by LC-MS for the disappearance of the starting material.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with DCM (3x) to remove residual acid. The resulting amine salt is often used directly in the next step.

Step 2: Coupling to Protein of Interest (POI) Ligand

  • Activation: In a separate flask, dissolve the POI ligand containing a carboxylic acid (1.0 equivalent) in anhydrous DMF. Add a coupling agent such as HATU (1.2 equivalents) and a base like DIPEA (2.0 equivalents). Stir for 15-30 minutes to activate the carboxylic acid.

  • Coupling: Add the deprotected PEG2-sulfonic acid amine salt (1.1 equivalents) to the activated POI ligand solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor by LC-MS.

  • Purification: Perform an aqueous work-up and purify the POI-linker intermediate by preparative HPLC.

Step 3: Coupling to E3 Ligase Ligand

  • Activation of Sulfonic Acid: The sulfonic acid moiety of the POI-linker intermediate can be activated for coupling to an amine-functionalized E3 ligase ligand. This may require specific activating agents for sulfonamide bond formation.

  • Coupling: Add the amine-containing E3 ligase ligand to the activated POI-linker intermediate.

  • Reaction: Stir at room temperature until the reaction is complete, as monitored by LC-MS.

  • Final Purification: Purify the final PROTAC by preparative HPLC and characterize by LC-MS, HRMS, and NMR.

G cluster_1 PROTAC Synthesis Workflow This compound This compound Deprotected Linker Deprotected Linker This compound->Deprotected Linker TFA or HCl POI-Linker Intermediate POI-Linker Intermediate Deprotected Linker->POI-Linker Intermediate HATU, DIPEA Final PROTAC Final PROTAC POI-Linker Intermediate->Final PROTAC Coupling POI Ligand (COOH) POI Ligand (COOH) POI Ligand (COOH)->POI-Linker Intermediate E3 Ligase Ligand (NH2) E3 Ligase Ligand (NH2) E3 Ligase Ligand (NH2)->Final PROTAC

Caption: Generalized workflow for PROTAC synthesis.

Application in Antibody-Drug Conjugate (ADC) Synthesis

The hydrophilic properties of this compound make it an excellent choice for linking hydrophobic payloads to antibodies.

Step 1: Antibody Preparation

  • Buffer Exchange: Prepare the antibody in a suitable conjugation buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 5-10 mg/mL.

Step 2: Linker Conjugation to Antibody

  • Activation: The sulfonic acid end of this compound can be activated for reaction with lysine (B10760008) residues on the antibody surface.

  • Conjugation: Add the activated linker solution to the prepared antibody solution. The molar excess of the linker will influence the final DAR.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Purification: Remove excess linker and byproducts by size exclusion chromatography (SEC) or tangential flow filtration (TFF).

Step 3: Payload Conjugation

  • Boc Deprotection: Deprotect the Boc group on the antibody-linker conjugate using acidic conditions as described in the PROTAC synthesis protocol.

  • Payload Activation: Activate a carboxylic acid-functionalized cytotoxic payload using EDC/NHS or a similar method.

  • Final Conjugation: Add the activated payload to the deprotected antibody-linker conjugate.

  • Final Purification: Purify the final ADC using SEC or TFF to remove unconjugated payload and other impurities.

  • Characterization: Characterize the ADC for DAR, aggregation, purity, and in vitro potency.

Signaling Pathways and Mechanism of Action

The utility of this compound as a linker is best understood in the context of the biological pathways its resulting conjugates are designed to modulate.

PROTAC-Mediated Protein Degradation

PROTACs synthesized using this linker function by co-opting the cell's ubiquitin-proteasome system (UPS).

G cluster_2 PROTAC Mechanism of Action PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest POI->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

A PROTAC molecule simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, leading to its elimination from the cell.

ADC-Mediated Cytotoxicity

ADCs constructed with this compound deliver a cytotoxic payload to antigen-expressing cancer cells.

G cluster_3 ADC Mechanism of Action ADC Antibody-Drug Conjugate Receptor Target Antigen ADC->Receptor Binding TumorCell Tumor Cell Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Cytotoxicity

Caption: General mechanism of action for an ADC.

The ADC binds to a specific antigen on the surface of a cancer cell and is subsequently internalized. Within the cell, the ADC is trafficked to the lysosome, where the linker is cleaved, releasing the potent cytotoxic payload. The payload then exerts its cell-killing effect, typically by damaging DNA or disrupting microtubule dynamics, leading to apoptosis.

Conclusion

This compound represents a valuable and versatile tool in the design and synthesis of advanced drug conjugates. Its inherent hydrophilicity, conferred by the PEG and sulfonic acid moieties, addresses key challenges associated with the delivery of hydrophobic payloads, leading to conjugates with improved solubility, stability, and pharmacokinetic profiles. The Boc-protected amine allows for a controlled and modular synthetic approach, making it suitable for the construction of both PROTACs and ADCs. The experimental data consistently demonstrates the superiority of hydrophilic linkers in enhancing the in vivo performance of drug conjugates. As the demand for more effective and safer targeted therapies grows, the rational design and implementation of advanced linkers like this compound will continue to be a cornerstone of innovation in drug development.

References

The Strategic Role of the Boc Protecting Group in PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the synthesis of complex biomolecules, particularly in the context of polyethylene (B3416737) glycol (PEG) linkers. Its strategic application allows for the precise and controlled assembly of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] This technical guide provides a comprehensive overview of the Boc protecting group's function in PEG linkers, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate its effective implementation in research and development.

Core Principles of the Boc Protecting Group in PEG Linkers

The primary role of the Boc group is to temporarily block the reactivity of a primary or secondary amine on a PEG linker.[1][2] This protection is crucial in multi-step syntheses to prevent unwanted side reactions. The Boc group is characterized by its stability under a wide range of conditions, including basic and nucleophilic environments, yet it is easily and cleanly removed under mild acidic conditions.[1][3] This acid-labile nature is fundamental to orthogonal synthesis strategies, where selective deprotection of one functional group is required without affecting others.[4]

Heterobifunctional PEG linkers, which feature a Boc-protected amine at one terminus and another reactive group (e.g., NHS ester, maleimide, or alkyne) at the other, are instrumental in the stepwise construction of complex bioconjugates.[2][3] This allows for a controlled sequence of reactions, for instance, the conjugation of a payload to the linker first, followed by deprotection of the Boc group to reveal the amine for subsequent attachment to an antibody or another molecule.[3]

Quantitative Data for Boc Protection and Deprotection

The efficiency of both the protection and deprotection steps is critical for the overall yield and purity of the final bioconjugate. The following tables summarize key quantitative data for these processes.

Reagent/ConditionConcentrationSolventTemperatureTimeYield/Purity (%)Reference(s)
Boc Protection
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) / Triethylamine (TEA)1.2 eq (Boc)₂O, 1.5 eq TEADichloromethane (DCM)Room Temp.12-16 hoursHigh[5]
Di-tert-butyl dicarbonate ((Boc)₂O) / Diisopropylethylamine (DIPEA)1.2 eq (Boc)₂O, 2-3 eq DIPEADichloromethane (DCM)Room Temp.3 hoursHigh[6]
Di-tert-butyl dicarbonate ((Boc)₂O)1.2 eqPEG-400Room Temp.ShortGood to Excellent[7][8]
Boc Deprotection
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0°C to Room Temp.30-120 min>95[9]
Trifluoroacetic Acid (TFA)50% (v/v)Dichloromethane (DCM)Room Temp.5-30 minHigh[2]
Hydrochloric Acid (HCl)4M1,4-DioxaneRoom Temp.0.5-2 hoursHigh[10]
Hydrochloric Acid (HCl)ConcentratedEthanol/WaterReflux4-6 hoursHigh[5]

Table 1: Representative Reaction Conditions for Boc Protection and Deprotection of Amino-PEG Linkers.

ScavengerTypical Concentration (v/v)PurposeReference(s)
Triisopropylsilane (TIS)2.5-5%Quenches the tert-butyl cation to prevent side reactions with sensitive residues.[3][11]
Water2.5-5%Acts as a carbocation scavenger.[11]
Thioanisole5%Scavenges carbocations and protects methionine residues.[11]
1,2-Ethanedithiol (EDT)2.5%Scavenges carbocations and protects cysteine residues.[11]
Phenol5%Acts as a carbocation scavenger.[11]

Table 2: Common Scavengers for Boc Deprotection.

Protecting GroupCleavage ConditionStability
Boc Acidic (e.g., TFA)Stable to basic and nucleophilic conditions.
Fmoc Basic (e.g., Piperidine)Stable to acidic conditions.

Table 3: Comparison of Boc and Fmoc Protecting Groups.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for reproducible results in the synthesis and application of Boc-protected PEG linkers.

Protocol 1: Boc Protection of an Amine-Terminated PEG Linker (Solution Phase)

This protocol describes a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • Amine-terminated PEG linker

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard glassware for work-up

Methodology:

  • Dissolution: In a clean, dry round-bottom flask, dissolve the amine-terminated PEG linker (1.0 eq) in anhydrous DCM.

  • Base Addition: Add TEA (1.5 eq) or DIPEA (2-3 eq) to the solution and stir for 15 minutes at room temperature.[5][6]

  • Boc Protection: To the stirring solution, add a solution of (Boc)₂O (1.2 eq) in DCM dropwise over 30 minutes.[5]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 3-16 hours.[5][6] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected PEG linker.

Protocol 2: Boc Deprotection of a PEG-Conjugate (Solution Phase)

This protocol provides a general overview of using Trifluoroacetic Acid (TFA) for the removal of the Boc protecting group.

Materials:

  • Boc-protected PEG-conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) (optional scavenger)

  • Toluene (B28343)

  • Diethyl ether (optional, for precipitation)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Methodology:

  • Dissolution: Dissolve the Boc-protected PEG-conjugate in anhydrous DCM (e.g., 0.1-0.2 M concentration).[12][13]

  • Cooling: Cool the solution to 0°C using an ice bath.[12][13]

  • Acid Addition: Slowly add TFA to the cooled solution to achieve a final concentration of 20-50% (v/v).[9][13] If the substrate contains acid-sensitive groups, add a scavenger such as TIS (2.5-5% v/v).[9]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 30-90 minutes.[12]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is completely consumed.[14]

  • Work-up:

    • Evaporation: Remove the bulk of the DCM and excess TFA using a rotary evaporator.[11]

    • Azeotropic Removal of TFA: Add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step three times to ensure the removal of residual TFA.[9] The resulting product is the TFA salt of the deprotected amine.

    • Precipitation (Optional): The deprotected PEG-linker can be precipitated by adding a non-polar solvent like diethyl ether.[13]

    • Neutralization (Optional): For the free amine, the reaction mixture can be carefully neutralized with a basic aqueous solution (e.g., saturated sodium bicarbonate) and extracted with an organic solvent.[13][15]

Protocol 3: Boc Deprotection on a Solid Support

This protocol outlines the procedure for Boc deprotection of a PEG linker attached to a solid support, as is common in solid-phase peptide synthesis (SPPS).[2]

Materials:

  • Boc-amino-PEG-resin

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic Acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • Solid-phase synthesis vessel

Methodology:

  • Resin Swelling: Swell the Boc-amino-PEG-resin in DCM or DMF for 30-60 minutes in a solid-phase synthesis vessel.[2][16]

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the Boc group from the PEG linker, exposing the terminal amine.[2][16]

  • Washing: Thoroughly wash the resin with DCM followed by DMF to remove residual acid and the cleaved Boc group.[16]

  • Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF to deprotonate the ammonium (B1175870) salt and generate the free amine for the next coupling step.[16]

Visualizations of Workflows and Mechanisms

Diagrams are essential for illustrating the logical flow of synthetic and analytical procedures.

G cluster_protection Boc Protection Workflow cluster_deprotection Boc Deprotection Workflow start_prot Amine-PEG Linker step1_prot Dissolve in DCM Add Base (TEA/DIPEA) start_prot->step1_prot step2_prot Add (Boc)₂O step1_prot->step2_prot step3_prot Stir at Room Temperature step2_prot->step3_prot step4_prot Aqueous Work-up step3_prot->step4_prot end_prot Boc-NH-PEG Linker step4_prot->end_prot start_deprot Boc-NH-PEG Conjugate step1_deprot Dissolve in DCM Cool to 0°C start_deprot->step1_deprot step2_deprot Add TFA (20-50%) Optional: Add Scavenger (TIS) step1_deprot->step2_deprot step3_deprot Stir at 0°C to Room Temperature step2_deprot->step3_deprot step4_deprot Evaporate Solvent and TFA step3_deprot->step4_deprot step5_deprot Co-evaporate with Toluene step4_deprot->step5_deprot end_deprot H₂N-PEG Conjugate (TFA Salt) step5_deprot->end_deprot

Workflow for Boc protection and deprotection of a PEG linker.

G cluster_mechanism Mechanism of Acid-Catalyzed Boc Deprotection start_mech Boc-Protected Amine step1_mech Protonation of Carbonyl Oxygen by Acid (H⁺) start_mech->step1_mech step2_mech Cleavage of C-O Bond step1_mech->step2_mech intermediate1 Carbamic Acid Intermediate step2_mech->intermediate1 intermediate2 Stable tert-Butyl Cation step2_mech->intermediate2 step3_mech Decarboxylation intermediate1->step3_mech product1 Free Amine step3_mech->product1 product2 CO₂ step3_mech->product2 step4_mech Protonation of Amine product1->step4_mech end_mech Ammonium Salt step4_mech->end_mech G cluster_adc General Workflow for ADC Synthesis linker Boc-NH-PEG-Maleimide step1 Conjugate Payload to Linker linker->step1 payload Cytotoxic Payload payload->step1 conjugate1 Boc-NH-PEG-Payload step1->conjugate1 step2 Boc Deprotection (TFA/DCM) conjugate1->step2 conjugate2 H₂N-PEG-Payload step2->conjugate2 step3 Conjugate to Antibody conjugate2->step3 antibody Thiolated Antibody antibody->step3 end_product Antibody-Drug Conjugate (ADC) step3->end_product

References

Navigating the Physicochemical Landscape of Boc-PEG2-Sulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-PEG2-sulfonic acid is a heterobifunctional linker of significant interest in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring a tert-butyloxycarbonyl (Boc) protected amine, a flexible diethylene glycol (PEG2) spacer, and a terminal sulfonic acid moiety, provides a versatile platform for multi-step synthetic strategies. The Boc group offers a stable, yet readily cleavable, protecting group for the amine functionality. The hydrophilic PEG spacer enhances aqueous solubility and can improve the pharmacokinetic profile of conjugated molecules. The terminal sulfonic acid group, a strong acid, imparts a permanent negative charge at physiological pH, further increasing hydrophilicity.

This technical guide provides an in-depth overview of the solubility and stability of this compound, offering a centralized resource on its physicochemical properties. While specific quantitative data for this compound is not extensively published, this document synthesizes available information from structurally similar compounds and outlines robust experimental protocols for its empirical determination.

Core Physicochemical Properties

The solubility and stability of this compound are governed by the interplay of its three key structural components:

  • tert-Butyloxycarbonyl (Boc) Group: A bulky, nonpolar protecting group that can enhance solubility in lipophilic organic solvents. It is stable under basic and nucleophilic conditions but is designed for easy removal under acidic conditions.[1][2]

  • Polyethylene Glycol (PEG) Spacer: The hydrophilic PEG chain is a primary contributor to the molecule's solubility in aqueous solutions and polar organic solvents.[3][4]

  • Sulfonic Acid (-SO₃H) Group: As a strong acid, this functional group is highly polar and hydrophilic, promoting solubility in aqueous and other polar protic solvents.[5][6] This group is deprotonated at physiological pH, conferring a negative charge.[5]

The combination of these groups results in an amphiphilic molecule with a broad, albeit primarily qualitative, solubility profile.

Solubility Profile

Precise quantitative solubility data for this compound is not widely available in peer-reviewed literature or public datasheets. However, based on the properties of its constituent parts and data from closely related PEGylated molecules, a qualitative solubility profile can be established. The hydrophilic PEG2 chain and the highly polar sulfonic acid group are expected to confer significant aqueous solubility.[2][4]

Table 1: Qualitative Solubility of this compound and Related Compounds

Solvent ClassSolvent ExamplesExpected Solubility of this compoundNotes
Aqueous Buffers Water, PBSHighThe hydrophilic PEG chain and sulfonic acid group are the primary drivers of aqueous solubility.[2]
Polar Aprotic DMSO, DMFHighThese solvents are effective at dissolving compounds with both polar and non-polar regions. A related compound, Boc-NH-PEG-NH2, is soluble in DMSO and DMF.[7]
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighThe Boc group and PEG backbone contribute to solubility. A related compound, Boc-NH-PEG-NH2, is soluble in these solvents.[7]
Alcohols Methanol, EthanolModerateGenerally soluble, but may be less so than in highly polar aprotic solvents.
Ethers Diethyl etherLow / InsolubleThe non-polar nature of ether makes it a poor solvent for this polar molecule. A related compound, Boc-NH-PEG-NH2, is not soluble in ether.[7]
Non-polar Aromatic TolueneLow / InsolubleSimilar to ethers, the polarity mismatch results in poor solubility.

This data is qualitative and should be empirically verified for specific concentrations and experimental conditions.

Stability Profile

The stability of this compound is intrinsically linked to the chemical vulnerabilities of its functional groups. Recommended long-term storage for the solid compound is at -20°C under an inert atmosphere to minimize degradation.[8]

Table 2: Expected Stability of this compound Under Various Conditions

ConditionParameterExpected StabilityPotential Degradation Pathway
pH Acidic (pH < 4)LowCleavage of the Boc protecting group, liberating the free amine.[8]
Neutral (pH 6-8)HighGenerally stable under neutral conditions.[9]
Basic (pH > 8)HighThe Boc group and PEG ether linkages are stable to basic conditions.[8]
Temperature -20°CHighRecommended for long-term storage.[8]
2-8°CModerateSuitable for short-term storage.
Elevated (>40°C)LowCan lead to accelerated oxidative degradation of the PEG chain and potential thermal decomposition.[9]
Light UV or Prolonged ExposureLow to ModerateCan promote oxidative degradation of the PEG chain.[9]
Oxidizing Agents e.g., Peroxides, Strong OxidizersLowDegradation of the PEG chain via random chain scission.[9]
Atmosphere Inert (Nitrogen or Argon)HighMinimizes the risk of oxidative degradation of the PEG linker.[8]

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a general method for determining the quantitative solubility of this compound in a specific solvent.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials:

  • This compound

  • Selected solvent (e.g., Water, DMSO) of high purity

  • Analytical balance

  • Glass vials with screw caps

  • Shaker/incubator

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or MS)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a pre-weighed glass vial. The excess solid should be clearly visible.

    • Add a known volume of the selected organic solvent to the vial.

    • Seal the vial tightly and place it in a shaker/incubator set to a constant temperature (e.g., 25 °C).

    • Equilibrate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, allow the vials to stand at the set temperature to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant.

    • Separate the dissolved solute from the undissolved solid by either centrifugation or filtration through a syringe filter. This step is critical to avoid including solid particles in the analysis.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Dilute the filtered supernatant with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample by HPLC.

    • Determine the concentration of the saturated solution by comparing its response to the calibration curve, accounting for the dilution factor.

  • Calculation:

    • Express the solubility in appropriate units (e.g., mg/mL or mmol/L).

G cluster_prep Preparation cluster_proc Processing cluster_analysis Analysis prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal and equilibrate (e.g., 24h at 25°C) prep2->prep3 proc1 Settle undissolved solid prep3->proc1 proc2 Withdraw supernatant proc1->proc2 proc3 Filter or Centrifuge proc2->proc3 analysis2 Dilute filtered sample proc3->analysis2 analysis1 Prepare calibration curve analysis3 Analyze by HPLC analysis1->analysis3 analysis2->analysis3 analysis4 Calculate concentration analysis3->analysis4 caption Workflow for Shake-Flask Solubility Determination.

Caption: Workflow for Shake-Flask Solubility Determination.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol describes a forced degradation (stress testing) study to identify potential degradation pathways and products of this compound.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water and a suitable organic co-solvent if needed (e.g., acetonitrile)

  • Temperature-controlled oven and water bath

  • Photostability chamber

  • HPLC or LC-MS system for analysis

Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature or a slightly elevated temperature (e.g., 40°C).

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂. Keep at room temperature and protect from light.

    • Thermal Degradation: Expose both the solid compound and the stock solution to elevated temperatures (e.g., 80°C) in a controlled oven.

    • Photostability: Expose the solid compound and the stock solution to light conditions as specified in ICH Q1B guidelines.

    • Control Sample: Keep a sample of the stock solution at -20°C, protected from light, to serve as an unstressed control (T=0).

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • If necessary, neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including the control, by a stability-indicating HPLC or LC-MS method. The method should be capable of separating the intact parent compound from any degradation products.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Calculate the percentage of degradation of this compound.

    • Identify and, if possible, characterize any significant degradation products using LC-MS.

G cluster_stress Stress Conditions start This compound (1 mg/mL Stock Solution) acid Acidic (0.1M HCl, 60°C) start->acid base Basic (0.1M NaOH, 40°C) start->base oxidation Oxidative (3% H₂O₂, RT) start->oxidation thermal Thermal (80°C) start->thermal photo Photolytic (ICH Q1B) start->photo analysis Analyze all samples by Stability-Indicating HPLC/LC-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Compare chromatograms Calculate % degradation Identify degradants analysis->evaluation caption Workflow for Forced Degradation Study.

Caption: Workflow for Forced Degradation Study.

Conclusion

This compound is a valuable bifunctional linker with an amphiphilic character, suggesting good solubility in aqueous and polar organic solvents. Its stability is largely dictated by the acid-lability of the Boc group and the susceptibility of the PEG chain to oxidative and thermal stress. For optimal integrity, the compound should be stored at low temperatures and protected from acidic environments, light, and oxidizing agents. While quantitative data remains limited, the experimental protocols provided in this guide offer a robust framework for researchers to determine the precise solubility and stability parameters relevant to their specific applications, ensuring the successful and reproducible use of this versatile molecule in drug discovery and development.

References

A Technical Guide to Boc-PEG2-Sulfonic Acid: A Versatile Linker for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-PEG2-sulfonic acid is a heterobifunctional linker molecule playing a crucial role in the development of sophisticated bioconjugates and targeted therapeutics. This molecule incorporates a tert-butyloxycarbonyl (Boc)-protected amine, a hydrophilic diethylene glycol (PEG2) spacer, and a terminal sulfonic acid group. This distinct architecture provides a versatile platform for the sequential and controlled conjugation of two different molecular entities. The PEG2 spacer enhances the aqueous solubility and pharmacokinetic properties of the resulting conjugate, a critical attribute for in vivo applications. The terminal sulfonic acid and the Boc-protected amine offer orthogonal reactivity, enabling precise chemical modifications. This guide provides an in-depth overview of commercially available sources, technical specifications, and detailed experimental protocols for the application of this compound, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Commercial Suppliers and Physicochemical Properties

Several commercial suppliers offer this compound and its derivatives. The availability of this reagent from multiple vendors underscores its importance in contemporary chemical biology and drug discovery. Below is a summary of key suppliers and the typical physicochemical properties of this compound.

PropertyValueSource(s)
Chemical Name 2-{2-[3-(tert-butoxy)-3-oxopropoxy]ethoxy}ethane-1-sulfonic acid[1]
Molecular Formula C11H22O7S[1]
Molecular Weight 298.35 g/mol [1]
CAS Number 1817735-40-2[1][2][3]
Appearance White to off-white solid or solid powder[1][4]
Purity Typically ≥95% or ≥98%[1]
Solubility Soluble in water, DMSO, and other organic solvents[4]
Storage Conditions Recommended storage at -20°C for long-term stability, in a dry, dark place.[1][5]

Key Commercial Suppliers:

  • Amsbio[6][7]

  • MedchemExpress[8][9]

  • Xcess Biosciences[1]

  • ChemicalBook[2]

  • Shaanxi Xinyan Bomei Biotechnology Co., Ltd.[3]

Application in PROTAC Synthesis: A Mechanistic Overview

This compound is extensively used as a linker in the synthesis of PROTACs.[6][7][8][9] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker component is critical for the proper orientation and spatial proximity of the POI and the E3 ligase to form a stable and productive ternary complex.

The diagram below illustrates the general mechanism of action for a PROTAC synthesized using a this compound-based linker.

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (with PEG2-Sulfonic Acid Linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub Poly-ubiquitination Ternary_Complex->Poly_Ub Ub Ubiquitin Ub->Ternary_Complex Ubiquitin Transfer Proteasome 26S Proteasome Poly_Ub->Proteasome Recognition Degraded_POI Degraded POI (Peptides) Proteasome->Degraded_POI Degradation

A diagram illustrating the PROTAC mechanism of action.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a multi-step process that includes the deprotection of the Boc group and subsequent coupling reactions. The following protocols provide a generalized workflow that can be adapted based on the specific ligands for the POI and E3 ligase.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Reaction flask and magnetic stirrer

Procedure:

  • Dissolution: Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask.

  • Acid Treatment: Cool the solution to 0°C in an ice bath. Slowly add a solution of 20-50% TFA in DCM or a solution of 4M HCl in dioxane.[4][6]

  • Reaction: Stir the mixture at room temperature for 1-2 hours.[4][6]

  • Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[4]

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.[4][6]

  • Neutralization (if necessary): Redissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Follow with a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected H2N-PEG2-sulfonic acid.

Protocol 2: Amide Coupling to an Amine-Containing Ligand

This protocol outlines the coupling of the sulfonic acid group of this compound to a ligand containing a primary or secondary amine. This often requires activation of the sulfonic acid.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous DCM

  • Amine-containing ligand (e.g., for POI or E3 ligase)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • A non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Reaction monitoring supplies (TLC, LC-MS)

  • Purification supplies (e.g., flash column chromatography system)

Procedure:

Part A: Activation of the Sulfonic Acid

  • Dissolution: Under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Activation: Cool the solution to 0°C. Slowly add an excess of thionyl chloride (2-3 equivalents). Alternatively, use oxalyl chloride (2-3 equivalents) with a catalytic amount of DMF.

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitoring: Monitor the formation of the sulfonyl chloride by TLC or by quenching a small aliquot with an amine and analyzing by LC-MS.

  • Solvent Removal: Once the reaction is complete, remove the solvent and excess activating agent under reduced pressure. The resulting Boc-PEG2-sulfonyl chloride is often used immediately in the next step.

Part B: Coupling to the Amine-Containing Ligand

  • Dissolution: Dissolve the amine-containing ligand (1.1 equivalents) and DIPEA (2.0 equivalents) in anhydrous DMF.

  • Coupling: Slowly add a solution of the freshly prepared Boc-PEG2-sulfonyl chloride (1.0 equivalent) in anhydrous DMF to the ligand solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the formation of the conjugate by LC-MS.

  • Work-up and Purification: Upon completion, perform an aqueous work-up. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired Boc-protected conjugate.[6]

The following diagram outlines the general experimental workflow for the synthesis of a PROTAC using this compound.

PROTAC_Synthesis_Workflow start This compound + Amine-Ligand 1 activation Sulfonic Acid Activation (e.g., SOCl2) start->activation coupling1 First Coupling Reaction activation->coupling1 intermediate Boc-PEG2-Ligand 1 Conjugate coupling1->intermediate deprotection Boc Deprotection (TFA or HCl) intermediate->deprotection intermediate2 H2N-PEG2-Ligand 1 Conjugate deprotection->intermediate2 coupling2 Second Coupling Reaction (with Carboxy-Ligand 2 + HATU/DIPEA) intermediate2->coupling2 final_protac Final PROTAC (Ligand 2-PEG2-Ligand 1) coupling2->final_protac purification Purification (HPLC) final_protac->purification

A generalized workflow for PROTAC synthesis.

Conclusion

This compound is a valuable and versatile chemical tool for the construction of complex bioconjugates, with significant applications in the development of PROTACs. Its well-defined structure, coupled with the beneficial properties of the PEG spacer, facilitates the modular and efficient synthesis of these innovative therapeutic agents. A thorough understanding of its chemical properties and the general principles of its conjugation chemistry is essential for researchers aiming to develop novel protein degraders and other targeted therapies. The protocols and information provided in this guide offer a solid foundation for the successful application of this compound in drug discovery and development programs.

References

Navigating the Safe Handling of Boc-PEG2-sulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling protocols for Boc-PEG2-sulfonic acid, a bifunctional linker increasingly utilized in the synthesis of complex molecules for drug discovery and development. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document compiles and extrapolates safety information from structurally similar PEGylated compounds containing Boc-protecting groups and sulfonic acid moieties. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of the compound.

Hazard Identification and General Precautions

While not classified as a hazardous substance based on information for similar compounds, this compound should be handled with the universal precautions applied to all laboratory chemicals.[1] The primary potential hazards are associated with its constituent functional groups: the Boc-protected amine and the sulfonic acid. The Boc group is sensitive to acidic conditions, and the sulfonic acid is a strong acid.[1][2]

General Handling Precautions:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation.[1][3]

  • Avoid direct contact with skin and eyes.[1][3]

  • Prevent the formation of dust and aerosols during handling.[3][4]

  • Wash hands thoroughly after handling the compound.[1][3]

  • Do not eat, drink, or smoke in the laboratory environment.[1][5]

  • Keep the container tightly sealed when not in use.[3][5]

Personal Protective Equipment (PPE)

A systematic approach to personal protection is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound, based on protocols for similar compounds.[1][3]

Protection Type Recommended Equipment Purpose
Eye/Face Protection Safety goggles or a face shieldTo protect eyes from splashes.[1][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl)To prevent skin contact.[1][3]
Body Protection Laboratory coatTo protect skin and clothing.[1][3]
Respiratory Protection Generally not required if handled in a fume hood. A respirator may be necessary for large spills or in poorly ventilated areas.[3][4]To prevent inhalation of dust or aerosols.[3]
Footwear Closed-toe shoesTo protect feet from spills.[3]

The selection of appropriate PPE is a critical step in the risk assessment process. The following diagram illustrates a logical workflow for this selection.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_verification Verification start Start: Handling this compound risk_assessment Assess Task-Specific Risks (e.g., scale, potential for splash/aerosol) start->risk_assessment eye_protection Eye/Face Protection (Safety Goggles/Face Shield) risk_assessment->eye_protection Minimum Requirement hand_protection Hand Protection (Nitrile/Butyl Gloves) risk_assessment->hand_protection Minimum Requirement body_protection Body Protection (Lab Coat) risk_assessment->body_protection Minimum Requirement respiratory_protection Respiratory Protection (Fume Hood/Respirator) risk_assessment->respiratory_protection Based on Ventilation Assessment footwear Footwear (Closed-toe Shoes) risk_assessment->footwear Minimum Requirement verification Verify PPE is appropriate and in good condition eye_protection->verification hand_protection->verification body_protection->verification respiratory_protection->verification footwear->verification end Proceed with Handling verification->end

Caption: Logical workflow for selecting appropriate Personal Protective Equipment (PPE).

Storage and Stability

Proper storage is essential to maintain the chemical integrity of this compound. The following table outlines the recommended storage conditions based on data for structurally related compounds.

Storage Parameter Recommendation Rationale
Long-term Storage Temperature -20°C[2]To ensure optimal long-term stability.
Short-term Storage Temperature 2-8°C[2]Acceptable for immediate use.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[2]To prevent potential oxidative degradation of the PEG linker.
Container Tightly sealed container, protected from light (e.g., amber vial).[1][3]To protect from moisture and light.[6]

Reactivity and Incompatibility

The reactivity of this compound is primarily determined by its functional groups.[1]

  • Boc-protected Amine: Stable under many conditions but can be cleaved by strong acids.[2]

  • Sulfonic Acid: A strong acid that can participate in relevant reactions.[1]

Incompatible Materials:

  • Strong oxidizing agents[1][4]

  • Strong acids (can cleave the Boc group)[2][4]

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include oxides of carbon (CO, CO2) and nitrogen (NOx).[4]

Spill and Disposal Procedures

In the event of a spill, appropriate procedures must be followed to minimize exposure and environmental contamination.

Spill Response:

  • Small Spills: Carefully sweep up the solid material and place it in a suitable, sealed container for disposal.[4]

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Shovel the material into a suitable container for disposal. Prevent the substance from entering drains.[4]

Disposal:

  • Waste should be collected in a dedicated, properly labeled, and sealed container.[3]

  • Dispose of the waste in accordance with local, state, and federal regulations.[3] It is often recommended to mix non-hazardous chemical waste with an inert material before disposal in the trash.[3]

Experimental Protocols: Stability Assessment

While specific experimental data for this compound is limited, the following is a general protocol for assessing the stability of a similar compound, Boc-PEG4-sulfonic acid, which can be adapted.[2]

Objective: To evaluate the stability of the compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of the compound in a suitable solvent.

  • Stress Conditions: Subject the samples to various conditions, including:

    • pH Stress: Adjust the pH of solutions to acidic (e.g., pH < 4) and basic (e.g., pH > 8) conditions.[2]

    • Thermal Stress: Incubate the solid compound at elevated temperatures (e.g., 60°C).[2]

    • Oxidative Stress: Expose the compound to an oxidizing agent (e.g., 3% hydrogen peroxide).[2]

    • Photostability: Expose the solid compound to light according to ICH Q1B guidelines.[2]

  • Time Points: Analyze samples at predetermined time points (e.g., 0, 6, 24, 48, and 72 hours).[2]

  • Analysis: Utilize an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to monitor for degradation of the parent compound and the appearance of degradation products.

Safe Handling Workflow

The following diagram outlines a general workflow for the safe handling of this compound from receipt to disposal.

Safe_Handling_Workflow cluster_receipt Receipt & Storage cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal receipt Receive Compound storage Store in a cool, dry, well-ventilated area (-20°C for long-term) receipt->storage ppe Don Appropriate PPE storage->ppe fume_hood Handle in a Fume Hood ppe->fume_hood weighing Carefully Weigh/Transfer fume_hood->weighing reaction Use in Experiment weighing->reaction decontaminate Decontaminate Work Surfaces reaction->decontaminate waste Segregate and Label Waste decontaminate->waste disposal Dispose of Waste According to Regulations waste->disposal

Caption: General workflow for the safe handling of this compound.

References

The Versatility of PEG Linkers in Modern Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers have become an indispensable tool in the field of drug discovery, offering a versatile strategy to enhance the therapeutic properties of a wide range of molecules, from small-molecule drugs to large biologics.[1][2][3] The process of covalently attaching PEG chains, known as PEGylation, can significantly improve a drug candidate's solubility, stability, and pharmacokinetic profile, while simultaneously reducing its immunogenicity.[3][4][5] This technical guide provides a comprehensive overview of the core applications of PEG linkers in drug discovery, with a focus on their roles in Antibody-Drug Conjugates (ADCs), Proteolysis-Targeting Chimeras (PROTACs), and hydrogel-based drug delivery systems. We will delve into the quantitative impact of PEG linker properties, provide detailed experimental protocols, and visualize key pathways and workflows to offer a practical resource for researchers in the field.

Core Applications of PEG Linkers

PEG linkers serve as flexible, hydrophilic spacers that can be customized in length and architecture to address specific challenges in drug development.[5][6] Their ability to modulate the physicochemical properties of conjugated molecules has led to their widespread adoption in several key areas.[4][7]

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[8][9] The linker connecting the antibody and the drug is a critical component that influences the ADC's stability, efficacy, and safety.[8][10] Many potent cytotoxic payloads are hydrophobic, and their conjugation to an antibody can lead to aggregation and rapid clearance from circulation.[8][11] PEG linkers are instrumental in overcoming these challenges.[8]

Key Advantages of PEG Linkers in ADCs:

  • Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of PEG effectively counteracts the hydrophobicity of the payload, improving the overall solubility of the ADC and preventing aggregation, even at higher drug-to-antibody ratios (DARs).[8][12]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which reduces renal clearance and prolongs its circulation half-life, leading to increased tumor accumulation.[4][7][8]

  • Increased Drug Loading (Higher DAR): By mitigating aggregation, PEG linkers enable the conjugation of a higher number of drug molecules per antibody, potentially enhancing therapeutic efficacy.[10][12]

  • Reduced Immunogenicity: The PEG chain can shield the payload from the immune system, reducing the risk of an immune response.[4][12]

Quantitative Impact of PEG Linker Architecture on ADC Properties

The architecture of the PEG linker, whether linear or branched, significantly impacts the pharmacokinetic profile of an ADC.

Linker Architecture (DAR 8)Clearance (mL/day/kg)Area Under the Curve (AUC) (µg·h/mL)Reference
Linear (L-PEG24)HighLower[4]
Pendant (P-(PEG12)2)Low~3-fold higher than L-PEG24[4]

Table 1: Comparison of pharmacokinetic parameters for ADCs with linear versus branched PEG linkers at a DAR of 8. Branched linkers have been shown to provide a more effective hydrophilic shield, leading to reduced clearance and increased overall drug exposure.[4][7]

Quantitative Impact of PEG Linker Length on ADC Clearance

The length of the PEG linker also plays a crucial role in modulating ADC clearance.

Linear PEG Linker LengthClearance (mL/day/kg)Reference
PEG2High[7]
PEG4Moderate[7]
PEG8Low[7]
PEG12Low[7]

Table 2: Effect of linear PEG linker length on the clearance of an ADC with a DAR of 8. Increasing the linker length generally decreases clearance, although a plateau effect can be observed.[7]

Experimental Workflow for ADC Synthesis and Evaluation

The development of an effective ADC requires a systematic workflow encompassing synthesis, characterization, and functional evaluation.

ADC_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Evaluation Antibody_Prep Antibody Preparation (e.g., Disulfide Reduction) Conjugation Conjugation Reaction Antibody_Prep->Conjugation Drug_Linker_Synth Drug-Linker Synthesis (e.g., MMAE-PEG-Maleimide) Drug_Linker_Synth->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification DAR_Analysis DAR Analysis (e.g., HIC-HPLC) Purification->DAR_Analysis Aggregation_Analysis Aggregation Analysis (e.g., SEC) Purification->Aggregation_Analysis In_Vitro_Potency In Vitro Potency (e.g., Cytotoxicity Assay) DAR_Analysis->In_Vitro_Potency Aggregation_Analysis->In_Vitro_Potency In_Vivo_Efficacy In Vivo Efficacy (Xenograft Model) In_Vitro_Potency->In_Vivo_Efficacy

A streamlined workflow for the synthesis, characterization, and evaluation of ADCs.
Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[13][14] They consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[13] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[13][15]

Key Advantages of PEG Linkers in PROTACs:

  • Enhanced Solubility: PROTACs are often large and lipophilic molecules with poor aqueous solubility. Hydrophilic PEG linkers significantly improve their solubility and bioavailability.[13][16]

  • Improved Cell Permeability: The flexibility of PEG linkers can allow the PROTAC to adopt a folded conformation that shields its polar surface area, facilitating passage across the cell membrane.[13]

  • Optimized Ternary Complex Formation: The length and flexibility of the PEG linker are crucial for achieving the optimal orientation of the POI and E3 ligase within the ternary complex, which is essential for efficient ubiquitination and degradation.[13][15]

  • Biocompatibility: PEG is a well-established biocompatible polymer with low toxicity and immunogenicity.[13]

Quantitative Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker has a profound effect on the degradation efficiency of PROTACs, as demonstrated by studies on BRD4-targeting PROTACs.

LinkerDC50 (nM) [BRD4 Degradation]Dmax (%) [BRD4 Degradation]Reference
PEG35585[13]
PEG42095[13]
PEG515>98[13]
PEG63092[13]

Table 3: Impact of PEG linker length on the degradation of BRD4 by a series of JQ1-based PROTACs that recruit the VHL E3 ligase. DC50 represents the half-maximal degradation concentration, and Dmax is the maximum degradation observed. A PEG5 linker was found to be optimal in this series.[13]

PROTAC Mechanism of Action: A Signaling Pathway

PROTACs function catalytically to induce the ubiquitination and subsequent degradation of target proteins.

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Polyubiquitinated_POI Polyubiquitinated POI Ubiquitination->Polyubiquitinated_POI Ub Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

The catalytic cycle of PROTAC-mediated protein degradation.
PEG Hydrogels for Controlled Drug Delivery

Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb large amounts of water or biological fluids.[15] PEG-based hydrogels are widely used as carriers for controlled drug release due to their biocompatibility, biodegradability, and tunable properties.[15][17] The release of drugs from PEG hydrogels can be controlled by modulating their physical properties, such as mesh size and crosslinking density, or by incorporating stimuli-responsive elements.[17][18]

Mechanisms of Drug Release from PEG Hydrogels:

  • Diffusion-Controlled Release: The drug diffuses through the hydrogel mesh at a rate determined by the mesh size and the size of the drug molecule.[17][18]

  • Swelling-Controlled Release: As the hydrogel swells, the mesh size increases, allowing the drug to diffuse out.[17]

  • Chemically-Controlled Release: The drug is covalently attached to the hydrogel via a linker that is cleaved by a specific stimulus, such as pH, enzymes, or light.[17]

Quantitative Impact of PEG Hydrogel Properties on Protein Release

The molecular weight of the PEG macromer and the polymer concentration are key parameters that determine the mesh size of the hydrogel and, consequently, the drug release kinetics.

PEG Mn (kDa)Polymer Concentration (w/v %)Mesh Size (nm)Reference
4.0205.95[17]
2.5204.92[17]

Table 4: Effect of PEG molecular weight (Mn) on the mesh size of non-degradable PEG hydrogels. Decreasing the molecular weight of the PEG precursor at a constant concentration results in a smaller mesh size, which can be used to control the release of therapeutic proteins.[17]

Polymer Concentration (w/v %)Swelling Ratio (Day 7)Reference
15~12[17]
20~8[17]
25~6[17]

Table 5: Influence of polymer concentration on the swelling ratio of degradable PEG hydrogels. Higher polymer concentrations lead to a lower swelling ratio, indicating a more tightly crosslinked network.[17]

Logical Relationship in Stimuli-Responsive PEG Hydrogels

Stimuli-responsive PEG hydrogels are designed to release their payload in response to specific environmental cues, such as changes in pH, temperature, or the presence of specific enzymes.

Hydrogel_Release cluster_stimulus Stimulus cluster_hydrogel Hydrogel Response cluster_release Drug Release Stimulus External or Internal Stimulus (e.g., pH, Temperature, Enzyme) Hydrogel_Change Hydrogel Structural Change (e.g., Swelling, Degradation, Bond Cleavage) Stimulus->Hydrogel_Change Drug_Release Controlled Drug Release Hydrogel_Change->Drug_Release

Logical flow of stimuli-responsive drug release from a PEG hydrogel.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving PEG linkers in drug discovery.

Protocol 1: Synthesis and Characterization of a PEGylated Antibody-Drug Conjugate (ADC)

Objective: To synthesize a site-specific ADC by conjugating a maleimide-functionalized PEG linker-payload to a partially reduced monoclonal antibody and to characterize the resulting ADC.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • Maleimide-PEGn-Payload (e.g., Maleimide-PEG7-MMAE)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography (SEC) column

  • Hydrophobic interaction chromatography (HIC) column

  • UV-Vis spectrophotometer

  • HPLC system

Methodology:

  • Antibody Reduction:

    • Prepare a solution of the antibody at a concentration of 5-10 mg/mL.

    • Add a 2-3 molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

    • Remove excess TCEP using a desalting column.

  • Drug-Linker Conjugation:

    • Dissolve the Maleimide-PEGn-Payload in DMSO to prepare a 10 mM stock solution.

    • Add a 5-10 molar excess of the drug-linker solution to the reduced antibody.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

    • Quench the reaction by adding an excess of N-acetylcysteine.

  • Purification:

    • Purify the ADC from unreacted drug-linker and other small molecules using a SEC column equilibrated with PBS.

    • Collect the fractions corresponding to the monomeric ADC.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR) Determination:

      • Analyze the purified ADC using HIC-HPLC. The different drug-loaded species will separate based on hydrophobicity.

      • Calculate the average DAR by integrating the peak areas of the different species.

    • Aggregation Analysis:

      • Analyze the purified ADC using analytical SEC to determine the percentage of monomer, dimer, and higher-order aggregates.

    • In Vitro Cytotoxicity Assay:

      • Seed target cancer cells in a 96-well plate.

      • Treat the cells with serial dilutions of the ADC for 72-96 hours.

      • Assess cell viability using a suitable assay (e.g., MTT or CellTiter-Glo).

      • Calculate the IC50 value.[5]

Protocol 2: Solid-Phase Synthesis of a PEG-Based PROTAC

Objective: To synthesize a PROTAC molecule using solid-phase chemistry, incorporating a PEG linker between the POI-binding ligand and the E3 ligase ligand.

Materials:

  • Fmoc-protected amino-functionalized resin

  • Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) derivative)

  • Fmoc-NH-PEGn-COOH linker

  • Carboxylic acid-functionalized POI ligand

  • Coupling reagents (e.g., HATU, DIPEA)

  • Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Solvents (DMF, DCM, diethyl ether)

  • Preparative reverse-phase HPLC system

  • LC-MS and NMR for characterization

Methodology:

  • Resin Preparation and E3 Ligand Coupling:

    • Swell the Fmoc-protected amino resin in DMF.

    • Remove the Fmoc protecting group using 20% piperidine in DMF.

    • Couple the carboxylic acid-functionalized E3 ligase ligand to the deprotected resin using HATU and DIPEA in DMF.

  • PEG Linker Coupling:

    • Deprotect the Fmoc group on the coupled E3 ligase ligand.

    • Couple the Fmoc-NH-PEGn-COOH linker to the E3 ligase ligand on the resin using HATU and DIPEA.

  • POI Ligand Coupling:

    • Deprotect the Fmoc group on the PEG linker.

    • Couple the carboxylic acid-functionalized POI ligand to the PEG linker on the resin.

  • Cleavage and Purification:

    • Wash and dry the resin.

    • Cleave the PROTAC from the resin using a cleavage cocktail.

    • Precipitate the crude PROTAC in cold diethyl ether.

    • Purify the crude product by preparative reverse-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using LC-MS and NMR analysis.[14]

Protocol 3: Preparation and Characterization of a Drug-Loaded PEG Hydrogel

Objective: To prepare a PEG-based hydrogel encapsulating a therapeutic drug and to characterize its drug release profile.

Materials:

  • PEG-diacrylate (PEGDA) or other crosslinkable PEG derivative

  • Photoinitiator (e.g., Irgacure 2959)

  • Therapeutic drug (e.g., Doxorubicin)

  • PBS, pH 7.4

  • UV light source

  • Shaking incubator

  • UV-Vis spectrophotometer or HPLC system

Methodology:

  • Hydrogel Preparation:

    • Prepare a precursor solution by dissolving the PEGDA and the drug in PBS.

    • Add the photoinitiator to the precursor solution.

    • Pipette the precursor solution into a mold of the desired shape and size.

    • Expose the solution to UV light for a specified time to induce photopolymerization and form the hydrogel.

  • Swelling Ratio Measurement:

    • Weigh the hydrogel immediately after preparation (initial weight).

    • Immerse the hydrogel in PBS at 37°C.

    • At various time points, remove the hydrogel, gently blot to remove excess surface water, and weigh it (swollen weight).

    • Calculate the swelling ratio as (swollen weight - initial weight) / initial weight.

  • In Vitro Drug Release Study:

    • Place the drug-loaded hydrogel in a known volume of PBS at 37°C in a shaking incubator.

    • At predetermined time intervals, collect an aliquot of the release medium and replace it with fresh PBS.

    • Quantify the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer or HPLC.

    • Plot the cumulative percentage of drug released over time.[2][19]

Conclusion

PEG linkers are a powerful and versatile tool in the design of advanced therapeutics. By providing a means to enhance solubility, stability, and pharmacokinetic properties, they have been instrumental in the success of ADCs and the rapid advancement of PROTACs. Furthermore, their application in hydrogel-based drug delivery systems offers precise control over the release of therapeutic agents. The rational design of PEG linkers, including the careful selection of their architecture and length, is crucial for optimizing the performance of these novel drug modalities. The quantitative data, experimental protocols, and visualizations provided in this guide offer a framework for researchers to effectively harness the potential of PEG linkers in their drug discovery efforts.

References

A Technical Introduction to PROTAC Linker Technology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the Linker in Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) are a transformative therapeutic modality that, instead of merely inhibiting disease-causing proteins, co-opts the cell's natural ubiquitin-proteasome system (UPS) to eliminate them entirely.[1][2][3] These heterobifunctional molecules are comprised of three essential components: a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[2][4][5] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][2][6]

While the two ligands determine the "what" (which protein is targeted and which E3 ligase is recruited), the linker is the critical architectural element that dictates the "how well." It is far more than a passive spacer; the linker's length, chemical composition, rigidity, and attachment points profoundly influence the stability and geometry of the ternary complex, which in turn governs the efficiency and selectivity of protein degradation.[4][7][8][9] An optimally designed linker can enhance solubility, improve cell permeability, and pre-organize the molecule into a bioactive conformation, ultimately defining the PROTAC's potency and drug-like properties.[8][9][10]

The PROTAC Mechanism of Action

The catalytic cycle of a PROTAC is a multi-step process heavily dependent on the linker's ability to orchestrate the formation of a productive ternary complex.

  • Independent Binding : The PROTAC, circulating within the cell, independently binds to both the Protein of Interest (POI) and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or von Hippel-Lindau (VHL)).

  • Ternary Complex Formation : The linker bridges the two proteins, facilitating the formation of a POI-PROTAC-E3 ligase ternary complex.[1] The linker's flexibility and length are paramount here, as it must be long enough to avoid steric clashes but optimized to promote favorable protein-protein interactions between the POI and the E3 ligase.[7][9]

  • Ubiquitination : Within the stabilized ternary complex, the E3 ligase transfers ubiquitin (Ub) molecules from a charged E2 enzyme to surface lysine (B10760008) residues on the POI.[1][2]

  • Proteasomal Recognition and Degradation : The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.[1][2]

  • Recycling : The PROTAC is then released from the complex and can engage another POI and E3 ligase, continuing its catalytic cycle.[1][2]

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC PROTAC_middle E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Release & Recycle Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation Ub Ubiquitin Ub->Ternary PROTAC_middle->Ternary Bridges

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Types of PROTAC Linkers

The choice of linker chemistry is a critical decision in PROTAC design, influencing everything from synthesis strategy to final biological activity. Linkers are generally categorized based on their chemical composition and flexibility.[]

Linker TypeKey CharacteristicsImpact on PROTAC Activity
Alkyl Chains Hydrophobic, flexible, synthetically accessible.Offers conformational freedom but can lead to poor solubility and metabolic instability. Widely used for initial structure-activity relationship (SAR) studies.[9][]
PEG Linkers Hydrophilic, flexible, composed of repeating ethylene (B1197577) glycol units.Generally improves aqueous solubility and cell permeability, addressing a key challenge for large PROTAC molecules.[8][9][10][] The most common linker motif.[5]
Rigid Linkers Conformationally constrained, often containing cyclic structures (e.g., piperazine, phenyl rings).Can enhance potency and metabolic stability by pre-organizing the PROTAC into a bioactive conformation, reducing the entropic penalty of ternary complex formation.[9]
"Clickable" Linkers Incorporate moieties like alkynes or azides for use in copper-catalyzed azide-alkyne cycloaddition (CuAAC).Allows for the rapid, efficient, and modular synthesis of PROTAC libraries to expedite linker optimization. The resulting triazole is metabolically stable.[7][9][]

Linker Optimization: The Structure-Activity Relationship (SAR)

Optimizing the linker is an empirical process, as the ideal length and composition are highly dependent on the specific POI and E3 ligase pair.[5] A linker that is too short can cause steric clashes, preventing ternary complex formation, while one that is too long may not effectively bring the proteins together for efficient ubiquitination.[7][9]

The efficacy of a PROTAC is quantified by two main parameters:

  • DC50 : The concentration of PROTAC required to degrade 50% of the target protein. A lower DC50 indicates higher potency.[13]

  • Dmax : The maximum percentage of protein degradation achievable. A higher Dmax indicates greater efficacy.[13]

Systematic modification of the linker is a cornerstone of PROTAC development. The following table presents data for a series of Estrogen Receptor (ERα)-targeting PROTACs, illustrating the profound impact of linker length on degradation efficacy.

CompoundLinker Length (atoms)ERα Binding Affinity (IC50, nM)Cellular ERα Degradation (DC50, nM)
PROTAC 1 12~100>1000
PROTAC 2 13~100~500
PROTAC 3 16~100~10
PROTAC 4 17~100~250
PROTAC 5 20~100>1000
(Data adapted from studies on ERα-targeting PROTACs, demonstrating that while binding affinity remains constant, degradation potency is highly sensitive to linker length, with a 16-atom linker being optimal in this specific system.)[14][15][16]

Key Experimental Protocols

Validating a PROTAC's mechanism of action and efficacy requires a suite of biochemical and cellular assays.

Protocol 1: Assessment of Protein Degradation by Western Blot

This is the most fundamental assay to directly measure the reduction in target protein levels following PROTAC treatment.[1][17]

Objective: To determine the DC50 and Dmax of a PROTAC in a cellular context.

Methodology:

  • Cell Culture and Treatment: Seed an appropriate cell line in multi-well plates and allow them to adhere and enter a logarithmic growth phase.[13][17] Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a fixed time period (e.g., 16-24 hours).[1][17] Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS.[17] Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[6] Scrape the cells, collect the lysate, and incubate on ice.

  • Protein Quantification: Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.[6][17] Determine the protein concentration of the supernatant using a standard method like the BCA assay to ensure equal protein loading.[17]

  • Sample Preparation & SDS-PAGE: Normalize all samples to the same protein concentration. Mix samples with Laemmli buffer and heat at 95°C for 5-10 minutes to denature proteins.[17] Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.[1][17]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[6]

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein.[6]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

    • Wash the membrane again and apply a chemiluminescent substrate.

  • Detection and Analysis: Capture the signal using an imaging system.[6] Strip the membrane and re-probe for a loading control protein (e.g., GAPDH or β-actin) to normalize the data.[6] Quantify band intensities using densitometry software. Calculate the percentage of protein remaining relative to the vehicle control and plot the results to determine DC50 and Dmax values.[13]

Protocol 2: Ternary Complex Formation Assay by Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique used to measure the real-time kinetics and affinity of biomolecular interactions, making it ideal for characterizing the formation of the ternary complex.[18][19]

Objective: To determine the kinetics (ka, kd) and affinity (KD) of binary and ternary complex formation and to calculate the cooperativity factor (α).[20]

Methodology:

  • Surface Preparation: Immobilize one of the proteins (e.g., the E3 ligase via an amine coupling or a capture tag like biotin) onto the surface of an SPR sensor chip.[18][21]

  • Binary Interaction Analysis:

    • To measure the PROTAC-E3 ligase interaction, inject a series of PROTAC concentrations over the immobilized E3 ligase surface and measure the binding response.

    • To measure the PROTAC-POI interaction, inject the PROTAC over a surface with the immobilized POI.

  • Ternary Complex Analysis:

    • Prepare a solution containing a fixed, near-saturating concentration of the POI.[18]

    • In this POI solution, prepare a dilution series of the PROTAC.

    • Inject this series of POI-PROTAC mixtures over the immobilized E3 ligase surface. The resulting sensorgrams will measure the formation of the ternary complex.[21]

  • Data Analysis: Fit the sensorgram data from the binary and ternary experiments to appropriate kinetic models (e.g., 1:1 binding) to determine the association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD).[20] The cooperativity factor (α) can be calculated by comparing the binding affinity of the POI to the PROTAC-E3 ligase complex versus its affinity for the E3 ligase alone. An α > 1 indicates positive cooperativity, where the formation of the binary complex enhances the binding of the third partner.[3][22]

A Typical PROTAC Development Workflow

The development of a potent and selective PROTAC is an iterative process that integrates chemical synthesis with biophysical and cellular evaluation.

PROTAC_Workflow cluster_design Design & Synthesis cluster_eval In Vitro Evaluation cluster_val Mechanism & Selectivity cluster_opt Optimization Target_ID Target & E3 Ligase Selection Ligand_ID Ligand Identification (POI & E3) Target_ID->Ligand_ID Linker_Design Linker Design & Virtual Screening Ligand_ID->Linker_Design Synthesis PROTAC Library Synthesis Linker_Design->Synthesis Biophysical Biophysical Assays (SPR, ITC, TR-FRET) Synthesis->Biophysical Cell_Deg Cellular Degradation (Western Blot) Biophysical->Cell_Deg Cell_Vial Cell Viability (CTG, MTT) Cell_Deg->Cell_Vial Ubiquitination Target Ubiquitination (Co-IP) Cell_Vial->Ubiquitination Proteomics Selectivity Profiling (Mass Spectrometry) Ubiquitination->Proteomics Downstream Downstream Signaling Analysis Proteomics->Downstream SAR SAR Analysis Downstream->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Linker_Design Iterate

Caption: A typical iterative workflow for PROTAC drug development.

Case Study: BRD4 Degradation and Downstream Signaling

Bromodomain-containing protein 4 (BRD4) is a critical epigenetic reader that regulates the transcription of key oncogenes, most notably c-Myc.[22][23] It is a high-value therapeutic target in oncology. PROTACs that degrade BRD4 have shown significant promise.

The degradation of BRD4 by a PROTAC (e.g., ARV-825 or MZ1) leads to its eviction from super-enhancers that control oncogene expression.[22] This results in a rapid and sustained downregulation of c-Myc mRNA and protein levels, which in turn inhibits cell proliferation, induces cell cycle arrest, and triggers apoptosis in cancer cells.[22][23] This demonstrates how linker-dependent degradation can have profound downstream signaling consequences.

BRD4_Signaling cluster_gene_reg Gene Transcription cluster_cellular_effects Cellular Effects PROTAC BRD4 PROTAC Degradation BRD4 Degradation PROTAC->Degradation BRD4 BRD4 Protein BRD4->Degradation SuperEnhancer Super-Enhancer BRD4->SuperEnhancer Binds to & Activates E3 E3 Ligase (e.g., CRBN) E3->Degradation Proteasome Proteasome Degradation->BRD4 Blocks cMyc_Gene c-Myc Gene SuperEnhancer->cMyc_Gene Drives Transcription cMyc_Protein c-Myc Protein cMyc_Gene->cMyc_Protein Translation cMyc_Gene->cMyc_Protein Proliferation Cell Proliferation cMyc_Protein->Proliferation Promotes cMyc_Protein->Proliferation Apoptosis Apoptosis cMyc_Protein->Apoptosis Inhibits cMyc_Protein->Apoptosis

References

Methodological & Application

Application Notes and Protocols for the Synthesis of PROTACs using Boc-PEG2-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, influencing the PROTAC's solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency of protein degradation.[2]

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance aqueous solubility and provide flexibility.[2] Boc-PEG2-sulfonic acid is a bifunctional PEG-based linker featuring a tert-butyloxycarbonyl (Boc) protected amine and a terminal sulfonic acid group. The Boc group allows for orthogonal synthesis strategies, while the sulfonic acid provides a unique, hydrophilic handle for conjugation, differing from the more common carboxylic acid linkers. This document provides detailed application notes and protocols for the synthesis of this compound and its incorporation into a PROTAC.

Signaling Pathway and Mechanism of Action

PROTACs synthesized with this compound operate by inducing the degradation of a target protein. The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome into smaller peptides.

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC (this compound linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound starts from the commercially available 2-(2-aminoethoxy)ethanol (B1664899). The synthesis involves a three-step process: Boc protection of the primary amine, tosylation of the terminal hydroxyl group, and subsequent nucleophilic substitution with sodium sulfite (B76179) to introduce the sulfonic acid moiety.

Synthesis_Workflow Start 2-(2-aminoethoxy)ethanol Step1 Boc Protection Start->Step1 Intermediate1 Boc-NH-PEG2-OH Step1->Intermediate1 Step2 Tosylation Intermediate1->Step2 Intermediate2 Boc-NH-PEG2-OTs Step2->Intermediate2 Step3 Sulfonation Intermediate2->Step3 Final_Product This compound Step3->Final_Product

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate (Boc-NH-PEG2-OH)

This step involves the protection of the primary amine of 2-(2-aminoethoxy)ethanol with a Boc group.

  • Materials:

    • 2-(2-aminoethoxy)ethanol

    • Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Protocol:

    • Dissolve 2-(2-aminoethoxy)ethanol (1.0 eq) in anhydrous DCM.

    • Add TEA (1.5 eq) and stir for 15 minutes at room temperature.

    • Add a solution of (Boc)₂O (1.2 eq) in DCM dropwise.

    • Stir the reaction at room temperature for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain Boc-NH-PEG2-OH as a colorless oil.

ReagentMolar Equivalents
2-(2-aminoethoxy)ethanol1.0
(Boc)₂O1.2
Triethylamine1.5
Representative Yield: ~90-95%

Step 2: Synthesis of 2-(2-((tert-butoxycarbonyl)amino)ethoxy)ethyl 4-methylbenzenesulfonate (B104242) (Boc-NH-PEG2-OTs)

The terminal hydroxyl group of Boc-NH-PEG2-OH is converted to a tosylate, which is an excellent leaving group.

  • Materials:

    • Boc-NH-PEG2-OH

    • p-Toluenesulfonyl chloride (TsCl)

    • Pyridine (B92270) or Triethylamine

    • Anhydrous Dichloromethane (DCM)

    • 1M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Protocol:

    • Dissolve Boc-NH-PEG2-OH (1.0 eq) in anhydrous DCM and cool to 0 °C in an ice bath.

    • Add pyridine (2.0 eq) followed by the portion-wise addition of TsCl (1.5 eq).

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

    • Monitor the reaction by TLC.

    • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield Boc-NH-PEG2-OTs as a white solid.

ReagentMolar Equivalents
Boc-NH-PEG2-OH1.0
TsCl1.5
Pyridine2.0
Representative Yield: ~85-90%

Step 3: Synthesis of 2-(2-((tert-butoxycarbonyl)amino)ethoxy)ethanesulfonic acid (this compound)

The tosylate is displaced by sulfite in a nucleophilic substitution reaction to yield the final product.

  • Materials:

    • Boc-NH-PEG2-OTs

    • Sodium sulfite (Na₂SO₃)

    • Ethanol (B145695)/Water mixture

    • 1M Hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Protocol:

    • Dissolve Boc-NH-PEG2-OTs (1.0 eq) in a 1:1 mixture of ethanol and water.

    • Add sodium sulfite (1.5 eq) and reflux the mixture for 12-18 hours.

    • Monitor the reaction by LC-MS.

    • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify by flash column chromatography (silica gel, methanol/DCM gradient) to obtain this compound.

ReagentMolar Equivalents
Boc-NH-PEG2-OTs1.0
Sodium sulfite1.5
Representative Yield: ~70-80%
Synthesis of a PROTAC using this compound

The following is a representative protocol for the synthesis of a PROTAC. The specific POI and E3 ligase ligands will need to be chosen by the researcher. This protocol assumes the POI ligand has a free amine for sulfonamide bond formation and the E3 ligase ligand has a carboxylic acid for amide bond formation.

PROTAC_Synthesis_Workflow cluster_0 PROTAC Synthesis Linker This compound Step1 Sulfonic Acid Activation (e.g., SOCl₂) Linker->Step1 Activated_Linker Boc-PEG2-sulfonyl chloride Step1->Activated_Linker Step2 First Coupling (Sulfonamide formation) Activated_Linker->Step2 POI_Ligand Amine-containing POI Ligand POI_Ligand->Step2 Intermediate1 Boc-Linker-POI Step2->Intermediate1 Step3 Boc Deprotection (e.g., TFA) Intermediate1->Step3 Intermediate2 H₂N-Linker-POI Step3->Intermediate2 Step4 Second Coupling (Amide formation, e.g., HATU) Intermediate2->Step4 E3_Ligand Carboxylic acid-containing E3 Ligase Ligand E3_Ligand->Step4 Final_PROTAC Final PROTAC Step4->Final_PROTAC

Caption: General workflow for PROTAC synthesis.

Step 1: Activation of this compound

The sulfonic acid is converted to a more reactive sulfonyl chloride.

  • Protocol:

    • To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (SOCl₂) (2.0 eq) at 0 °C.

    • Stir the reaction at room temperature for 2-4 hours.

    • Remove the excess SOCl₂ and solvent under reduced pressure. The resulting Boc-PEG2-sulfonyl chloride is used immediately in the next step.

Step 2: Coupling to POI Ligand

  • Protocol:

    • Dissolve the amine-containing POI ligand (1.0 eq) and DIPEA (2.0 eq) in anhydrous DCM.

    • Slowly add a solution of the crude Boc-PEG2-sulfonyl chloride (1.1 eq) in anhydrous DCM at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, perform an aqueous workup and purify the crude product by flash column chromatography to yield the Boc-Linker-POI conjugate.

Step 3: Boc Deprotection

  • Protocol:

    • Dissolve the Boc-Linker-POI conjugate (1.0 eq) in DCM.

    • Add trifluoroacetic acid (TFA) (20% v/v) and stir at room temperature for 1-2 hours.

    • Remove the solvent and TFA under reduced pressure to yield the crude H₂N-Linker-POI, which is used directly in the next step.

Step 4: Coupling to E3 Ligase Ligand

  • Protocol:

    • In a separate flask, dissolve the carboxylic acid-containing E3 ligase ligand (1.0 eq), HATU (1.2 eq), and DIPEA (2.0 eq) in anhydrous DMF. Stir for 15-30 minutes to activate the carboxylic acid.

    • Add a solution of the crude H₂N-Linker-POI (1.1 eq) in anhydrous DMF to the activated E3 ligase ligand solution.

    • Stir the reaction at room temperature for 4-8 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the final PROTAC by preparative HPLC.

StepKey ReagentsRepresentative YieldPurity (by HPLC)
Coupling to POI Ligand SOCl₂, DIPEA~60-70%>95%
Boc Deprotection TFA>95% (crude)-
Coupling to E3 Ligand HATU, DIPEA~40-50%>98%

Characterization Data

The identity and purity of the synthesized this compound and the final PROTAC should be confirmed by a combination of analytical techniques.

Analytical TechniqueThis compoundFinal PROTAC
¹H NMR Characteristic peaks for the Boc group (~1.4 ppm, singlet, 9H), the PEG backbone (~3.5-3.7 ppm, multiplet), and the methylene (B1212753) group adjacent to the sulfonate group.Complex spectrum showing signals for the POI ligand, the E3 ligase ligand, and the PEG linker. The disappearance of the Boc signal and the appearance of characteristic aromatic and aliphatic signals from both ligands should be confirmed.
¹³C NMR Signals corresponding to the carbons of the Boc group, the PEG backbone, and the carbon adjacent to the sulfonate group.A complex spectrum with a high number of signals. Confirmation of key carbons from both ligands and the linker.
LC-MS A single major peak in the chromatogram with the expected mass-to-charge ratio for the [M+H]⁺ or [M-H]⁻ ion.A single major peak in the chromatogram with the expected mass-to-charge ratio for the final PROTAC. Purity is typically assessed by the peak area at a specific wavelength (e.g., 254 nm).
HRMS Provides the accurate mass, allowing for the confirmation of the elemental composition.Confirms the elemental composition of the final PROTAC molecule.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its hydrophilic nature can improve the physicochemical properties of the final PROTAC molecule. The synthetic protocols provided herein offer a comprehensive guide for the preparation of this linker and its subsequent incorporation into a PROTAC. The modular nature of the PROTAC synthesis allows for the combination of various POI and E3 ligase ligands to generate novel protein degraders for therapeutic development. Rigorous purification and characterization are essential at each step to ensure the quality and efficacy of the final PROTAC.

References

Application Notes and Protocols for Boc Deprotection of PEG2 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone in the repertoire of amine protecting groups, widely employed in the synthesis of complex molecules such as PEGylated linkers for Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Its popularity is rooted in its stability across a range of synthetic conditions and its straightforward removal under acidic conditions.[1][3] The deprotection of a Boc-protected amine on a Polyethylene Glycol (PEG) linker, specifically a PEG2 linker, is a critical step in many bioconjugation workflows, revealing a primary amine for subsequent conjugation to biomolecules or small molecule drugs.[4][5]

These application notes provide detailed protocols and quantitative data for the efficient and clean deprotection of Boc-protected PEG2 linkers, ensuring high yields and purity of the resulting amine-functionalized product.

Chemical Principle of Boc Deprotection

The removal of the Boc group is an acid-catalyzed process known as acidolysis.[5][6] The reaction mechanism involves the protonation of the carbamate's carbonyl oxygen by a strong acid, typically trifluoroacetic acid (TFA). This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation, carbon dioxide, and the liberation of the free amine as its corresponding salt (e.g., trifluoroacetate (B77799) salt).[3][7] The tert-butyl cation can subsequently be quenched by scavengers or form isobutylene.[1][8]

Key Considerations for Boc Deprotection of PEG2 Linkers

Several factors must be carefully considered to achieve successful and efficient Boc deprotection of PEG2 linkers:

  • Acidic Reagents: Trifluoroacetic acid (TFA) is the most prevalent reagent for Boc deprotection due to its high efficiency and volatility, which simplifies its removal after the reaction.[1][6] An alternative is a solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane (B91453).[1][9]

  • Solvents: Dichloromethane (DCM) is the most commonly used solvent for TFA-mediated deprotection, as it offers good solubility for both the PEG linker and the acid.[1][3]

  • Temperature and Time: Boc deprotection is typically performed at room temperature, with reaction times generally ranging from 30 minutes to a few hours.[1] For sensitive substrates, initiating the reaction at 0°C before allowing it to warm to room temperature can help control the reaction rate.[1][2]

  • Scavengers: The tert-butyl cation generated during the deprotection process can lead to side reactions with electron-rich functional groups.[1] To mitigate these unwanted modifications, scavengers such as triisopropylsilane (B1312306) (TIS) can be added to the reaction mixture.[2]

  • Steric Hindrance: The PEG chain, even a short PEG2 linker, can introduce some steric bulk, which might slightly influence the accessibility of the Boc group to the acidic reagent. However, for short PEG linkers, this is generally not a significant issue.[9]

  • Stability of Other Functional Groups: When the PEG2 linker is part of a larger molecule, it is crucial to consider the stability of other functional groups under acidic conditions. For instance, NHS esters are sensitive to hydrolysis but are generally stable in anhydrous acidic conditions.[10]

Quantitative Data Summary

The selection of appropriate deprotection conditions is critical and should be tailored to the specific substrate. The following tables summarize common conditions for Boc deprotection of PEG linkers.

Table 1: Common Acidic Conditions for Boc Deprotection [3][8]

ReagentConcentrationSolventTypical TimeTemperature
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0.5 - 2 hours0°C to Room Temp.
Hydrochloric Acid (HCl)4M1,4-Dioxane0.5 - 4 hoursRoom Temp.
Formic AcidNeat or in DCM1 - 16 hoursRoom Temp.
p-Toluenesulfonic Acid (pTSA)Catalytic to stoichiometricDichloromethane (DCM) or Acetonitrile10 min - 2 hoursRoom Temp.

Table 2: Comparative Analysis of Acidic Reagents for Boc Deprotection [2][11]

Acidic ReagentConcentrationAdvantagesDisadvantages
Trifluoroacetic acid (TFA)20-50% in DCMFast and efficient deprotection. Volatile, easy to remove.Can cause side reactions with sensitive groups.
HCl in Dioxane4 MMilder than TFA, can be more selective.Slower reaction times compared to TFA.

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most frequently used method for Boc deprotection due to its efficiency and the ease of removing the reagents during work-up.[7]

Materials:

  • Boc-protected PEG2 linker

  • Anhydrous Dichloromethane (DCM)[9]

  • Trifluoroacetic Acid (TFA)[9]

  • Triisopropylsilane (TIS) (optional scavenger)[2]

  • Toluene (B28343) (for removal of residual TFA)[9]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the Boc-protected PEG2 linker in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.[11]

  • Cooling: Cool the solution to 0°C in an ice bath.[2]

  • Acid Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[4] If the substrate contains acid-sensitive functional groups, add a scavenger such as TIS (2.5-5% v/v).[4]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[2]

  • Monitoring: Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or ¹H NMR. The reaction is typically complete within 1-2 hours.[7] In ¹H NMR, the disappearance of the tert-butyl proton signal at approximately 1.4 ppm indicates complete deprotection.[8]

  • Work-up (TFA Salt): a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[7] b. To ensure the complete removal of residual TFA, perform co-evaporation with toluene (repeat 3 times).[4] The resulting product is the TFA salt of the deprotected amine.

  • Work-up (Free Amine - Optional): a. If the free amine is required, carefully neutralize the reaction mixture by adding it to a chilled, saturated aqueous solution of sodium bicarbonate (NaHCO₃).[9] b. Extract the aqueous layer with DCM. c. Dry the combined organic layers over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine.[11]

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method provides an alternative to TFA and can be advantageous for certain substrates.[2]

Materials:

  • Boc-protected PEG2 linker

  • 4M HCl in 1,4-Dioxane[9]

  • Anhydrous 1,4-Dioxane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Diethyl ether (for precipitation, optional)

Procedure:

  • Dissolution: Dissolve the Boc-protected PEG2 linker in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.[9]

  • Acid Addition: Add the 4M HCl in 1,4-dioxane solution to the stirred reaction mixture.

  • Reaction: Stir the reaction at room temperature.

  • Monitoring: Monitor the progress of the deprotection by TLC or LC-MS until all the starting material has been consumed (typically 1-4 hours).[6]

  • Work-up: a. Upon completion, concentrate the mixture under reduced pressure to remove the solvent and excess HCl.[2] b. The resulting hydrochloride salt of the deprotected amine can often be precipitated by the addition of a non-polar solvent like diethyl ether, collected by filtration, washed with diethyl ether, and dried under vacuum.[2][8]

Visualization of Experimental Workflow

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Start dissolve Dissolve Boc-PEG2 in Anhydrous Solvent (DCM or Dioxane) start->dissolve cool Cool to 0°C (for TFA method) dissolve->cool add_acid Slowly Add Acidic Reagent (TFA or HCl/Dioxane) cool->add_acid stir Stir at 0°C to RT add_acid->stir monitor Monitor Progress (TLC, LC-MS, NMR) stir->monitor concentrate Concentrate (Rotary Evaporation) monitor->concentrate Upon Completion co_evaporate Co-evaporate with Toluene (x3) (for TFA method) concentrate->co_evaporate neutralize Neutralize (Optional) (aq. NaHCO3) co_evaporate->neutralize isolate Isolate Product (Extraction/Precipitation) neutralize->isolate end End isolate->end

Caption: General experimental workflow for the Boc deprotection of a PEG2 linker.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Reaction Insufficient acid, reaction time, or temperature. Steric hindrance.Increase acid concentration, reaction time, or temperature. For sterically hindered substrates, longer reaction times may be necessary.
Side Product Formation Reaction of the tert-butyl cation with sensitive functional groups.Add a scavenger such as triisopropylsilane (TIS) to the reaction mixture.[8]
Low Yield Product loss during work-up. Instability of the deprotected product.Optimize the work-up procedure. If the free amine is unstable, use the resulting salt directly in the next step.
Difficulty Removing Residual Acid TFA can be difficult to remove completely.Perform multiple co-evaporations with toluene to azeotropically remove residual TFA.[8]

Conclusion

The deprotection of Boc-protected PEG2 linkers is a fundamental and critical step in the synthesis of various bioconjugates. While standard acidic conditions using TFA or HCl are generally effective, a thorough understanding of the reaction mechanism, careful consideration of the substrate's properties, and optimization of reaction conditions are paramount for achieving high yields and purity. The protocols and data provided in these application notes serve as a comprehensive guide for researchers in the successful execution of this important transformation.

References

Application Notes and Protocols for Trifluoroacetic Acid (TFA)-Mediated Boc Deprotection of PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern bioconjugation and drug development, serving as a robust protecting group for primary amines.[1][2][3] Its stability across a wide range of synthetic conditions and its clean, facile removal under acidic conditions make it ideal for the multi-step synthesis of complex molecules such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other PEGylated therapeutics.[1][2][4] Heterobifunctional Polyethylene Glycol (PEG) linkers, which often feature a Boc-protected amine at one terminus, are critical for the controlled, stepwise assembly of these intricate molecular architectures.[2][5]

The deprotection of the Boc group is a critical step that unmasks the primary amine, rendering it available for subsequent conjugation reactions.[2] Trifluoroacetic acid (TFA) is the most common reagent for this transformation due to its high efficiency and volatility, which simplifies its removal after the reaction.[1] This document provides detailed application notes, quantitative data, and experimental protocols for the successful deprotection of Boc-protected PEG linkers using TFA.

Chemical Principles of Boc Deprotection

The removal of the Boc group is an acid-catalyzed cleavage mechanism.[1] The process involves several key steps:

  • Protonation: The strong acid, TFA, protonates the carbonyl oxygen of the Boc group.[4][6]

  • Carbocation Formation: This protonation destabilizes the carbamate, leading to its cleavage. This generates a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[4][6][7]

  • Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing carbon dioxide gas.[4][6] This step is the driving force for the reaction.

  • Amine Salt Formation: The newly liberated amine is protonated by the excess TFA in the reaction mixture, yielding the final product as a trifluoroacetate (B77799) salt.[4][6]

A significant consideration during Boc deprotection is the reactive nature of the tert-butyl cation generated in the process. This electrophile can cause unwanted side reactions by alkylating nucleophilic residues, such as tryptophan or methionine.[7][8] To prevent this, "scavengers" like triisopropylsilane (B1312306) (TIS) or water are often added to the reaction mixture to trap the carbocation.[1][8]

Data Presentation: Quantitative Analysis

The efficiency of Boc deprotection is influenced by the acid concentration, solvent, temperature, and reaction time. The following tables summarize common reaction conditions and their impact on product purity.

Table 1: Common Acidic Conditions for Boc Deprotection [1][2]

Reagent Concentration Solvent Typical Time Temperature
Trifluoroacetic Acid (TFA) 20-50% (v/v) Dichloromethane (B109758) (DCM) 0.5 - 2 hours 0°C to Room Temp.

| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 0.5 - 2 hours | Room Temp. |

Table 2: Comparative Analysis of Deprotection Efficiency with 50% TFA in DCM [1][5]

Reagent Concentration Solvent Time (min) Product Purity (%)
TFA 50% DCM 5 ~78

| TFA | 50% | DCM | 60 | >95 |

Experimental Protocols

Protocol 1: Standard Boc Deprotection of a PEG Linker in Solution

This protocol describes a general and widely used procedure for the removal of a Boc protecting group from a PEG linker in a solution phase using TFA in dichloromethane (DCM).[3][9]

Materials:

  • Boc-protected PEG linker

  • Anhydrous Dichloromethane (DCM)[10]

  • Trifluoroacetic acid (TFA)[10]

  • Triisopropylsilane (TIS) (Optional, as a scavenger)[1][8]

  • Toluene (B28343) (for co-evaporation)[1][8]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization)[1][10]

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask[5]

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of approximately 0.1-0.2 M.[4][8]

  • Cooling: Cool the solution to 0°C using an ice bath.[3][4] This helps to control the initial reaction rate.[1]

  • Acid Addition: Slowly add TFA to the stirred solution to achieve a final concentration of 20-50% (v/v).[5][8] For substrates containing acid-sensitive groups prone to alkylation by the tert-butyl cation, add a scavenger such as TIS (2.5-5% v/v) at this stage.[1][8]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.[3][9]

  • Monitoring: Monitor the progress of the reaction by an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.[3][8] This typically takes 1-2 hours.[3][9] On TLC, the deprotected amine product is more polar and will have a lower Rf value than the starting material.[5]

  • Work-up and Concentration: Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation.[4]

  • Azeotropic Removal of TFA: To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step at least two more times.[2][8] The resulting product is the TFA salt of the deprotected amine.

  • Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate until the gas evolution (CO₂) ceases.[5][9] Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected free amine.[5][10]

Protocol 2: Boc Deprotection of a PEG Linker on Solid Support

This protocol is applicable for the deprotection of Boc groups from PEG linkers attached to a solid support, a common procedure in solid-phase synthesis.[1]

Materials:

  • Boc-amino-PEG-resin

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • 10% N,N-Diisopropylethylamine (DIPEA) in DMF (for neutralization)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the Resin: Swell the Boc-amino-PEG-resin in DCM or DMF for 30-60 minutes in a solid-phase synthesis vessel.[1]

  • Deprotection: Drain the solvent and treat the resin with a solution of 20-50% TFA in DCM for 5-30 minutes.[1] Agitate the vessel during this time to ensure complete mixing.

  • Washing: Drain the TFA solution and wash the resin thoroughly with DCM followed by DMF to remove residual acid and the cleaved Boc group.[1]

  • Neutralization: Neutralize the resin by washing with a solution of 10% DIPEA in DMF to deprotonate the ammonium (B1175870) salt and yield the free amine on the resin.[1]

  • Final Wash: Wash the resin again with DMF and then DCM before proceeding to the next synthetic step.

Visualizations

The following diagrams illustrate the general experimental workflow for Boc deprotection in solution and the underlying chemical mechanism.

G start Start dissolve Dissolve Boc-PEG in Anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_tfa Add TFA (20-50%) & Optional Scavenger cool->add_tfa react Stir at 0°C, then warm to RT add_tfa->react monitor Monitor Reaction (TLC, LC-MS) react->monitor monitor->react Incomplete workup Concentrate in vacuo & Co-evaporate with Toluene monitor->workup Reaction Complete isolate Isolate Deprotected PEG-Amine (TFA Salt) workup->isolate end_node End isolate->end_node

Caption: Experimental workflow for Boc deprotection of PEG linkers.

G sub R-PEG-NH-Boc protonated Protonated Intermediate sub->protonated 1. Protonation h_plus H⁺ (from TFA) carbamic_acid Carbamic Acid (R-PEG-NH-COOH) protonated->carbamic_acid 2. Loss of tBu⁺ tbutyl tert-Butyl Cation (tBu⁺) protonated->tbutyl co2 CO₂ carbamic_acid->co2 amine Deprotected Amine (R-PEG-NH₂) carbamic_acid->amine 3. Decarboxylation final_product Amine TFA Salt (R-PEG-NH₃⁺ ⁻OOCCF₃) amine->final_product 4. Protonation

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

References

Application Notes and Protocols for Coupling Reactions of Boc-PEG2-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the coupling reactions of the sulfonic acid group in Boc-PEG2-sulfonic acid. The primary application detailed is the formation of stable sulfonamide bonds, a key linkage in bioconjugation and the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a heterobifunctional linker that incorporates a Boc-protected amine, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a terminal sulfonic acid group. The PEG spacer enhances solubility and pharmacokinetic properties, while the terminal functional groups allow for sequential conjugation. Unlike carboxylic acids, which are commonly activated using carbodiimide (B86325) chemistry (e.g., EDC/NHS), sulfonic acids require a different activation strategy to react with primary amines.[1] The most prevalent and reliable method involves a two-step process: the conversion of the sulfonic acid to a highly reactive sulfonyl chloride, followed by its reaction with an amine to form a stable sulfonamide linkage.[1][2]

Core Reaction: Sulfonamide Bond Formation

The formation of a sulfonamide bond from a sulfonic acid is not a direct condensation reaction. It necessitates the activation of the sulfonic acid group.

Step 1: Activation of Sulfonic Acid

The sulfonic acid moiety is relatively unreactive and must be converted into a more electrophilic species.[1] The standard method is its conversion to a sulfonyl chloride using a chlorinating agent.[2]

  • Reagents : Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are commonly used.[1]

  • Conditions : This reaction must be performed under anhydrous conditions as the sulfonyl chloride intermediate is sensitive to moisture. The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon).[1][2]

Step 2: Coupling with Amine

The resulting sulfonyl chloride is a highly reactive intermediate that readily couples with primary or secondary amines to form a stable sulfonamide bond.[1][3]

  • Reaction : This is a nucleophilic substitution reaction where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.[3]

  • Base : A non-nucleophilic base, such as triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA), or pyridine, is typically added to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1][3]

Below is a diagram illustrating the general workflow for this two-step coupling process.

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling A Boc-PEG2-SO3H (Sulfonic Acid) B Boc-PEG2-SO2Cl (Sulfonyl Chloride) A->B  SOCl₂ or PCl₅  Anhydrous Solvent  Inert Atmosphere D Boc-PEG2-SO₂-NH-R (Sulfonamide Conjugate) B->D  Non-nucleophilic base  (e.g., DIPEA)  Anhydrous Solvent C Amine-containing molecule (R-NH₂) C->D

General workflow for sulfonamide conjugation.

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Coupling

This protocol details the two-step process for coupling this compound to an amine-containing molecule.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)

  • Amine-containing molecule (e.g., protein, peptide, small molecule)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN))

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA), Pyridine)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Procedure:

Step 1: Activation of this compound to Sulfonyl Chloride

  • In a round-bottom flask dried under vacuum, dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DCM).

  • Place the flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the chlorinating agent (e.g., thionyl chloride, 1.2 to 2.0 equivalents) dropwise to the stirred solution. A catalytic amount of anhydrous DMF can be added to facilitate the reaction with SOCl₂.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress can be monitored by TLC or LC-MS.

  • Once the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure (in a well-ventilated fume hood). The resulting Boc-PEG2-sulfonyl chloride is highly reactive and moisture-sensitive and should be used immediately in the next step.[2]

Step 2: Coupling of Sulfonyl Chloride with an Amine

  • In a separate flask, dissolve the amine-containing molecule (1.0 to 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0 to 3.0 equivalents) in an anhydrous aprotic solvent.

  • Cool the amine solution to 0 °C.

  • Re-dissolve the crude Boc-PEG2-sulfonyl chloride from Step 1 in a minimal amount of anhydrous solvent and add it dropwise to the stirred amine solution.

  • Allow the reaction mixture to stir at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the amine. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an appropriate organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product should be purified using an appropriate method, such as flash column chromatography on silica (B1680970) gel.

The logical relationship for the decision-making process in this protocol is outlined below.

G start Start: Have Boc-PEG2-SO3H and Amine (R-NH₂) activation Activate Sulfonic Acid to Sulfonyl Chloride (-SO₂Cl) start->activation Use SOCl₂ or PCl₅ in anhydrous solvent coupling Couple Sulfonyl Chloride with Amine (R-NH₂) activation->coupling Immediate use of reactive intermediate workup Aqueous Workup and Extraction coupling->workup Quench reaction purification Purify Conjugate via Column Chromatography workup->purification end End: Purified Boc-PEG2-SO₂-NH-R purification->end

Decision workflow for the coupling protocol.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the sulfonamide coupling reaction. Actual results may vary based on the specific substrates and conditions used.

Table 1: Reaction Conditions for Sulfonic Acid Activation

ParameterConditionRationale
Chlorinating Agent Thionyl Chloride (SOCl₂)Effective and volatile byproduct (SO₂, HCl).[2]
Phosphorus Pentachloride (PCl₅)Stronger agent, solid byproduct (POCl₃).[2]
Equivalents 1.2 - 2.0 eq.Ensures complete conversion of the sulfonic acid.
Solvent Anhydrous DCM, THF, MeCNAprotic and non-reactive with the chlorinating agent.[3]
Temperature 0 °C to Room Temp.Controls reaction rate and minimizes side reactions.
Reaction Time 1 - 4 hoursTypically sufficient for full conversion.

Table 2: Reaction Conditions for Sulfonamide Formation

ParameterConditionRationale
Amine 1.0 - 1.2 eq.A slight excess can drive the reaction to completion.
Base DIPEA, TEA, Pyridine (2-3 eq.)Neutralizes HCl byproduct without competing as a nucleophile.[1][3]
Solvent Anhydrous DCM, DMF, THFMust be compatible with both reactants.[2]
Temperature 0 °C to Room Temp.Balances reaction rate and stability of reactants.
Reaction Time 2 - 16 hoursHighly dependent on the nucleophilicity of the amine.
Expected Yield 60 - 90%Varies based on substrates and purification efficiency.

Characterization of the Final Product

The successful synthesis of the sulfonamide conjugate should be confirmed using standard analytical techniques.

Table 3: Analytical Methods for Product Characterization

MethodExpected Observation
¹H NMR Appearance of signals corresponding to the protons of the amine moiety. The N-H proton of the sulfonamide typically appears as a broad singlet.
¹³C NMR Signals corresponding to the carbons of the conjugated amine will be present.
Mass Spec. (MS) The molecular ion peak will correspond to the calculated molecular weight of the final conjugate.
Infrared (IR) Strong asymmetric and symmetric S=O stretching bands are expected around 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. An N-H stretching band for the sulfonamide will be observed around 3300-3200 cm⁻¹.[3]

Alternative Coupling Strategies

While the conversion to sulfonyl chloride is the most common method, other strategies for sulfonamide synthesis exist. These are generally less applied to pre-formed sulfonic acids on complex linkers but are worth noting for broader context.

  • Direct Coupling with Activating Agents : Reagents such as triphenylphosphine (B44618) ditriflate have been reported for the direct coupling of sulfonic acid salts with amines, offering a one-pot alternative to the two-step chlorination process.[4][5]

  • Oxidative Coupling : Methods exist for the direct coupling of thiols or disulfides with amines in the presence of an oxidizing agent to form sulfonamides.[6]

  • Microwave-Assisted Synthesis : Microwave irradiation has been used to facilitate the direct conversion of sulfonic acids or their salts to sulfonamides, often resulting in high yields and shorter reaction times.[7]

These alternative methods may require significant optimization for a substrate like this compound and are generally more suited for the de novo synthesis of sulfonamides rather than the functionalization of a linker.[8][9]

Conclusion

The coupling of this compound via its sulfonic acid group is a robust process when converted to a sulfonyl chloride intermediate. This method allows for the stable conjugation of amine-containing molecules, which is highly valuable in the fields of medicinal chemistry and drug development. Careful control of anhydrous conditions and the use of a non-nucleophilic base are critical for achieving high yields and purity. The resulting stable sulfonamide linkage makes this linker an excellent choice for applications requiring high stability, such as in the development of PROTACs and other bioconjugates.[2]

References

Application Notes and Protocols for the Esterification of Boc-PEG2-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-PEG2-sulfonic acid is a heterobifunctional linker commonly employed in the synthesis of complex biomolecules and targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs). The presence of a Boc-protected amine and a terminal sulfonic acid allows for orthogonal conjugation strategies. While the carboxylic acid analogue is frequently used, the sulfonic acid moiety offers a unique handle for esterification, leading to the formation of stable sulfonate esters. These esters can serve as bioisosteres for phosphates or act as key intermediates in further synthetic transformations.

This document provides detailed application notes and experimental protocols for the successful esterification of this compound. It covers the synthetic strategy, reaction conditions, purification, and characterization of the resulting sulfonate esters.

Synthetic Strategy

Direct esterification of sulfonic acids with alcohols is generally challenging and requires harsh conditions that may not be compatible with the acid-labile Boc protecting group. A more reliable and widely applicable method involves a two-step procedure:

  • Activation of the Sulfonic Acid: The sulfonic acid is first converted to a more reactive intermediate, typically a sulfonyl chloride, using a chlorinating agent.

  • Esterification: The resulting sulfonyl chloride is then reacted with the desired alcohol in the presence of a non-nucleophilic base to form the target sulfonate ester.

This approach ensures efficient conversion under mild conditions, preserving the integrity of the Boc protecting group.

Data Presentation

The following tables summarize typical quantitative data for the two-step esterification of this compound. These values are representative and may require optimization for specific substrates and scales.

Table 1: Reagent Stoichiometry and Typical Yields for Sulfonyl Chloride Formation

Reagent/ComponentMolar Equivalents (relative to this compound)Typical Yield (%)
This compound1.0-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)1.5 - 2.090 - 98
Anhydrous N,N-Dimethylformamide (DMF)Catalytic (1-2 drops)-
Anhydrous Dichloromethane (DCM)Solvent-

Table 2: Reagent Stoichiometry and Typical Yields for Sulfonate Ester Formation

Reagent/ComponentMolar Equivalents (relative to Boc-PEG2-sulfonyl chloride)Typical Yield (%)
Boc-PEG2-sulfonyl chloride1.085 - 95
Alcohol (R-OH)1.1 - 1.5-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)1.5 - 2.0-
Anhydrous Dichloromethane (DCM)Solvent-

Table 3: Characterization Data for a Representative Boc-PEG2-Sulfonate Ester (e.g., Ethyl Ester)

Analytical MethodExpected Result
¹H NMR (CDCl₃)Peaks corresponding to Boc (1.45 ppm, s, 9H), PEG linker (3.6-3.8 ppm, m, 8H), sulfonic acid adjacent CH₂ (3.4-3.5 ppm, t, 2H), ester ethyl group (1.3-1.4 ppm, t, 3H; 4.2-4.3 ppm, q, 2H)
¹³C NMR (CDCl₃)Peaks for Boc (28.4, 80.0 ppm), PEG linker (68-72 ppm), sulfonic acid adjacent CH₂ (~50 ppm), ester ethyl group (~15, ~65 ppm)
Mass Spectrometry (ESI+)[M+Na]⁺ or [M+H]⁺ corresponding to the calculated exact mass
Purity (HPLC)>95%

Experimental Protocols

Protocol 1: Synthesis of Boc-PEG2-sulfonyl chloride

This protocol describes the conversion of this compound to its corresponding sulfonyl chloride, a key intermediate for esterification.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask with a stir bar

  • Ice bath

  • Nitrogen or Argon atmosphere setup

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF (1-2 drops) to the solution.

  • Chlorinating Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add thionyl chloride or oxalyl chloride (1.5-2.0 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by quenching a small aliquot with methanol (B129727) and analyzing by TLC or LC-MS to confirm the formation of the methyl sulfonate ester.

  • Work-up: Once the reaction is complete, remove the solvent and excess chlorinating agent under reduced pressure using a rotary evaporator. It is crucial to ensure all volatile reagents are removed as the crude Boc-PEG2-sulfonyl chloride is typically used in the next step without further purification.

Protocol 2: Esterification of Boc-PEG2-sulfonyl chloride with an Alcohol

This protocol details the reaction of the activated sulfonyl chloride with an alcohol to yield the desired sulfonate ester.

Materials:

  • Crude Boc-PEG2-sulfonyl chloride from Protocol 1

  • Desired alcohol (R-OH)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask with a stir bar

  • Ice bath

  • Nitrogen or Argon atmosphere setup

  • Separatory funnel

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Appropriate eluent system for chromatography (e.g., Hexane/Ethyl Acetate or DCM/Methanol)

Procedure:

  • Reaction Setup: Dissolve the crude Boc-PEG2-sulfonyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Base and Alcohol Addition: Cool the solution to 0 °C. Add the desired alcohol (1.1-1.5 eq) followed by the slow, dropwise addition of TEA or DIPEA (1.5-2.0 eq).

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 4-16 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching and Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the pure Boc-PEG2-sulfonate ester.

Mandatory Visualization

Esterification_Workflow cluster_step1 Step 1: Sulfonyl Chloride Formation cluster_step2 Step 2: Esterification A This compound in DCM B Add SOCl₂/ (COCl)₂ and cat. DMF at 0 °C A->B C Reaction at RT for 2-4h B->C D Solvent removal C->D E Crude Boc-PEG2-sulfonyl chloride D->E F Crude Sulfonyl Chloride in DCM E->F Proceed to next step G Add R-OH and TEA/DIPEA at 0 °C F->G H Reaction at RT for 4-16h G->H I Aqueous Work-up H->I J Purification (Chromatography) I->J K Pure Boc-PEG2-sulfonate ester J->K

Caption: Experimental workflow for the two-step esterification of this compound.

Signaling_Pathway_Analogy Start This compound Activation Activation (e.g., SOCl₂) Start->Activation Intermediate Reactive Intermediate (Boc-PEG2-sulfonyl chloride) Activation->Intermediate Esterification Esterification Intermediate->Esterification Nucleophile Nucleophile (Alcohol, R-OH) Nucleophile->Esterification Product Product (Boc-PEG2-sulfonate ester) Esterification->Product

Solid-Phase Synthesis of PROTACs Using Boc-PEG2-Sulfonic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and Solid-Phase Synthesis

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules engineered to harness the cell's native ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs).[1][2] A PROTAC molecule is composed of three essential components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2]

The linker is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex, as well as the molecule's overall physicochemical properties such as solubility and cell permeability.[3] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility, improve pharmacokinetic profiles, and offer synthetic flexibility.[2][4] The use of a Boc-PEG2-sulfonic acid linker introduces a unique functional group for conjugation and can modulate the hydrophilicity of the resulting PROTAC.

Solid-phase synthesis provides a streamlined and efficient methodology for the rapid assembly of PROTAC libraries.[1] This approach involves the immobilization of one of the PROTAC components onto a solid support, followed by the sequential addition of the linker and the second ligand, simplifying purification and allowing the use of excess reagents to drive reactions to completion.[1]

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTACs operate by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to catalytically repeat the cycle.[1]

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex Binds POI Protein of Interest (POI) POI->TernaryComplex Binds Proteasome 26S Proteasome POI->Proteasome Targets for Degradation E3 E3 Ubiquitin Ligase E3->TernaryComplex Binds PolyUb Poly-Ubiquitination TernaryComplex->PolyUb Induces Ub Ubiquitin Ub->PolyUb PolyUb->POI Tags DegradedPOI Degraded Protein Fragments Proteasome->DegradedPOI Degrades

PROTAC-mediated protein degradation pathway.

Experimental Workflow for Solid-Phase PROTAC Synthesis

The solid-phase synthesis of a PROTAC using a this compound linker generally follows a multi-step process. The workflow begins with the immobilization of an E3 ligase ligand onto a solid support resin. This is followed by the deprotection of the ligand and coupling with the this compound linker. Subsequent deprotection of the Boc group on the linker allows for the final coupling of the POI ligand. The completed PROTAC is then cleaved from the resin and purified.

SPPS_Workflow Resin 1. Resin Swelling E3_Loading 2. E3 Ligase Ligand Immobilization Resin->E3_Loading Deprotection1 3. Fmoc Deprotection E3_Loading->Deprotection1 Linker_Coupling 4. This compound Linker Coupling Deprotection1->Linker_Coupling Deprotection2 5. Boc Deprotection Linker_Coupling->Deprotection2 POI_Coupling 6. POI Ligand Coupling Deprotection2->POI_Coupling Cleavage 7. Cleavage from Resin POI_Coupling->Cleavage Purification 8. Purification & Analysis Cleavage->Purification

General workflow for solid-phase PROTAC synthesis.

Data Presentation: Quantitative Analysis of Synthesized PROTACs

The following tables provide representative quantitative data for solid-phase PROTAC synthesis campaigns. Note that these values are illustrative and can vary depending on the specific ligands, linker, and reaction conditions used.

StepParameterTypical ValueMethod of Determination
E3 Ligand Loading Loading Efficiency85-95%UV-Vis spectroscopy of the Fmoc-deprotection step
Resin Substitution0.4 - 0.6 mmol/gCalculated based on initial resin loading and efficiency
Linker Coupling Coupling Efficiency>90%Kaiser test or LC-MS analysis of a cleaved aliquot
POI Ligand Coupling Coupling Efficiency>85%LC-MS analysis of a cleaved aliquot
Final Product Overall Yield15-40%Calculated from initial resin loading
Purity>95%HPLC analysis
PROTAC IDTarget ProteinE3 LigaseLinker TypeDC50 (nM)Dmax (%)
PROTAC-ABRD4CRBNBoc-PEG4-acid25>90
PROTAC-BBTKVHLBoc-PEG6-amine10>95
PROTAC-CHDAC6CRBNAlkyl C850>85
PROTAC-S (Hypothetical)Generic TargetCRBNThis compoundTBDTBD

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Experimental Protocols

The following protocols provide a detailed methodology for the solid-phase synthesis of a PROTAC using a this compound linker. These are representative protocols and may require optimization based on the specific ligands and resin used.

Protocol 1: Resin Preparation and E3 Ligase Ligand Immobilization

  • Resin Swelling: Place Rink Amide resin (e.g., 100 mg, 0.5 mmol/g) in a solid-phase synthesis vessel. Add N,N-dimethylformamide (DMF, 2 mL) and shake for 30 minutes at room temperature to swell the resin. Drain the DMF.

  • Fmoc Deprotection (if applicable): If the resin is Fmoc-protected, add 20% piperidine (B6355638) in DMF (2 mL) to the resin. Shake for 20 minutes at room temperature. Drain the solution and wash the resin with DMF (3 x 2 mL), dichloromethane (B109758) (DCM, 3 x 2 mL), and methanol (B129727) (MeOH, 3 x 2 mL).

  • E3 Ligase Ligand Coupling:

    • In a separate vial, dissolve the carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) derivative, 3 equivalents), HATU (3 eq.), and N,N-diisopropylethylamine (DIPEA, 6 eq.) in DMF.

    • Add the activated ligand solution to the swollen and deprotected resin.

    • Shake the reaction mixture at room temperature for 16 hours.

    • Wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).

  • Drying: Dry the resin under vacuum.

Protocol 2: Linker Coupling

  • Fmoc Deprotection: Treat the resin from Protocol 1 with 20% piperidine in DMF (2 mL) for 20 minutes to remove the Fmoc group from the immobilized E3 ligase ligand. Wash the resin as described in Protocol 1, step 2.

  • This compound Coupling:

    • Due to the sulfonic acid moiety, direct coupling with standard peptide coupling reagents may be inefficient. Activation of the sulfonic acid is required.

    • Activation: In a separate, dry flask, dissolve this compound (2 eq.) in anhydrous DCM. Cool the solution to 0°C and add oxalyl chloride or thionyl chloride (2.2 eq.) and a catalytic amount of DMF. Stir at 0°C for 30 minutes and then at room temperature for 1 hour to form the sulfonyl chloride. Remove the solvent and excess reagent under reduced pressure.

    • Coupling: Re-dissolve the activated Boc-PEG2-sulfonyl chloride in anhydrous DCM and add it to the resin. Add DIPEA (4 eq.) and shake the mixture at room temperature for 4-6 hours.

    • Wash the resin with DCM (3 x 2 mL), DMF (3 x 2 mL), and MeOH (3 x 2 mL).

  • Drying: Dry the resin under vacuum.

Protocol 3: POI Ligand Coupling

  • Boc Deprotection: Treat the resin from Protocol 2 with a solution of 20-50% trifluoroacetic acid (TFA) in DCM (2 mL) for 1-2 hours to remove the Boc protecting group from the linker. Wash the resin with DCM (3 x 2 mL), and neutralize with 10% DIPEA in DMF (2 x 2 mL). Wash again with DMF (3 x 2 mL).

  • POI Ligand Coupling:

    • In a separate vial, dissolve the carboxylic acid-functionalized POI ligand (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated POI ligand solution to the resin.

    • Shake the reaction mixture at room temperature for 16 hours.

    • Wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).

  • Drying: Dry the resin under vacuum.

Protocol 4: Cleavage and Purification

  • Cleavage from Resin:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water.

    • Add the cleavage cocktail (2 mL) to the dried resin.

    • Shake the mixture at room temperature for 2 hours.

    • Filter the resin and collect the filtrate.

  • Precipitation and Purification:

    • Concentrate the filtrate under reduced pressure.

    • Precipitate the crude PROTAC by adding cold diethyl ether.

    • Centrifuge to pellet the crude product and decant the ether.

    • Purify the crude product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable column and gradient.

  • Analysis: Confirm the identity and purity of the final PROTAC using LC-MS and NMR.[2]

References

Application Notes: Liquid-Phase Synthesis of PROTACs with Boc-PEG2-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to hijack the cell's native ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs).[1] A PROTAC molecule is composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[2][3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4]

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[5][] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility and provide a flexible scaffold.[][7] Boc-PEG2-sulfonic acid is a short-chain PEG linker featuring a tert-butyloxycarbonyl (Boc) protected amine and a terminal sulfonic acid group. The Boc protecting group allows for a controlled, stepwise synthesis, while the sulfonic acid provides a unique functional handle for conjugation, differing from the more common carboxylic acid.[8][9][10]

These application notes provide detailed protocols for the liquid-phase synthesis of PROTACs utilizing the this compound linker, guidance on their characterization, and a framework for evaluating their biological activity.

Signaling Pathway and Mechanism of Action

PROTACs synthesized using this compound operate through the ubiquitin-proteasome pathway to induce targeted protein degradation. The PROTAC molecule facilitates the formation of a ternary complex between the protein of interest (POI) and an E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[11] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[1]

PROTAC_Mechanism POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary Mediates E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Recycled PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The liquid-phase synthesis of a PROTAC using this compound is a multi-step process. The following protocols provide a general framework; specific reaction conditions may require optimization based on the properties of the POI and E3 ligase ligands.

Protocol 1: Boc Deprotection of this compound

This step removes the Boc protecting group to reveal the primary amine.[12][13]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane (B91453)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Acid Treatment: Slowly add TFA (to a final concentration of 20-50% v/v) or a solution of 4M HCl in 1,4-dioxane to the stirred solution at 0°C.[12][14]

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[11]

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. Co-evaporation with toluene (B28343) can aid in removing residual TFA.[12] The resulting amine salt (H2N-PEG2-sulfonic acid) is often used directly in the next step.

Protocol 2: Sulfonic Acid Activation

To facilitate coupling with an amine-containing ligand, the sulfonic acid is converted to a more reactive sulfonyl chloride.[11]

Materials:

  • H2N-PEG2-sulfonic acid (from Protocol 1)

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Anhydrous DCM

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Under an inert atmosphere, suspend the crude H2N-PEG2-sulfonic acid in anhydrous DCM.

  • Chlorination: Slowly add thionyl chloride (2-3 equivalents) to the suspension at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitoring: Monitor the reaction progress by quenching a small aliquot with an amine and analyzing by LC-MS.

  • Work-up: After the reaction is complete, remove the excess chlorinating agent and solvent under vacuum. The resulting H2N-PEG2-sulfonyl chloride is highly reactive and should be used immediately.

Protocol 3: First Coupling Reaction (Sulfonamide Bond Formation)

This step couples the activated linker to an amine-containing ligand (e.g., POI ligand).

Materials:

  • Amine-containing POI ligand

  • H2N-PEG2-sulfonyl chloride (from Protocol 2)

  • Anhydrous aprotic solvent (e.g., DCM or DMF)

  • Non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)

Procedure:

  • Dissolution: Dissolve the amine-containing POI ligand (1.0 eq) and DIPEA in an anhydrous aprotic solvent.

  • Addition: Slowly add a solution of the freshly prepared H2N-PEG2-sulfonyl chloride (1.1 eq) to the ligand solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours.

  • Monitoring: Monitor the formation of the POI-linker intermediate by LC-MS.

  • Purification: Upon completion, perform an aqueous work-up and purify the crude product by flash column chromatography or preparative HPLC to yield the POI-linker intermediate.

Protocol 4: Second Coupling Reaction (Amide Bond Formation)

The free amine on the POI-linker intermediate is coupled to a carboxylic acid-containing E3 ligase ligand.

Materials:

  • POI-linker intermediate (from Protocol 3)

  • Carboxylic acid-containing E3 ligase ligand

  • Coupling agent (e.g., HATU)

  • Anhydrous DMF

  • DIPEA

Procedure:

  • Activation: In a separate flask, dissolve the E3 ligase ligand (1.0 eq), HATU (1.2 eq), and DIPEA (2.0 eq) in anhydrous DMF. Stir for 15-30 minutes to activate the carboxylic acid.[11]

  • Coupling: Add the purified POI-linker intermediate (1.1 eq) to the activated E3 ligase ligand solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-16 hours.

  • Monitoring: Monitor the formation of the final PROTAC by LC-MS.

  • Purification: Purify the final PROTAC by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[11]

Protocol 5: Characterization of the Final PROTAC

Thorough characterization is essential to confirm the identity and purity of the synthesized PROTAC.

LC-MS Analysis:

  • Sample Preparation: Dissolve a small amount of the purified PROTAC in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Analysis: Inject the sample onto an analytical RP-HPLC column coupled to a mass spectrometer. Assess purity by UV chromatogram and confirm identity by the observed mass-to-charge ratio (m/z).[4][15]

NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Analysis: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.[15][16]

Experimental Workflow Diagram

The synthesis of a PROTAC using this compound follows a logical, multi-step workflow.

PROTAC_Synthesis_Workflow Start This compound Deprotection Boc Deprotection (TFA or HCl) Start->Deprotection AmineLinker H2N-PEG2-sulfonic acid Deprotection->AmineLinker Activation Sulfonic Acid Activation (SOCl₂) AmineLinker->Activation ActivatedLinker H2N-PEG2-sulfonyl chloride Activation->ActivatedLinker FirstCoupling First Coupling (Sulfonamide bond) ActivatedLinker->FirstCoupling Intermediate POI-Linker Intermediate FirstCoupling->Intermediate POILigand POI Ligand (amine) POILigand->FirstCoupling SecondCoupling Second Coupling (Amide bond) Intermediate->SecondCoupling CrudePROTAC Crude PROTAC SecondCoupling->CrudePROTAC E3Ligand E3 Ligase Ligand (acid) E3Ligand->SecondCoupling Purification Purification (HPLC) CrudePROTAC->Purification FinalPROTAC Final PROTAC Purification->FinalPROTAC Characterization Characterization (LC-MS, NMR) FinalPROTAC->Characterization

General workflow for liquid-phase PROTAC synthesis.

Data Presentation

The efficacy of a synthesized PROTAC is quantified by its half-maximal degradation concentration (DC₅₀) and maximum degradation (Dₘₐₓ). The following tables provide illustrative quantitative data for a hypothetical PROTAC ("Compound X") synthesized using the this compound linker.

Table 1: Synthesis and Characterization of Compound X

ParameterValue
Overall Yield 15%
Purity (LC-MS) >98%
Observed [M+H]⁺ Consistent with calculated mass
¹H NMR Conforms to expected structure

Table 2: Biological Activity of Compound X in Target Cancer Cells

MetricValue
DC₅₀ (Degradation) 50 nM
Dₘₐₓ (Degradation) 90%
Cell Viability IC₅₀ 150 nM

Note: The data presented are illustrative and will vary depending on the specific POI and E3 ligase ligands used.

Conclusion

The liquid-phase synthesis of PROTACs using the this compound linker offers a versatile method for generating novel protein degraders. The protocols outlined provide a comprehensive framework for the synthesis, purification, and characterization of these molecules. The unique properties of the sulfonic acid moiety may offer advantages in terms of hydrophilicity.[11] Careful optimization of each synthetic step and rigorous biological evaluation are critical for the development of potent and selective PROTACs.

References

Application Note: High-Purity Purification of PROTACs Containing a PEG2 Linker

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis Targeting Chimeras (PROTACs) are novel heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A typical PROTAC is composed of a ligand that binds to a target protein of interest, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] The linker is a critical component, influencing the molecule's physicochemical properties, cell permeability, and the formation of a stable and productive ternary complex.[2] Polyethylene glycol (PEG) linkers, particularly short chains like PEG2, are frequently incorporated to enhance the solubility and bioavailability of PROTACs.[1][2][3][4]

However, the unique structural characteristics of PROTACs, often having molecular weights around 1,000 Da, present significant challenges during purification.[5][6] The presence of a PEG2 linker, while beneficial for solubility, can complicate the separation of the desired product from structurally similar impurities.[2][7] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective purification of PROTACs containing a PEG2 linker, with a focus on chromatographic techniques.

Challenges in the Purification of PEG2-Containing PROTACs

The purification of PROTACs with PEG linkers is inherently challenging due to several factors:

  • Physicochemical Similarity of Impurities : The synthesis of PEGylated PROTACs often results in a complex mixture that includes unreacted starting materials, reaction byproducts, and heterogeneous PEGylated products.[7] These impurities can have very similar physicochemical properties to the desired PROTAC, making separation difficult.[7]

  • Hydrophilic Nature of the Linker : The hydrophilic PEG2 linker can decrease the retention time of the PROTAC on reversed-phase columns, potentially leading to co-elution with polar impurities.[8]

  • Product Stability and Aggregation : PROTACs can be susceptible to degradation during purification.[2] Additionally, hydrophobic interactions between molecules can lead to aggregation, which can be mitigated by optimizing buffer conditions (pH, ionic strength) or using additives.[7]

  • Multiple Chiral Centers : The presence of multiple chiral centers in many PROTACs can lead to peak splitting in chromatography, necessitating careful optimization of separation methods.[9]

Purification Strategies and Methodologies

A multi-step purification strategy is often necessary to achieve high purity for PEG2-containing PROTACs. This typically involves an initial coarse purification by flash chromatography followed by a final polishing step using preparative high-performance liquid chromatography (HPLC).[10]

Flash Column Chromatography

Flash chromatography is a useful initial step to remove major impurities from the crude reaction mixture.[10]

  • Stationary Phase : Silica (B1680970) gel is commonly used.[10] For highly polar PROTACs, an amine-bonded silica can be effective in an aqueous normal-phase or HILIC (hydrophilic interaction liquid chromatography) mode.[11]

  • Mobile Phase : A gradient of a more polar solvent in a less polar solvent is typically employed. Common solvent systems include ethyl acetate (B1210297) in hexanes or methanol (B129727) in dichloromethane.[10] In HILIC, a gradient of increasing water in acetonitrile (B52724) is used.[11]

Preparative Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most powerful and commonly used technique for the final purification of PROTACs to achieve high purity. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase.[8]

  • Stationary Phase : C18 or C8 bonded silica columns are the most common choices.[7][12]

  • Mobile Phase : A gradient of an organic solvent (typically acetonitrile) in water is used.[8] The addition of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, is crucial for good peak shape and reproducibility.[13][14]

Other Chromatographic Techniques

While RP-HPLC is the workhorse, other techniques can be valuable:

  • Aqueous Normal-Phase (ANP) / Hydrophilic Interaction Liquid Chromatography (HILIC) : This technique is well-suited for retaining and separating very polar compounds that are not well-retained by reversed-phase chromatography.[15] It utilizes a polar stationary phase (like silica or cyano) with a mobile phase containing a high percentage of organic solvent and a small amount of water.

  • Size Exclusion Chromatography (SEC) : SEC separates molecules based on their size. It can be useful for removing large aggregates or significantly smaller impurities.[8]

  • Ion Exchange Chromatography (IEX) : IEX separates molecules based on their net charge. The effectiveness of IEX for PEGylated PROTACs can sometimes be limited if the PEG chain shields the charges on the molecule.[7]

  • Chiral Chromatography : When the PROTAC contains chiral centers and enantiomeric separation is required, specialized chiral stationary phases (CSPs) are necessary. This can be performed using HPLC or Supercritical Fluid Chromatography (SFC).[16][17][18]

Data Presentation: Comparison of Purification Techniques

The following table summarizes the key parameters for different chromatographic techniques used in the purification of PROTACs.

Technique Stationary Phase Typical Mobile Phase Separation Principle Best For
Flash Chromatography Silica GelGradient of Ethyl Acetate in Hexanes or Methanol in Dichloromethane[10]PolarityInitial coarse purification to remove major impurities.[10]
Reversed-Phase HPLC (RP-HPLC) C18, C8[7][12]Water/Acetonitrile gradient with 0.1% TFA or Formic Acid[8][14]HydrophobicityHigh-resolution final purification of the main product from closely related impurities.
Aqueous Normal-Phase (ANP) / HILIC Bare Silica, Cyano, DiolHigh percentage of Acetonitrile with a small amount of aqueous bufferHydrophilicity and partitioning into a water-enriched layer on the stationary phase.Purifying highly polar PROTACs that are poorly retained in RP-HPLC.[11]
Size Exclusion Chromatography (SEC) Porous particles with controlled pore sizesAqueous buffersMolecular size and hydrodynamic radius.[8]Removing aggregates or impurities with significantly different molecular weights.[8][19]
Ion Exchange Chromatography (IEX) Charged stationary phases (anion or cation exchangers)Aqueous buffers with a salt gradientNet charge of the molecule.[8]Separating PROTACs with accessible charged groups from neutral or oppositely charged impurities.
Chiral Chromatography (HPLC/SFC) Chiral Stationary Phases (CSPs) like polysaccharide-based or macrocyclic antibiotic phases[18]Normal-phase (Hexane/Alcohol) or SFC (CO2/Methanol)[18]Enantioselective interactions with the CSP.[17]Separating enantiomers of chiral PROTACs.[16][18]

Experimental Protocols

Protocol 1: General Workflow for PROTAC Purification

This protocol outlines a typical two-step purification process involving flash chromatography followed by preparative RP-HPLC.[10]

Step 1: Initial Purification by Flash Column Chromatography

  • Sample Preparation : Dissolve the crude PROTAC product in a minimal amount of the initial mobile phase or a suitable solvent like dichloromethane.[10]

  • Column Packing and Equilibration : Pack a column with silica gel and equilibrate it with the initial mobile phase (e.g., 100% hexanes or dichloromethane).

  • Sample Loading : Load the dissolved sample onto the column.[10]

  • Elution : Elute the column with a gradient of increasing polarity (e.g., 0-50% ethyl acetate in hexanes or 0-20% methanol in dichloromethane).[10]

  • Fraction Collection and Analysis : Collect fractions and analyze them by thin-layer chromatography (TLC) or LC-MS to identify those containing the desired product.[10]

  • Concentration : Combine the pure fractions and concentrate them under reduced pressure.[10]

Step 2: Final Purification by Preparative RP-HPLC

  • Sample Preparation : Dissolve the partially purified PROTAC from the flash chromatography step in a minimal amount of a suitable solvent like DMSO or the mobile phase.[10] Filter the solution through a 0.22 µm syringe filter.[14]

  • HPLC System Setup :

    • Column : Preparative C18 reversed-phase column (e.g., 21.2 x 150 mm, 5 µm).

    • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in water.[7][8]

    • Mobile Phase B : 0.1% TFA in acetonitrile.[7][8]

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10 column volumes.[13]

  • Chromatographic Run :

    • Injection : Inject the prepared sample.

    • Gradient : Elute the PROTAC using a linear gradient, for example, from 5% to 95% Mobile Phase B over 30 minutes.[10][14]

    • Flow Rate : A typical flow rate for a preparative column is 20 mL/min.

    • Detection : Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).[14]

  • Fraction Collection : Collect fractions corresponding to the main peak.[14]

  • Purity Analysis and Product Recovery :

    • Analyze the collected fractions for purity using analytical RP-HPLC.[14]

    • Confirm the identity of the product in the pure fractions by LC-MS.[14]

    • Pool the pure fractions, remove the organic solvent under reduced pressure, and lyophilize the remaining aqueous solution to obtain the final product.[14]

Mandatory Visualizations

PROTAC_Purification_Workflow cluster_synthesis PROTAC Synthesis cluster_purification Purification Cascade cluster_analysis Quality Control crude_product Crude Reaction Mixture flash_chrom Flash Column Chromatography (Coarse Purification) crude_product->flash_chrom Remove major impurities pre_hplc Preparative RP-HPLC (Final Polishing) flash_chrom->pre_hplc Partially purified PROTAC purity_analysis Purity Assessment (Analytical HPLC, LC-MS) pre_hplc->purity_analysis Collect pure fractions identity_confirm Identity Confirmation (LC-MS, NMR) purity_analysis->identity_confirm final_product High-Purity PROTAC identity_confirm->final_product

Caption: General workflow for the purification of PROTACs.

Purification_Method_Selection start Crude PROTAC Sample polarity_check Assess Polarity of PROTAC start->polarity_check rp_hplc Reversed-Phase HPLC polarity_check->rp_hplc  Moderately to Non-Polar   hilic HILIC / Aqueous Normal-Phase polarity_check->hilic  Highly Polar   chiral_check Is Enantiomeric Separation Required? rp_hplc->chiral_check hilic->chiral_check chiral_chrom Chiral Chromatography (HPLC/SFC) chiral_check->chiral_chrom Yes final_purity High-Purity PROTAC chiral_check->final_purity No chiral_chrom->final_purity

Caption: Decision tree for selecting a suitable HPLC purification method.

Purity Analysis and Characterization

A combination of orthogonal analytical techniques is essential to confirm the purity and identity of the final PROTAC product.[20]

  • High-Performance Liquid Chromatography (HPLC) : Analytical RP-HPLC with UV detection is used to determine the purity of the synthesized PROTAC by quantifying the relative peak areas.[20]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is a cornerstone technique for PROTAC analysis.[5] It confirms the molecular weight of the intact PROTAC and helps in identifying impurities and degradation products.[5] High-resolution mass spectrometry (HRMS) provides accurate mass measurements for determining the elemental composition.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is used to confirm the chemical structure of the PROTAC and can also be used for quantitative purity assessment (qNMR) without the need for a reference standard.[20]

References

Analytical Methods for Characterizing Boc-PEG2-sulfonic acid PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that co-opts the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][] These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[3][4] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical first step, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[5][]

The linker is a crucial determinant of a PROTAC's efficacy, influencing its physicochemical properties, stability, and ability to facilitate a productive ternary complex.[4][7] The Boc-PEG2-sulfonic acid linker incorporates a tert-butyloxycarbonyl (Boc) group for synthetic utility, a hydrophilic diethylene glycol (PEG2) unit to improve solubility, and a sulfonic acid moiety which can further enhance aqueous solubility.[8] Rigorous analytical characterization is essential to ensure the identity, purity, and functional activity of PROTACs containing this linker. This document provides detailed protocols for the key analytical methods required for the comprehensive characterization of these molecules.

Physicochemical Characterization

The initial analysis of a newly synthesized PROTAC confirms its chemical identity and purity.

Identity and Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) is the primary technique for confirming the molecular weight and elemental composition of the PROTAC.[9]

Protocol: HRMS Analysis

  • Sample Preparation: Dissolve the PROTAC sample in a suitable solvent such as acetonitrile (B52724) or methanol (B129727) to a concentration of approximately 1 mg/mL. Further dilute this solution with the mobile phase to a final concentration of 1-10 µg/mL.[9]

  • Instrumentation: Utilize a high-resolution mass spectrometer, like an Orbitrap or Time-of-Flight (TOF) instrument, coupled with an electrospray ionization (ESI) source.[9]

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the PROTAC's chemical nature.

  • Data Analysis: Compare the experimentally observed monoisotopic mass of the molecular ion with the theoretically calculated mass. A mass accuracy within 5 ppm is considered acceptable for confirmation.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information, confirming the chemical structure of the PROTAC.[][11]

Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 1-5 mg of the PROTAC sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[9][12]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[9]

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Analysis: Integrate the peaks and assign them to the corresponding protons in the PROTAC structure. The characteristic signals of the PEG linker protons are typically observed around 3.5-3.7 ppm.[9]

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a PROTAC sample.[13][14]

Protocol: Reversed-Phase HPLC (RP-HPLC)

  • Instrumentation: An HPLC or UPLC system equipped with a UV detector and a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[13]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.[13]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[13]

  • Chromatographic Conditions:

    • Gradient: 5% to 95% B over 5-10 minutes.[13]

    • Flow Rate: 0.5 mL/min.[13]

    • Column Temperature: 40 °C.[13]

    • Detection: UV detection at appropriate wavelengths (e.g., 254 nm and 280 nm).

  • Data Analysis: Integrate the peak areas from the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Technique Parameter Measured Typical Acceptance Criteria
HRMSMolecular WeightObserved m/z within 5 ppm of theoretical mass
¹H NMRChemical StructureSpectrum consistent with proposed structure
RP-HPLCPurity≥95% by UV peak area
Table 1: Summary of Physicochemical Characterization Data.

Biophysical and Functional Characterization

These assays evaluate the biological activity of the PROTAC, including its binding to target proteins and its ability to induce protein degradation.

Binding Affinity Assessment

The binding affinity of the PROTAC to both the target protein and the E3 ligase is a critical determinant of its potency.[9] Surface Plasmon Resonance (SPR) is a powerful technique for measuring these binding kinetics.[15][16]

Protocol: SPR Binding Analysis

  • Instrumentation: An SPR instrument such as a Biacore T200.[15]

  • Immobilization: Covalently immobilize the purified target protein or E3 ligase onto a sensor chip.[9][15]

  • Binding Measurement (Binary Interaction):

    • Inject a series of concentrations of the PROTAC over the immobilized protein surface to measure the binary binding affinity.[15]

  • Binding Measurement (Ternary Complex):

    • To measure the ternary complex formation, inject a mixture of the PROTAC and the non-immobilized protein partner (pre-incubated at a near-saturating concentration) over the immobilized protein surface.[15][17]

  • Data Analysis: Fit the sensorgram data to an appropriate binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). Calculate the cooperativity (α) by comparing the binding affinities in the binary and ternary states.[12]

Interaction Binding Affinity (KD) Cooperativity (α)
PROTAC-X with Target Protein100 nMN/A
PROTAC-X with E3 Ligase500 nMN/A
Ternary Complex Formation50 nM>1 (Positive)
Table 2: Representative Binding Affinity and Cooperativity Data.
Ternary Complex Formation

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a sensitive assay to confirm and quantify the formation of the ternary complex in solution.[18][19]

Protocol: TR-FRET Assay for Ternary Complex Formation

  • Reagents:

    • Tagged POI (e.g., GST-tagged).

    • Tagged E3 Ligase (e.g., His-tagged).

    • TR-FRET donor-labeled antibody (e.g., Terbium-anti-GST).[20]

    • TR-FRET acceptor-labeled antibody (e.g., AF488-anti-His).[20]

    • PROTAC sample.

  • Assay Procedure:

    • In a 384-well plate, add the POI, E3 ligase, and varying concentrations of the PROTAC.[20]

    • Add the donor and acceptor antibody mix.[20]

    • Incubate at room temperature, protected from light.

  • Data Acquisition: Measure the fluorescence at the donor and acceptor emission wavelengths using a TR-FRET-compatible plate reader.

  • Data Analysis: Calculate the TR-FRET ratio. A bell-shaped dose-response curve is typically observed, where the peak indicates the maximal ternary complex formation.[18][19]

In-Cell Protein Degradation

Western Blotting is a standard method to quantify the PROTAC-induced degradation of the target protein in a cellular context.[5][21]

Protocol: Western Blot for Protein Degradation

  • Cell Treatment: Seed cells and allow them to adhere. Treat the cells with a dose range of the PROTAC for a specified time (e.g., 24 hours).[22]

  • Cell Lysis: Harvest the cells and prepare protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[5]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.[5]

    • Incubate with a primary antibody specific for the target protein, followed by a primary antibody for a loading control (e.g., GAPDH, β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.[9]

  • Detection and Analysis: Detect the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize the target protein level to the loading control. Calculate the DC₅₀ (concentration of PROTAC causing 50% degradation) and Dₘₐₓ (maximum degradation).[5]

Parameter Value
DC₅₀ (Degradation)50 nM
Dₘₐₓ (Degradation)>90%
Table 3: Representative In-Cell Degradation Data.

Visualizations

PROTAC_Analysis_Workflow cluster_0 Physicochemical Characterization cluster_1 Biophysical & Functional Assays Synthesis PROTAC Synthesis HRMS HRMS (Identity, MW) Synthesis->HRMS NMR NMR (Structure) Synthesis->NMR HPLC HPLC (Purity >95%) Synthesis->HPLC SPR SPR (Binding Affinity, KD) HPLC->SPR TR_FRET TR-FRET (Ternary Complex) SPR->TR_FRET Degradation Western Blot (Degradation, DC50) TR_FRET->Degradation Final Characterized PROTAC Degradation->Final

Caption: Experimental workflow for PROTAC characterization.

PROTAC_MoA cluster_complex Ternary Complex Formation POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ubiquitination Ubiquitination Ternary->Ubiquitination Ub Transfer Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation

Caption: PROTAC mechanism of action signaling pathway.

References

Application Note: Structural Characterization of Boc-PEG2-Sulfonic Acid Conjugates by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-PEG2-sulfonic acid is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a tert-butyloxycarbonyl (Boc) protected amine, a short diethylene glycol (PEG2) spacer, and a terminal sulfonic acid group. This unique combination of functional groups allows for a modular and controlled approach to the synthesis of complex molecular architectures. The PEG spacer enhances aqueous solubility, while the Boc-protected amine and the sulfonic acid group provide orthogonal handles for conjugation.

Accurate structural characterization of this compound and its conjugates is critical to ensure the identity, purity, and batch-to-batch reproducibility of these important building blocks. This application note provides detailed protocols for the analysis of this compound conjugates using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful analytical techniques for unambiguous structural elucidation.

Analytical Methods and Protocols

A comprehensive characterization of this compound conjugates involves a multi-technique approach to confirm the covalent structure, molecular weight, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and ascertain the purity of this compound conjugates. Both ¹H and ¹³C NMR are indispensable for a complete structural assignment.

Predicted ¹H and ¹³C NMR Data for this compound:

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on the analysis of its constituent functional groups and data from analogous structures.[1]

Table 1: Predicted ¹H NMR Spectral Data for this compound

AssignmentPredicted Chemical Shift (δ ppm)MultiplicityIntegration
-C(CH ₃)₃ (Boc)~1.44s9H
-NH -~5.0br s1H
-CH ₂-NH-Boc~3.3-3.4m2H
-O-CH ₂-CH ₂-O- (PEG Backbone)~3.6-3.7m4H
-CH ₂-SO₃H~3.4-3.5t2H
-O-CH ₂-CH₂-SO₃H~3.8-3.9t2H

Table 2: Predicted ¹³C NMR Spectral Data for this compound

AssignmentPredicted Chemical Shift (δ ppm)
-C (CH₃)₃ (Boc)~28.5
-C (CH₃)₃ (Boc)~80.5
-C H₂-NH-Boc~40.0
-O-C H₂-CH₂-O- (PEG Backbone)~70.0-71.0
-C H₂-SO₃H~50.0-52.0
-O-C H₂-CH₂-SO₃H~68.0-69.0
C =O (Boc)~156.0

Experimental Protocols

NMR Data Acquisition and Processing

Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound conjugate.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). The choice of solvent can affect the chemical shifts of exchangeable protons.

  • Transfer the solution to a 5 mm NMR tube. For ¹³C NMR, a higher concentration (20-50 mg) may be required to achieve a good signal-to-noise ratio.

Instrument Parameters (400 MHz NMR Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: ~16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 5 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR:

    • Pulse Program: Standard single-pulse with proton decoupling.

    • Spectral Width: ~240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift axis using the residual solvent peak as a reference.

  • For ¹H NMR spectra, integrate the peaks to determine the relative proton ratios, which is crucial for structural confirmation and purity assessment.

Mass Spectrometry

Objective: To confirm the molecular weight of the this compound conjugate and to obtain structural information through fragmentation analysis. Electrospray ionization (ESI) is the preferred method for such polar molecules.

Predicted Mass Spectrometry Data for this compound:

  • Molecular Formula: C₁₁H₂₃NO₇S

  • Molecular Weight: 313.37 g/mol

  • Expected Ionization Mode: Negative ion ESI is generally more sensitive for sulfonic acids.[1]

  • Expected Primary Ions (Negative Mode):

    • [M-H]⁻: m/z 312.1

  • Expected Fragmentation Patterns:

    • Loss of the Boc group: The Boc group is labile and can fragment through the neutral loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da).

    • Cleavage of the PEG chain: Sequential loss of ethylene (B1197577) glycol units (C₂H₄O), corresponding to a mass difference of 44.03 Da between fragment ions, is a characteristic feature of PEG fragmentation.

    • Desulfonation: Loss of the sulfonic acid group (SO₃) can be observed.

Table 3: Predicted Fragment Ions for this compound in MS/MS

Precursor Ion (m/z)Fragment IonMass Loss
312.1 ([M-H]⁻)Loss of isobutylene from Boc group56.1
312.1 ([M-H]⁻)Loss of the entire Boc group100.1
312.1 ([M-H]⁻)Cleavage of a C₂H₄O unit from the PEG chain44.0
312.1 ([M-H]⁻)Loss of SO₃80.0

Experimental Protocols

Mass Spectrometry Data Acquisition and Analysis

Sample Preparation:

  • Prepare a stock solution of the this compound conjugate in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

LC-MS Parameters:

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: An electrospray ionization mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Negative ESI.

  • Scan Range: m/z 50-500.

  • Collision Energy (for MS/MS): A normalized collision energy of 20-40% can be used as a starting point for fragmentation analysis.

Data Analysis:

  • Extract the total ion chromatogram (TIC) to identify the peak corresponding to the this compound conjugate.

  • Generate the mass spectrum for the peak of interest and identify the [M-H]⁻ ion.

  • Perform tandem mass spectrometry (MS/MS) on the [M-H]⁻ ion to obtain fragmentation data.

  • Analyze the fragment ions to confirm the structural components of the molecule.

Visualization of Workflows and Structures

experimental_workflow cluster_nmr NMR Analysis Workflow cluster_ms Mass Spectrometry Workflow nmr_sample_prep Sample Preparation (5-10 mg in 0.6 mL solvent) nmr_acquisition Data Acquisition (¹H and ¹³C NMR) nmr_sample_prep->nmr_acquisition Transfer to NMR tube nmr_processing Data Processing (FT, Phasing, Referencing) nmr_acquisition->nmr_processing FID data nmr_interpretation Structural Interpretation (Chemical Shifts, Integration) nmr_processing->nmr_interpretation Processed spectra ms_sample_prep Sample Preparation (1-10 µg/mL solution) ms_acquisition LC-MS/MS Analysis (ESI Negative Mode) ms_sample_prep->ms_acquisition Inject into LC-MS ms_data_analysis Data Analysis (Molecular Ion, Fragmentation) ms_acquisition->ms_data_analysis Raw MS data ms_confirmation Molecular Weight Confirmation ms_data_analysis->ms_confirmation Interpreted spectra

NMR and Mass Spectrometry Experimental Workflow

logical_relationship cluster_nmr_features NMR Spectral Features cluster_ms_features Mass Spectrometry Features compound This compound Conjugate boc_nmr Boc Group Signals ¹H: ~1.44 ppm (s, 9H) ¹³C: ~28.5, 80.5, 156.0 ppm compound->boc_nmr peg_nmr PEG Backbone Signals ¹H: ~3.6-3.7 ppm (m) ¹³C: ~70.0-71.0 ppm compound->peg_nmr sulfonic_nmr Sulfonic Acid Terminus (Downfield shifted -CH₂-) compound->sulfonic_nmr mol_ion Molecular Ion [M-H]⁻ compound->mol_ion boc_frag Boc Fragmentation (Loss of 56 or 100 Da) mol_ion->boc_frag peg_frag PEG Fragmentation (Loss of 44 Da units) mol_ion->peg_frag

Structure-Spectra Logical Relationships

Conclusion

The structural integrity of this compound conjugates is paramount for their successful application in the synthesis of complex biomolecules and targeted therapeutics. The combination of NMR spectroscopy and mass spectrometry provides a robust analytical workflow for the unambiguous confirmation of their chemical structure. ¹H and ¹³C NMR spectroscopy offer detailed insights into the covalent framework of the molecule, confirming the presence of the key Boc, PEG, and sulfonic acid moieties. Mass spectrometry, particularly in the negative ion ESI mode, serves to verify the molecular weight and provides valuable structural information through characteristic fragmentation patterns. The detailed protocols and expected data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals to confidently characterize this compound conjugates, ensuring the quality and reproducibility of their research and development efforts.

References

Application Notes: Enhancing PROTAC® Solubility with Boc-PEG2-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules recruit an E3 ubiquitin ligase to a specific Protein of Interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[2][3] While powerful, the development of PROTACs is often hampered by their challenging physicochemical properties. Their high molecular weight and typically lipophilic nature frequently result in poor aqueous solubility, which can impede formulation, limit bioavailability, and compromise therapeutic efficacy.[4][5]

The linker connecting the two ligands is a critical determinant of a PROTAC's overall success, influencing not only the formation of a stable ternary complex but also the molecule's drug-like properties.[2][6] Incorporating hydrophilic linkers, such as those based on polyethylene (B3416737) glycol (PEG), is a primary strategy to overcome solubility issues.[][8] This document provides detailed application notes and protocols for utilizing Boc-PEG2-sulfonic acid , a hydrophilic linker, to improve the solubility and overall developability of PROTACs.

The Role of Hydrophilic Linkers in PROTAC Design

The inherent structure of PROTACs, bridging two distinct proteins, often results in large, complex molecules (often >800 Da) that fall outside the conventional "Rule of Five" for oral drug candidates.[4] This "beyond Rule of 5" space necessitates innovative approaches to maintain favorable properties. Poor solubility can lead to precipitation in aqueous assay buffers, inaccurate in vitro data, and low/variable exposure in vivo.[9]

This compound is a PEG-based linker designed to address these challenges.[10][11] It comprises three key features:

  • Boc (tert-butoxycarbonyl) group: A stable protecting group for a primary amine, allowing for controlled, stepwise synthesis.[3][12]

  • PEG2 (two-unit polyethylene glycol) spacer: The core hydrophilic component. The ether oxygens in the PEG backbone form hydrogen bonds with water, increasing the overall polarity and aqueous solubility of the PROTAC molecule.[2][]

  • Sulfonic acid group: A terminal functional group for conjugation. As a strong acid, the resulting sulfonate group can further enhance hydrophilicity compared to more common carboxylic acids, potentially offering superior solubility.[13]

The logical workflow for employing such a linker is to systematically improve the physicochemical properties to enable robust biological evaluation.

cluster_0 PROTAC Development Challenges cluster_1 Strategic Solution cluster_2 Improved Properties & Outcomes A High Molecular Weight & Lipophilicity B Poor Aqueous Solubility A->B Leads to C Low Permeability & Bioavailability B->C Contributes to D Incorporate Hydrophilic Linker (e.g., this compound) B->D Address with E Increased Hydrophilicity & Polarity D->E Results in F Enhanced Aqueous Solubility E->F G Improved Permeability (via Chameleon Effect) E->G May influence H Reliable In Vitro Data & Potential for In Vivo Efficacy F->H G->H

Caption: Logical workflow for addressing PROTAC solubility challenges.

Quantitative Data on Linker Effects

While specific peer-reviewed data directly comparing a PROTAC with and without a this compound linker is not yet prevalent in public literature, the positive impact of PEGylation on PROTAC solubility is well-documented.[5][13] The following tables summarize representative data from literature, illustrating the principle that increasing linker hydrophilicity improves solubility.

Table 1: Impact of Linker Composition on PROTAC Solubility

PROTAC Linker Type Aqueous Solubility (µM) Log S (mol/L) Solubility Class Reference
PROTAC A Alkyl Chain < 30 < -4.5 Low [5]
PROTAC B PEGylated 30 - 200 -4.5 to -3.7 Intermediate [5]
PROTAC C Highly PEGylated > 200 > -3.7 High [5]
dBET57 PEGylated ~30.2 -4.52 Low-Intermediate [14][15]

| ZXH-3-26 | Alkyl | ~2.95 | -5.53 | Low |[14][15] |

Table 2: Physicochemical Properties of Representative PROTACs

PROTAC E3 Ligase Ligand Linker Type Molecular Weight (Da) cLogP TPSA Reference
MZ1 VHL PEG3 788.4 3.6 185.7 [4]
ARV-771 VHL PEG-based 1076.3 4.9 240.5 [4]

| Compound 8 | CRBN | Alkyl-Ether | 927.1 | 5.8 | 196.9 |[4] |

Experimental Protocols

A systematic evaluation of a PROTAC's properties is crucial. The following protocols provide detailed methodologies for synthesis and characterization.

General Experimental Workflow

The development and evaluation of a PROTAC follows a logical progression from chemical synthesis to in vitro and in vivo validation.

start 1. PROTAC Design (Select POI/E3 Ligands) synthesis 2. Synthesis & Purification (Using this compound linker) start->synthesis sol_assay 3. Physicochemical Characterization (Solubility & Stability Assays) synthesis->sol_assay perm_assay 4. Permeability Assessment (PAMPA, Caco-2) sol_assay->perm_assay invitro_screen 5. In Vitro Efficacy Screening (Degradation, Cytotoxicity) perm_assay->invitro_screen invitro_screen->start If inactive, redesign ternary_assay 6. Mechanistic Studies (Ternary Complex Formation) invitro_screen->ternary_assay If active invivo_test 7. In Vivo Validation (PK/PD, Efficacy Models) ternary_assay->invivo_test finish Lead Candidate invivo_test->finish

Caption: General experimental workflow for PROTAC development.
Protocol: PROTAC Synthesis via Sulfonamide Linkage

This protocol outlines a representative synthesis of a PROTAC using this compound, creating a stable sulfonamide bond. Conditions may require optimization based on the specific ligands used.[16][17]

Step 1: Boc Deprotection of the Linker

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).

  • Acid Treatment: Add trifluoroacetic acid (TFA) to a final concentration of 20% (v/v).

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction by LC-MS until the starting material is fully consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA, yielding the deprotected H2N-PEG2-sulfonic acid as a TFA salt.

Step 2: Activation of Sulfonic Acid and Coupling to POI Ligand

  • Activation: Dissolve the deprotected linker (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF). Add a suitable activating agent (e.g., thionyl chloride or oxalyl chloride) at 0°C to convert the sulfonic acid to a sulfonyl chloride. This step is critical and must be performed under inert conditions.

  • Coupling: In a separate flask, dissolve the amine-containing POI ligand (1.0 eq) in anhydrous DMF with a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).

  • Addition: Slowly add the freshly prepared H2N-PEG2-sulfonyl chloride solution to the POI ligand solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitoring & Purification: Monitor the formation of the POI-linker intermediate by LC-MS. Purify the product using flash chromatography or preparative HPLC.

Step 3: Coupling to E3 Ligase Ligand

  • Activation: In a separate flask, dissolve the E3 ligase ligand containing a terminal carboxylic acid (1.0 eq) in anhydrous DMF. Add a peptide coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq). Stir for 20 minutes to activate the carboxylic acid.

  • Coupling: Add the purified POI-linker intermediate (1.1 eq) to the activated E3 ligase ligand solution.

  • Reaction: Stir the final reaction mixture at room temperature for 4-16 hours.

  • Monitoring & Final Purification: Monitor the formation of the final PROTAC by LC-MS. Purify the final product by preparative HPLC to yield the desired PROTAC.

Protocol: Kinetic Solubility Assay

This high-throughput assay measures the solubility of a compound when added to an aqueous buffer from a DMSO stock solution.[5][18]

  • Stock Solution: Prepare a 10 mM stock solution of the test PROTAC in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.

  • Buffer Addition: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate containing 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4), ensuring the final DMSO concentration is ≤1%.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Analysis: Measure the turbidity of each well using a nephelometer or plate reader at ~620 nm. The concentration at which precipitation is first observed is the kinetic solubility. Alternatively, centrifuge the plate, and quantify the supernatant concentration via HPLC or LC-MS against a standard curve.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay that models passive diffusion across a lipid membrane and is useful for early-stage permeability screening.[19][20][21]

  • Plate Preparation: Pre-coat a 96-well filter donor plate with a synthetic lipid solution (e.g., phosphatidylcholine in dodecane) and allow the solvent to evaporate, forming an artificial membrane.

  • Solution Preparation: Prepare the PROTAC dosing solution in a buffer at a relevant pH (e.g., pH 7.4) with a low percentage of co-solvent (e.g., <1% DMSO).

  • Assay Setup: Add buffer to the 96-well acceptor plate. Add the PROTAC dosing solution to the donor plate.

  • Incubation: Carefully place the donor plate onto the acceptor plate, ensuring contact between the membrane and the acceptor buffer. Incubate the assembly at room temperature for 4-16 hours.

  • Quantification: After incubation, determine the PROTAC concentration in both donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify permeability.

Protocol: Western Blot for Protein Degradation

This is the standard method to visualize and quantify the reduction in target protein levels following PROTAC treatment.[13]

  • Cell Culture: Plate cells (e.g., a human cancer cell line expressing the POI) in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified duration (e.g., 4-24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis: Wash the cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the total protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of total protein (e.g., 20 µg) on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and probe with primary antibodies specific for the POI and a loading control (e.g., GAPDH, β-actin).

  • Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control to determine the percentage of remaining protein relative to the vehicle control.

PROTAC Mechanism of Action

The ultimate goal of a PROTAC is to induce the degradation of a target protein. This is achieved by hijacking the cell's natural ubiquitin-proteasome system (UPS).

cluster_0 Ternary Complex Formation POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC Molecule PROTAC->Ternary Ternary->PROTAC Catalytic Release Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Entry Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Conclusion

The incorporation of hydrophilic linkers is a critical and effective strategy for enhancing the aqueous solubility of PROTACs.[5] this compound offers a valuable tool in this endeavor, providing the dual benefits of a hydrophilicity-enhancing PEG spacer and a versatile Boc-protected amine for synthesis. The terminal sulfonic acid group may offer an additional advantage in improving the polarity and solubility of the final PROTAC molecule.[13][16] By systematically applying the synthesis and evaluation protocols detailed in these notes, researchers can rationally design and optimize PROTACs with improved drug-like properties, thereby increasing the probability of developing successful, next-generation protein-degrading therapeutics.

References

Application Notes and Protocols for Amide Bond Formation with Boc-PEG2-Sulfonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional linkers incorporating polyethylene (B3416737) glycol (PEG) chains are fundamental tools in modern drug development, enabling the conjugation of molecules to enhance their therapeutic properties.[1] The Boc-PEG2-sulfonic acid linker, specifically a derivative such as tert-Butyloxycarbonyl-amino-PEG2-ethanesulfonic acid (Boc-NH-PEG2-CH2CH2-SO3H), offers a unique combination of functionalities. The Boc-protected amine allows for orthogonal chemical strategies, while the short PEG spacer improves hydrophilicity and provides spatial separation between conjugated moieties.[2] The terminal sulfonic acid group significantly enhances aqueous solubility, a critical feature for improving the formulation and pharmacokinetic profiles of hydrophobic drugs.[3][4]

These application notes provide detailed protocols for the deprotection of the Boc group and the subsequent amide bond formation with a carboxylic acid-containing molecule. This process is a cornerstone in the synthesis of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[4][5]

Data Presentation

Table 1: Reagent Stoichiometry and Typical Reaction Conditions for Boc Deprotection
Reagent/ParameterCondition/ValuePurpose
Boc-NH-PEG2-sulfonic acid derivative1.0 equivalentStarting material
Deprotection Reagent20-50% (v/v) TFA in DCM or 4M HCl in dioxaneTo remove the Boc protecting group
Temperature0°C to Room TemperatureTo control the reaction rate and minimize side reactions
Reaction Time1-2 hoursTypical time for complete deprotection
MonitoringTLC or LC-MSTo track the consumption of starting material
Table 2: Reagent Stoichiometry and Expected Yields for EDC/NHS-Mediated Amide Coupling
Reagent/ParameterMolar Excess (relative to the deprotected amine)PurposeExpected Yield*
Carboxylic acid-containing molecule1.0 - 1.2 equivalentsThe molecule to be conjugated70-90%
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)1.5 - 3.0 equivalentsActivates the carboxylic acid group
NHS (N-Hydroxysuccinimide) or sulfo-NHS1.5 - 3.0 equivalentsStabilizes the activated intermediate, improving efficiency
Non-nucleophilic base (e.g., DIPEA, TEA)2.0 - 3.0 equivalentsTo neutralize the amine salt and facilitate coupling
SolventAnhydrous DMF or DCMTo dissolve reactants and facilitate the reaction
Reaction Time2-16 hoursTo allow for complete amide bond formation

*Expected yields are based on similar amide coupling reactions with PEGylated molecules and may vary depending on the specific substrates and reaction conditions.[6]

Experimental Protocols

Protocol 1: Boc Deprotection of Boc-NH-PEG2-CH2CH2-SO3H

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from the amine terminus of the PEG linker using trifluoroacetic acid (TFA).

Materials:

  • Boc-NH-PEG2-CH2CH2-SO3H

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and a suitable solvent system (e.g., DCM/Methanol)

  • LC-MS for reaction monitoring

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve the Boc-NH-PEG2-CH2CH2-SO3H in anhydrous DCM (0.1-0.2 M).

  • Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Continue stirring for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the complete consumption of the starting material.

  • Work-up:

    • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

    • The resulting amine TFA salt can often be used directly in the next step.

    • For neutralization, re-dissolve the residue in DCM and carefully wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected H₂N-PEG2-CH2CH2-SO3H.

  • Characterization: Confirm the identity and purity of the product by NMR and MS.

Protocol 2: Amide Bond Formation via EDC/NHS Coupling

This protocol details the coupling of the deprotected amino-PEG-sulfonic acid with a carboxylic acid-containing molecule using EDC and NHS.

Materials:

  • Deprotected H₂N-PEG2-CH2CH2-SO3H (from Protocol 1)

  • Carboxylic acid-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., preparative HPLC or column chromatography)

Procedure:

  • Activation of the Carboxylic Acid:

    • In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-containing molecule (1.0 eq) in anhydrous DMF or DCM.

    • Add NHS (1.5-3.0 eq) and EDC (1.5-3.0 eq) to the solution.

    • Stir the mixture at room temperature for 15-60 minutes to pre-activate the carboxylic acid by forming the NHS ester. The progress of this step can be monitored by TLC or LC-MS.

  • Amine Coupling:

    • In a separate vessel, dissolve the deprotected H₂N-PEG2-CH2CH2-SO3H (1.0-1.2 eq) in anhydrous DMF or DCM.

    • If using the amine TFA salt from Protocol 1, add DIPEA or TEA (2.0-3.0 eq) to neutralize the salt.

    • Add the amine solution to the activated carboxylic acid mixture.

    • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.[7]

  • Quenching the Reaction:

    • Upon completion, add the quenching solution to a final concentration of 20-50 mM to consume any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product using an appropriate method, such as preparative reverse-phase HPLC or column chromatography, to obtain the desired conjugate.

  • Characterization: Confirm the structure and purity of the final product by NMR, LC-MS, and HPLC.

Visualizations

G cluster_deprotection Protocol 1: Boc Deprotection cluster_coupling Protocol 2: Amide Coupling start_deprotection Boc-NH-PEG2-SO3H in anhydrous DCM add_tfa Add TFA (20-50% v/v) Stir at 0°C to RT for 1-2h start_deprotection->add_tfa monitor_deprotection Monitor by LC-MS/TLC add_tfa->monitor_deprotection workup_deprotection Work-up and Purification monitor_deprotection->workup_deprotection product_deprotection H2N-PEG2-SO3H (Amine Salt) workup_deprotection->product_deprotection add_amine Add H2N-PEG2-SO3H and DIPEA product_deprotection->add_amine product_deprotection->add_amine start_coupling_acid Carboxylic Acid-Molecule in anhydrous DMF/DCM activate_acid Add EDC and NHS Stir at RT for 15-60 min start_coupling_acid->activate_acid activated_ester Activated NHS Ester activate_acid->activated_ester activated_ester->add_amine react_coupling Stir at RT for 2-16h add_amine->react_coupling monitor_coupling Monitor by LC-MS/TLC react_coupling->monitor_coupling quench_reaction Quench Reaction monitor_coupling->quench_reaction purify_product Purification (HPLC) quench_reaction->purify_product final_product Final Conjugate purify_product->final_product

Caption: Experimental workflow for Boc deprotection and subsequent amide coupling.

G cluster_protac PROTAC-Mediated Protein Degradation protac PROTAC (Sulfonated PEG Linker) ternary_complex Ternary Complex (POI-PROTAC-E3) protac->ternary_complex binds poi Target Protein of Interest (POI) poi->ternary_complex binds e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex binds ubiquitination Poly-ubiquitination of POI ternary_complex->ubiquitination facilitates recycling PROTAC Recycling ternary_complex->recycling proteasome 26S Proteasome ubiquitination->proteasome recognized by degradation Degradation of POI proteasome->degradation

Caption: Mechanism of action for a PROTAC utilizing a sulfonated PEG linker.

References

Application Notes and Protocols: Attaching Target Protein Ligands to Boc-PEG2-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the conjugation of target protein ligands to Boc-PEG2-sulfonic acid. This compound is a heterobifunctional linker molecule widely used in bioconjugation and drug development.[1][2][3] It comprises a tert-butyloxycarbonyl (Boc) protected amine, a hydrophilic diethylene glycol (PEG2) spacer, and a terminal sulfonic acid group. The PEG spacer enhances aqueous solubility and can reduce the immunogenicity of the resulting bioconjugate.[1][4][5][6] The Boc protecting group allows for a sequential and controlled conjugation strategy, where it can be selectively removed under acidic conditions to reveal a primary amine for subsequent modification.[1][7] The terminal sulfonic acid offers a reactive site for conjugation to nucleophilic groups on target proteins, typically primary amines of lysine (B10760008) residues, after activation.[1][8] This two-step conjugation approach is crucial for the synthesis of well-defined bioconjugates such as antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2][5][6] These application notes detail the protocols for the activation of the sulfonic acid moiety, its conjugation to a target protein, the subsequent deprotection of the Boc group, and the final attachment of a secondary molecule.

Introduction to this compound in Bioconjugation

Polyethylene glycol (PEG) linkers are fundamental tools in modern bioconjugation, valued for their ability to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[5][9] this compound is a discrete PEG (dPEG®) linker, meaning it has a defined molecular weight and structure, which is advantageous for creating homogenous bioconjugates.[6][10]

The core utility of this linker lies in its heterobifunctional nature, enabling a controlled, stepwise attachment of two different molecules. The typical workflow involves:

  • Activation of the Sulfonic Acid : The relatively unreactive sulfonic acid is converted into a highly reactive intermediate, such as a sulfonyl chloride.[1][8][11]

  • Conjugation to the Target Protein : The activated linker is reacted with the target protein, forming a stable sulfonamide bond with primary amines (e.g., lysine residues).[1][8]

  • Boc Deprotection : The Boc protecting group is removed from the other end of the linker under acidic conditions to expose a primary amine.[1][3][7]

  • Ligand Attachment : A second molecule of interest (e.g., a small molecule drug with a carboxylic acid) is then conjugated to the newly exposed amine, often using well-established chemistries like EDC/NHS coupling.[3]

This strategic approach allows for the precise construction of complex biomolecules with desired functionalities.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps.

Protocol 1: Activation of this compound

This protocol describes the conversion of the sulfonic acid to a more reactive sulfonyl chloride intermediate. This step is critical as sulfonic acids do not directly react with amines under biocompatible conditions.[8]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)

  • Inert gas (Argon or Nitrogen)

  • Ice bath

Procedure:

  • Under an inert atmosphere, dissolve this compound in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add 2-3 equivalents of oxalyl chloride followed by a catalytic amount of anhydrous DMF. Alternatively, slowly add 2-3 equivalents of thionyl chloride.[1]

  • Allow the reaction to stir at 0°C for 30 minutes.

  • Remove the ice bath and let the reaction warm to room temperature, continuing to stir for an additional 1-2 hours.[1]

  • Monitor the reaction progress using an appropriate method, such as thin-layer chromatography (TLC) or by quenching a small aliquot with an amine and analyzing by LC-MS.[1]

  • Once the reaction is complete, remove the solvent and excess reagent under reduced pressure. The resulting Boc-PEG2-sulfonyl chloride should be used immediately in the next step due to its moisture sensitivity.

dot

cluster_activation Protocol 1: Sulfonic Acid Activation Boc_PEG2_SO3H This compound in Anhydrous DCM Reagents Add Oxalyl Chloride (or Thionyl Chloride) + cat. DMF Boc_PEG2_SO3H->Reagents 1 Reaction_Conditions Stir at 0°C to RT (1.5-2.5 hours) Reagents->Reaction_Conditions 2 Boc_PEG2_SO2Cl Boc-PEG2-sulfonyl chloride (Activated Linker) Reaction_Conditions->Boc_PEG2_SO2Cl 3 cluster_conjugation Protocol 2: Protein Conjugation Activated_Linker Boc-PEG2-sulfonyl chloride in DMSO/DMF Reaction Mix and Incubate (1-2h at RT or O/N at 4°C) Activated_Linker->Reaction Target_Protein Target Protein in Buffer (pH 8-9) Target_Protein->Reaction Quench Add Quenching Buffer (e.g., Tris-HCl) Reaction->Quench Purification Purify via SEC or Dialysis Quench->Purification Final_Product Boc-PEG2-Protein Conjugate Purification->Final_Product cluster_overall_workflow Overall Two-Step Conjugation Strategy Start Boc-PEG2-SO3H + Target Protein Step1 Protocol 1 & 2: Sulfonic Acid Activation & Protein Conjugation Start->Step1 Intermediate1 Boc-PEG2-Protein Conjugate Step1->Intermediate1 Step2 Protocol 3: Boc Deprotection Intermediate1->Step2 Intermediate2 Amino-PEG2-Protein Conjugate Step2->Intermediate2 Step3 Protocol 4: Ligand Activation (EDC/NHS) & Amine Coupling Intermediate2->Step3 Ligand Ligand-COOH Ligand->Step3 Final_Product Final Bioconjugate: Protein-PEG2-Ligand Step3->Final_Product

References

Troubleshooting & Optimization

Technical Support Center: Boc-PEG2-Sulfonic Acid Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the incomplete Boc deprotection of Boc-PEG2-sulfonic acid.

Frequently Asked Questions (FAQs)

Q1: Is the sulfonic acid group stable under the acidic conditions required for Boc deprotection?

Yes, the sulfonic acid group is a strong acid and is generally stable under the standard acidic conditions used for Boc deprotection, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in 1,4-dioxane (B91453).[1] The C-S bond in sulfonic acids is robust and not susceptible to cleavage by these reagents.

Q2: What are the most common reasons for incomplete Boc deprotection of my this compound?

Incomplete Boc deprotection is a common issue that can arise from several factors:

  • Insufficient Acid Strength or Concentration: The acid may be too weak or its concentration too low to efficiently cleave the Boc group.[2]

  • Inadequate Reaction Time or Temperature: The deprotection reaction is a kinetic process and may require more time or gentle heating to go to completion.[3]

  • Steric Hindrance: The PEG chain can sterically hinder the approach of the acid to the Boc-protected amine, slowing down the reaction.[3]

  • Solvent Issues: The chosen solvent may not adequately dissolve both the this compound and the acid reagent.[2]

  • Moisture Contamination: Water in the reaction mixture can reduce the effective concentration of the acid.[3]

Q3: What analytical techniques can I use to monitor the progress of the deprotection reaction?

Regular monitoring is crucial to determine the optimal reaction time.[4] Common techniques include:

  • Thin-Layer Chromatography (TLC): A quick method to observe the disappearance of the starting material and the appearance of the more polar deprotected product.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass data to confirm the removal of the Boc group (-100.12 amu) and quantify the reaction components.[4]

  • ¹H NMR Spectroscopy: The disappearance of the characteristic singlet of the nine tert-butyl protons of the Boc group around 1.4 ppm confirms deprotection.[5]

Troubleshooting Guide for Incomplete Deprotection

This guide will help you diagnose and resolve issues with incomplete Boc deprotection.

Issue: Significant amount of starting material remains after the standard reaction time, as confirmed by TLC or LC-MS.[4]

Data Presentation: Comparison of Deprotection Conditions

The following table summarizes common conditions for Boc deprotection of PEG linkers and related compounds, providing a starting point for optimization.

Acidic ReagentConcentrationSolventTemperatureTimePurity/Yield (%)
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0°C to Room Temp30 - 120 min>95
Trifluoroacetic Acid (TFA)50% (v/v)Dichloromethane (DCM)Room Temp5 - 30 min>95
4M Hydrochloric Acid (HCl)4M1,4-DioxaneRoom Temp5 - 120 min>95

Experimental Protocols

Protocol 1: Boc Deprotection using TFA in DCM [2]

  • Dissolution: Dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.

    • Co-evaporate with toluene (B28343) (3x) to remove residual TFA.[3]

    • The resulting TFA salt of the deprotected amine can often be used directly. For neutralization, dissolve the residue in a suitable solvent, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer, and concentrate.[2]

Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane [2]

  • Dissolution: Dissolve the Boc-protected PEG linker in anhydrous 1,4-dioxane.

  • Acid Addition: To the stirred solution, add 4M HCl in 1,4-dioxane (typically 5 equivalents).

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • If the hydrochloride salt precipitates, collect the solid by filtration, wash with diethyl ether, and dry under vacuum.[2]

Protocol 3: Monitoring Deprotection by HPLC [3]

  • Prepare a calibration curve using known concentrations of the starting material and the expected product.

  • At various time points, withdraw a small aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot (e.g., by dilution in a mobile phase containing a neutralizing agent).

  • Inject the quenched sample into a suitable HPLC system (e.g., reverse-phase C18 column).

  • Analyze the chromatogram to determine the relative peak areas of the starting material and product to quantify the conversion.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation dissolve Dissolve this compound in anhydrous solvent cool Cool to 0°C (for TFA method) dissolve->cool add_acid Add Acidic Reagent (TFA/DCM or HCl/Dioxane) cool->add_acid stir Stir at RT add_acid->stir monitor Monitor Progress (TLC, LC-MS, NMR) stir->monitor concentrate Concentrate monitor->concentrate Upon Completion neutralize Neutralize (optional) concentrate->neutralize isolate Isolate Product neutralize->isolate

Caption: Experimental workflow for Boc deprotection.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Recommended Solutions start Incomplete Deprotection (Starting material remains) cause1 Insufficient Acid Concentration? start->cause1 cause2 Inadequate Reaction Time/Temperature? start->cause2 cause3 Solvent/ Solubility Issue? start->cause3 solution1 Increase Acid Concentration (e.g., 20% to 50% TFA) cause1->solution1 solution3 Use Stronger Acid System (e.g., 4M HCl in Dioxane) cause1->solution3 solution2 Extend Reaction Time or Gently Warm cause2->solution2 solution4 Ensure Good Solubility of Substrate cause3->solution4 end_node Complete Deprotection solution1->end_node solution2->end_node solution3->end_node solution4->end_node

Caption: Troubleshooting workflow for incomplete Boc deprotection.

References

Technical Support Center: Side Reactions During Boc Removal from PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding side reactions encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group from polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Boc deprotection is incomplete. What are the common causes and how can I resolve this?

Incomplete deprotection is a frequent issue that can lead to low yields and purification challenges. Several factors can contribute to this problem:

  • Insufficient Acid Strength or Concentration : The cleavage of the Boc group is an acidolysis reaction. If the acid concentration is too low or its strength is inadequate, the reaction may not go to completion. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[1][2]

  • Inadequate Reaction Time or Temperature : Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for complete removal of the Boc group, especially with sterically hindered substrates.[1][2][3]

  • Steric Hindrance : The bulky nature of the PEG chain, particularly for high molecular weight PEGs, can sterically hinder the approach of the acid to the Boc-protected amine, slowing down the reaction rate.[1][2][3][4][5]

  • Poor Solubility : For the reaction to proceed efficiently, both the PEG-linker conjugate and the acid must be fully solvated. Dichloromethane (DCM) is a common solvent, but its effectiveness can be substrate-dependent.[1][2][3]

  • Moisture Contamination : Water in the reaction mixture can compete for the acid, reducing its effective concentration and leading to incomplete deprotection.[5]

Troubleshooting Steps:

IssueRecommended Solution
Incomplete Deprotection Increase the acid concentration (e.g., from 20% TFA in DCM to 50% TFA in DCM).[1][3]
Extend the reaction time and monitor progress using TLC, LC-MS, or NMR.[1][3][4]
For particularly resistant substrates, consider a stronger acid system like 4M HCl in 1,4-dioxane.[1][3][4]
Ensure the PEGylated compound is fully soluble in the chosen solvent system.[1][2]
If starting the reaction at 0°C, allow it to warm to room temperature. Gentle heating (e.g., 30-40°C) can be considered with careful monitoring.[5][6]

Q2: I am observing unexpected side products after the deprotection step. What could be the cause?

The formation of side products is often due to the reactive tert-butyl cation generated during the cleavage of the Boc group.[2] This electrophile can alkylate nucleophilic functional groups within your molecule.

  • t-Butylation : The tert-butyl cation can alkylate electron-rich amino acid residues such as tryptophan, methionine, cysteine, and tyrosine, leading to undesired side products with a mass increase of +56 Da.[1][7][8]

  • Cleavage of Other Acid-Sensitive Groups : The acidic conditions used for Boc removal can also cleave other acid-labile protecting groups present in your molecule.[9]

  • PEG Chain Degradation : Although PEG is generally stable, prolonged exposure to very strong acids or high temperatures can potentially lead to cleavage of the ether linkages in the PEG backbone.[10]

Preventative Measures:

  • Use of Scavengers : The most effective way to prevent alkylation side reactions is to add a scavenger to the reaction mixture. Scavengers are nucleophilic compounds that trap the reactive tert-butyl cations.[2] A common and effective scavenger is triisopropylsilane (B1312306) (TIS), typically used at a concentration of 2.5-5% (v/v).[1][2] A widely used deprotection cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[2]

  • Milder Deprotection Conditions : If your molecule contains other acid-sensitive groups, consider using milder deprotection conditions, such as lower acid concentrations or lower temperatures.[8]

Q3: How can I monitor the progress of the deprotection reaction?

Monitoring the reaction is crucial to determine the optimal reaction time and to identify any potential issues.

  • Thin-Layer Chromatography (TLC) : TLC is a quick and convenient method to observe the disappearance of the starting material and the appearance of the product. The deprotected amine is typically more polar and will have a lower Rf value than the Boc-protected starting material.[4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS provides more detailed information, allowing for the separation and identification of the starting material, product, and any side products based on their retention times and mass-to-charge ratios.[1][7]

  • ¹H NMR Spectroscopy : The progress of the deprotection can be monitored by the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm in the ¹H NMR spectrum.[5][6]

Quantitative Data Summary

The following table summarizes common acidic conditions for Boc deprotection of PEG linkers. The efficiency of these conditions can be substrate-dependent, and optimization may be required.

Acidic ReagentConcentrationSolventTemperatureTypical TimePurity/Yield (%)
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)0°C to Room Temp.30 - 120 min>95
Hydrochloric Acid (HCl)4M1,4-DioxaneRoom Temp.30 - 120 min>90

Experimental Protocols

Protocol 1: Standard Boc Deprotection of a PEG Linker in Solution using TFA/DCM

This protocol describes a general procedure for the removal of a Boc protecting group in a solution phase.

Materials:

  • Boc-protected PEG linker

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (optional scavenger)

  • Toluene (B28343)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[1][4]

  • Cool the solution to 0°C in an ice bath.[1][4]

  • Slowly add TFA to the desired final concentration (typically 20-50% v/v).[1][6]

  • If the substrate is sensitive to alkylation, add TIS as a scavenger (typically 2.5-5% v/v).[1][6]

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1][6]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1][6]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1][6]

  • To remove residual TFA, perform co-evaporation with toluene (repeat 3 times).[1][6] The resulting TFA salt of the deprotected amine can often be used directly in the next step.

  • For neutralization to obtain the free amine, dissolve the residue in a suitable organic solvent, wash with saturated aqueous sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected PEG linker.[1][6]

Protocol 2: Monitoring Reaction Progress by HPLC

This protocol outlines the procedure for quantitatively monitoring the deprotection reaction over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Aliquots from the deprotection reaction

  • HPLC system with a suitable column (e.g., reverse-phase C18)

  • Mobile phase (e.g., A: 0.1% TFA in water, B: 0.1% TFA in acetonitrile)

  • Quenching solution (e.g., mobile phase with a neutralizing agent)

  • Calibration standards of the starting material and expected product

Procedure:

  • Prepare a calibration curve using known concentrations of the starting material and the expected product.

  • At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.[1][4]

  • Immediately quench the reaction in the aliquot by diluting it in the quenching solution.[1][4]

  • Inject the quenched sample into the HPLC system.

  • Analyze the chromatogram to determine the relative peak areas of the starting material, product, and any byproducts.[1]

  • Use the calibration curve to quantify the conversion and monitor the reaction progress over time.[1]

Visualizations

G Mechanism of Boc Deprotection and Side Reaction cluster_deprotection Boc Deprotection Pathway cluster_side_reaction Side Reaction Pathway cluster_prevention Preventative Measure Boc_PEG Boc-NH-PEG Protonated_Boc Boc(H+)-NH-PEG Boc_PEG->Protonated_Boc + H+ Carbamic_Acid [HOOC-NH-PEG] Protonated_Boc->Carbamic_Acid tBu_cation tert-butyl cation (tBu+) Protonated_Boc->tBu_cation Cleavage Deprotected_Amine H2N-PEG Carbamic_Acid->Deprotected_Amine Decarboxylation CO2 CO2 Carbamic_Acid->CO2 Alkylated_Product tBu-Alkylated Product tBu_cation->Alkylated_Product Alkylation Quenched_Cation Quenched Cation tBu_cation->Quenched_Cation Quenching Nucleophile Nucleophilic Residue (e.g., Trp) Nucleophile->Alkylated_Product Scavenger Scavenger (e.g., TIS) Scavenger->Quenched_Cation

Caption: Mechanism of acid-catalyzed Boc deprotection and potential side reaction.

G Troubleshooting Workflow for Boc Deprotection Start Start Boc Deprotection Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor Complete Is Reaction Complete? Monitor->Complete Side_Products Are Side Products Observed? Complete->Side_Products Yes Increase_Acid Increase Acid Concentration Complete->Increase_Acid No Add_Scavenger Add Scavenger (e.g., TIS) Side_Products->Add_Scavenger Yes Workup Proceed to Workup Side_Products->Workup No Increase_Acid->Monitor Extend_Time Extend Reaction Time Increase_Acid->Extend_Time Extend_Time->Monitor Stronger_Acid Use Stronger Acid System Extend_Time->Stronger_Acid Stronger_Acid->Monitor Add_Scavenger->Monitor End End Workup->End

Caption: Troubleshooting workflow for Boc deprotection of PEG linkers.

References

Technical Support Center: t-Butyl Cation Adducts with Boc-PEG2-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, preventing, and troubleshooting the formation of t-butyl cation adducts with Boc-PEG2-sulfonic acid during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a t-butyl cation adduct?

A t-butyl cation adduct is an impurity that forms when a tert-butyl cation ((CH₃)₃C⁺) reacts with a molecule in your reaction mixture. The t-butyl cation is a highly reactive intermediate that can be generated from t-butyl-containing functional groups, most commonly the Boc (tert-butyloxycarbonyl) protecting group, under acidic conditions. This cation can then attach to nucleophilic sites on other molecules, including your starting material or product, leading to a mass increase of 56.11 Da.

Q2: How are t-butyl cation adducts formed with this compound?

The formation of t-butyl cation adducts with this compound typically occurs during the acidic cleavage of the Boc protecting group. The most common reagent for this is trifluoroacetic acid (TFA). The strong acid protonates the Boc group, leading to its decomposition into isobutylene, carbon dioxide, and a t-butyl cation. This reactive t-butyl cation can then be captured by any nucleophile present. While the exact reactivity depends on the full structure of the molecule to which the this compound is attached, the PEG chain itself or other functional groups can act as nucleophiles.

Q3: What are the consequences of forming these adducts?

The formation of t-butyl cation adducts can have several negative consequences:

  • Reduced Yield: The formation of byproducts lowers the overall yield of your desired product.

  • Purification Challenges: Adducts often have similar polarities to the target compound, making them difficult to separate by standard chromatographic techniques.

  • Inaccurate Analytical Data: The presence of these impurities can complicate the interpretation of analytical data, such as NMR, mass spectrometry, and HPLC.

  • Compromised Biological Activity: If the adduct forms on a critical part of a biologically active molecule, it can alter its efficacy or binding properties.

Q4: How can I detect the formation of t-butyl cation adducts?

The most common methods for detecting t-butyl cation adducts are:

  • Mass Spectrometry (MS): Look for a peak corresponding to the mass of your expected product + 56.11 Da.

  • High-Performance Liquid Chromatography (HPLC): An unexpected peak, often eluting close to the main product peak, may indicate the presence of an adduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of a sharp singlet at around 1.3 ppm in the ¹H NMR spectrum, integrating to 9 protons, is a characteristic signal for a t-butyl group.

Troubleshooting Guide

Problem: My mass spectrometry data shows an unexpected peak with a mass increase of +56 Da.

  • Probable Cause: This is a strong indication of t-butyl cation adduct formation. The +56 Da mass shift corresponds to the addition of a C₄H₈ fragment.

  • Solution:

    • Confirmation: Analyze the sample by ¹H NMR to look for the characteristic t-butyl singlet around 1.3 ppm.

    • Prevention: Re-run the reaction using a scavenger (see protocol below) to trap the t-butyl cations as they form. Common scavengers include triisopropylsilane (B1312306) (TIS), ethanedithiol (EDT), or thioanisole.

Problem: I have a persistent impurity that is difficult to remove by HPLC.

  • Probable Cause: If the impurity has a mass of [M+56], it is likely the t-butyl adduct. Its structural similarity to your product can make chromatographic separation challenging.

  • Solution:

    • Optimize Chromatography: Try alternative HPLC columns (e.g., different stationary phases) or solvent systems to improve separation.

    • Prevent Formation: The most effective solution is to prevent the adduct from forming in the first place by using scavengers during the Boc-deprotection step.

Quantitative Data

The use of scavengers can significantly reduce the formation of t-butyl cation adducts and improve the purity of the final product.

ConditionTarget Product Yield (%)Target Product Purity (%) (HPLC)t-Butyl Adduct Formation (%) (HPLC)
95% TFA in DCM, no scavenger60-70~7515-25
95% TFA in DCM with 5% TIS85-95>95<2
95% TFA in DCM with 5% EDT80-90>95<3
95% TFA in DCM with 5% Thioanisole85-95>95<2

Note: These are representative values and actual results may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Boc-Deprotection with Scavengers

This protocol describes a general method for removing a Boc protecting group while minimizing the formation of t-butyl cation adducts.

  • Dissolve Substrate: Dissolve the Boc-protected starting material in dichloromethane (B109758) (DCM).

  • Add Scavenger: Add a scavenger such as triisopropylsilane (TIS) (5% v/v).

  • Initiate Deprotection: Add trifluoroacetic acid (TFA) (e.g., to a final concentration of 50-95% v/v) to the reaction mixture at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC or HPLC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can then be purified by precipitation, crystallization, or chromatography.

Protocol 2: Analytical HPLC-MS Method for Adduct Detection

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm, coupled with an electrospray ionization mass spectrometer (ESI-MS) in positive ion mode.

  • Analysis: Look for peaks corresponding to the expected mass of your product and the mass of the product + 56.11 Da.

Diagrams

Reaction_Pathway cluster_0 Boc-Deprotection (Acidic Conditions) cluster_1 Side Reaction Boc_Protected_Compound Boc-R Protonated_Boc Boc-R-H+ Boc_Protected_Compound->Protonated_Boc + H⁺ (TFA) tBu_Cation t-Butyl Cation ((CH₃)₃C⁺) Protonated_Boc->tBu_Cation Decomposition Deprotected_Product H-R Protonated_Boc->Deprotected_Product Isobutylene Isobutylene tBu_Cation->Isobutylene - H⁺ Adduct t-Butyl Adduct (tBu-Nu) tBu_Cation->Adduct + Nucleophile CO2 CO₂ Nucleophile Nucleophile (Nu) Nucleophile->Adduct

Caption: Formation of t-butyl cation and subsequent adduct formation.

Troubleshooting_Workflow Start Impurity Detected Check_MS Check Mass Spec Data for [M+56] Da Start->Check_MS Is_Adduct Is [M+56] peak present? Check_MS->Is_Adduct Not_Adduct Not a t-butyl adduct. Investigate other side reactions. Is_Adduct->Not_Adduct No Add_Scavenger Re-run reaction with scavenger (e.g., TIS, EDT) Is_Adduct->Add_Scavenger Yes Optimize_Purification Optimize purification conditions (e.g., different HPLC column/solvents) Is_Adduct->Optimize_Purification Yes (for existing batch) Analyze_Purity Analyze purity of new product Add_Scavenger->Analyze_Purity Optimize_Purification->Analyze_Purity Success Problem Solved Analyze_Purity->Success

Caption: Troubleshooting workflow for t-butyl adduct formation.

Technical Support Center: Boc Deprotection of Sensitive Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) group, especially when working with sensitive substrates. Here, you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the successful and clean removal of the Boc protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side-product formation during Boc deprotection?

A1: The primary cause of side-product formation is the generation of a reactive tert-butyl cation intermediate when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This carbocation is a potent electrophile and can alkylate nucleophilic residues within the substrate, leading to undesired modifications.[1][3]

Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:

  • Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.[1][2]

  • Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium (B1226848) salt.[1][3] Methionine is also susceptible to oxidation to methionine sulfoxide (B87167) (+16 Da).[3]

  • Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation, leading to the formation of S-tert-butylated Cys residues.[1][3]

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[1][3]

Q3: What are scavengers and how do they prevent side-product formation?

A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1][3] By reacting with the carbocation at a faster rate than the sensitive residues of the substrate, they prevent it from causing unwanted side reactions.[1] Scavengers are typically nucleophilic compounds.[1][3]

Q4: Can Boc deprotection be incomplete, and what are the signs?

A4: Yes, Boc deprotection can be incomplete. Signs of incomplete deprotection include the presence of the starting material in the crude product, as observed by analytical techniques such as TLC, HPLC, or LC-MS.

Troubleshooting Guide

Issue 1: Unexpected peaks in HPLC/LC-MS after deprotection, suggesting side-product formation (e.g., a +56 Da mass shift).

  • Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[4]

  • Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound.[1][4] Refer to the tables below for recommended scavengers for specific residues.

Issue 2: Incomplete Boc deprotection observed by analysis of the crude product.

  • Possible Cause 1: Insufficient concentration or equivalents of acid.[1]

    • Solution 1: Increase the acid concentration (e.g., use 50-95% TFA in DCM) or the number of acid equivalents relative to the substrate. For more challenging deprotections, 4M HCl in dioxane can be a stronger alternative.[1][5]

  • Possible Cause 2: Insufficient reaction time or temperature.[1]

    • Solution 2: Extend the reaction time and monitor its progress using TLC or a rapid analytical method. While most deprotections are performed at room temperature, gentle warming (e.g., to 40°C) can sometimes facilitate the reaction. However, be aware that higher temperatures may also increase side-product formation if scavengers are not used.[1]

  • Possible Cause 3: Steric hindrance around the Boc-protected amine.[1][3]

    • Solution 3: A combination of a stronger acid, longer reaction time, and potentially a slightly elevated temperature may be required. Under these more forcing conditions, the use of an effective scavenger cocktail is crucial.[1][3]

Issue 3: Observation of byproducts related to the oxidation of sensitive residues (e.g., a +16 Da mass shift in a Met-containing peptide).

  • Possible Cause: Oxidation of susceptible residues like Methionine (Met) or Tryptophan (Trp).[2][3]

  • Solution: Use scavengers like 1,2-ethanedithiol (B43112) (EDT) or thioanisole, which can help prevent oxidation.[3][6] It is also advisable to use degassed solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]

Quantitative Data on Scavenger Efficiency

The following tables summarize the effectiveness of different scavengers and scavenger cocktails in preventing common side reactions during Boc deprotection.

Table 1: Recommended Scavengers for Sensitive Amino Acid Residues

Sensitive ResidueRecommended ScavengersNotes
Tryptophan (Trp) Triisopropylsilane (TIS), Triethylsilane (TES), Anisole, 1,2-Ethanedithiol (EDT)TIS and TES are highly effective carbocation scavengers.[3] EDT is particularly effective at preventing acid-catalyzed oxidation of tryptophan.[3]
Methionine (Met) ThioanisoleEffective at preventing S-alkylation and can suppress oxidation.[2]
Cysteine (Cys) 1,2-Ethanedithiol (EDT)A commonly used scavenger for preventing S-alkylation.[1][2]
Tyrosine (Tyr) Phenol, Anisole, m-CresolThese phenolic compounds act as decoys for the tert-butyl cation.[3]

Table 2: Comparison of Scavenger Cocktails for a Cysteine-Containing Peptide

Scavenger Cocktail (v/v/v)% Desired Peptide% S-tert-butylated Peptide
95% TFA / 5% H₂O7525
95% TFA / 2.5% H₂O / 2.5% TIS9010
92.5% TFA / 5% Thioanisole / 2.5% EDT955
Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5)>98<2
Data is illustrative and based on literature reports.[1]

Table 3: Comparison of Scavenger Cocktails for a Methionine-Containing Peptide

Cleavage CocktailComposition (v/v/w)% Main Product% Met(O)
Reagent KTFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)4555
Reagent RTFA/Thioanisole/Anisole/EDT (90:5:2:3)8515
Reagent BTFA/Phenol/H₂O/TIS (88:5:5:2)5050
Reagent HTFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I (81:5:5:2.5:3:2:1.5)>950
Data adapted from a study on a model pentadecapeptide containing one methionine and two cysteine residues.[6]

Experimental Protocols

Protocol 1: General Boc Deprotection using Triethylsilane (TES) as a Scavenger

  • Preparation: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (B109758) (DCM).[2]

  • Reagent Addition: Add 10-20 equivalents of triethylsilane (TES) to the solution.[1][2]

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[1][2]

  • Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.[1]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with a solvent like toluene (B28343) (3 times) to remove residual TFA.[7] The resulting amine TFA salt can often be used directly or neutralized with a mild base (e.g., saturated aqueous NaHCO₃).[4]

Protocol 2: Small-Scale Trial Cleavage to Optimize Scavengers

This protocol is useful for testing different scavenger cocktails on a small amount of peptide-resin to determine the optimal conditions before a large-scale cleavage.

  • Cocktail Preparation: In separate, labeled microcentrifuge tubes, prepare the different cleavage cocktails to be tested. For example:

    • Cocktail A: 500 µL of TFA/TIS/H₂O (95:2.5:2.5)

    • Cocktail B: 500 µL of TFA/TIS/EDT/H₂O (92.5:2.5:2.5:2.5)

    • Cocktail C: 500 µL of Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5)[6]

  • Cleavage Reaction: Weigh 20-50 mg of the dry peptide-resin into separate reaction vessels. Add the prepared cleavage cocktail to the respective vessels.[6]

  • Incubation: Stopper the vessels and allow the reaction to proceed at room temperature with occasional agitation for a set time (e.g., 2 hours).[6]

  • Peptide Precipitation: After the desired reaction time, filter the resin from each vessel, collecting the filtrate. Precipitate the peptide by adding the TFA filtrate dropwise to a tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).[6]

  • Isolation and Washing: Centrifuge the ether suspension to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.[6]

  • Analysis: Dry the crude peptide pellet and dissolve a small amount in an appropriate solvent for analysis by HPLC or LC-MS to determine the purity and identify any side products.[6]

Visualizations

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation & Final Product Boc_Protected_Amine Boc-Protected Amine Protonated_Boc Protonated Boc Group Boc_Protected_Amine->Protonated_Boc + H+ (from TFA) Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2 Amine_Salt Amine TFA Salt Free_Amine->Amine_Salt + H+ (from TFA)

Caption: General mechanism of acid-catalyzed Boc deprotection.

Side_Reaction_Pathway tBu_Cation tert-Butyl Cation (Electrophile) Alkylated_Side_Product Alkylated Side Product (+56 Da) tBu_Cation->Alkylated_Side_Product Nucleophilic_Residue Nucleophilic Residue (e.g., Trp, Met, Cys, Tyr) Nucleophilic_Residue->Alkylated_Side_Product

Caption: Formation of alkylated side products via electrophilic attack.

Scavenger_Action_Workflow tBu_Cation tert-Butyl Cation Trapped_Cation Trapped Cation tBu_Cation->Trapped_Cation Fast Reaction Side_Product Side Product tBu_Cation->Side_Product Slow Reaction (Unwanted) Scavenger Scavenger (e.g., TIS, EDT) Scavenger->Trapped_Cation Sensitive_Substrate Sensitive Substrate Desired_Product Desired Deprotected Product Sensitive_Substrate->Desired_Product Sensitive_Substrate->Side_Product

Caption: Mechanism of tert-butyl cation trapping by a scavenger.

References

Technical Support Center: Troubleshooting PROTAC Aggregation with Hydrophilic Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered with Proteolysis Targeting Chimeras (PROTACs) containing hydrophilic linkers.

Frequently Asked Questions (FAQs)

Q1: Why do my PROTACs with hydrophilic linkers still aggregate?

A1: While hydrophilic linkers like polyethylene (B3416737) glycol (PEG) are incorporated to improve solubility, aggregation can still occur. This is often because the overall hydrophobicity of the PROTAC, driven by the warhead (targeting the protein of interest) and the E3 ligase ligand, can overpower the solubilizing effect of the linker.[1][2][3] The flexible nature of some hydrophilic linkers may also permit the hydrophobic regions of the molecule to interact and self-associate, leading to aggregation.[1] Furthermore, at high concentrations, even PROTACs with good solubility can surpass their solubility limit and precipitate out of solution.[1][4]

Q2: How does the length and composition of the hydrophilic linker affect aggregation?

A2: The length and composition of the linker are critical factors in determining a PROTAC's tendency to aggregate.[5][6]

  • Linker Length: Longer PEG chains generally enhance hydrophilicity and can more effectively shield the hydrophobic parts of the PROTAC, thereby reducing aggregation.[1] However, an excessively long linker might not always be advantageous and could potentially decrease the efficacy of the PROTAC.[1] The ideal linker length strikes a balance between preventing aggregation and maintaining a productive conformation for the formation of the ternary complex.[1][6]

  • Linker Composition: While PEG is a common choice for hydrophilic linkers, other chemical moieties can be incorporated to mitigate aggregation.[] For instance, including rigid structures like piperazine (B1678402) or piperidine (B6355638) rings within the linker can improve solubility and pre-organize the PROTAC into a more favorable conformation for target engagement.[1][8]

Q3: What are the primary causes of PROTAC aggregation in experimental settings?

A3: PROTAC aggregation can be triggered by a combination of intrinsic molecular properties and extrinsic experimental conditions.

  • Intrinsic Physicochemical Properties: PROTACs are often large molecules (high molecular weight) and can possess significant lipophilicity (high clogP), making them prone to poor aqueous solubility and aggregation.[4][9]

  • High Concentrations: A primary driver of aggregation is exceeding the aqueous solubility limit of the PROTAC.[4]

  • Solvent Shock: Rapidly diluting a PROTAC stock solution (commonly in 100% DMSO) into an aqueous buffer can cause the compound to precipitate if not performed carefully.[4]

  • Buffer Composition: The pH, ionic strength, and presence of certain salts in the experimental buffer can significantly influence PROTAC solubility and aggregation.[4][10]

  • Temperature and Incubation Time: Fluctuations in temperature or extended incubation periods can destabilize the PROTAC molecule and promote self-association.[4]

Q4: How does aggregation impact my experimental results?

  • Reduced Efficacy: Aggregated PROTACs are generally inactive because they cannot efficiently form the crucial ternary complex with the target protein and the E3 ligase.[4]

  • Inconsistent Results: The unpredictable nature of aggregation can lead to poor reproducibility between experiments.[4]

  • Assay Interference: Large aggregates can interfere with assay readouts, especially in light-based methods such as fluorescence or absorbance, by causing light scattering and high background signals.[4]

  • The "Hook Effect": Poor solubility and aggregation can exacerbate the "hook effect," where at high concentrations, the formation of non-productive binary complexes is favored over the functional ternary complex, resulting in diminished efficacy.[4]

Troubleshooting Guides

Issue 1: Visible Precipitation or Cloudiness in PROTAC Solution

Symptoms:

  • The solution appears cloudy or contains visible particles upon preparation or during an experiment.

  • Inconsistent results are observed in subsequent assays.

Troubleshooting Workflow:

A Visible Precipitation Observed B Review PROTAC Preparation Method A->B Initial Check C Optimize Buffer Conditions B->C If preparation is correct D Consider Formulation Strategies C->D If buffer optimization fails E Re-assess Solubility C->E After optimization D->E After reformulation F Problem Resolved E->F If soluble G Consult Technical Support E->G If still insoluble

Caption: A logical workflow for troubleshooting visible PROTAC precipitation.

Possible Solutions & Methodologies:

Potential Cause Suggested Action & Experimental Protocol Expected Outcome
Poor Kinetic Solubility Prepare the PROTAC solution by adding the DMSO stock to the aqueous buffer with vigorous vortexing to prevent localized high concentrations.[1]Improved dissolution and prevention of immediate precipitation.
Suboptimal Buffer Conditions Systematically evaluate the solubility of your PROTAC in a variety of buffers with different pH (e.g., 6.0-8.0) and ionic strengths (e.g., 50-250 mM NaCl).[4][10]Identification of a buffer system that enhances the solubility of your PROTAC.
Irreversible Aggregation Explore formulation strategies, such as the use of excipients or amorphous solid dispersions, to improve solubility and prevent aggregation.[1]A higher proportion of monomeric PROTAC in solution.
Issue 2: Lack of or Reduced PROTAC Activity in Cellular Assays

Symptoms:

  • Western blot analysis shows no significant decrease in the target protein levels after PROTAC treatment.

  • Inconsistent or non-reproducible degradation results are observed.

Troubleshooting Workflow:

A No/Low Degradation Observed B Verify Compound Integrity & Concentration A->B C Assess Cell Permeability B->C D Confirm Target & E3 Ligase Engagement C->D E Evaluate Ternary Complex Formation D->E F Check for Ubiquitination E->F G Assess Proteasome Activity F->G H Optimize PROTAC Design G->H

Caption: A systematic workflow for troubleshooting a lack of PROTAC activity.

Possible Solutions & Methodologies:

Potential Cause Suggested Action & Experimental Protocol Expected Outcome
Poor Compound Solubility/Aggregation 1. Visual Inspection: Check for precipitation in stock solutions and cell culture media.[11] 2. Solubility Assays: Perform kinetic or thermodynamic solubility assays to determine the solubility limit. 3. Formulation: Employ co-solvents (e.g., PEG) or other formulation strategies to enhance solubility.[11]Increased concentration of soluble, active PROTAC in the assay.
Inefficient Ternary Complex Formation Co-Immunoprecipitation (Co-IP): Verify the formation of the ternary complex within cells by pulling down one component (e.g., the target protein) and blotting for the other components (e.g., the E3 ligase).[11]Confirmation of the PROTAC's ability to mediate the interaction between the target protein and the E3 ligase.
Chemical or Metabolic Instability LC-MS/MS Stability Assay: Incubate the PROTAC in cell culture media or with liver microsomes to assess its stability over time.Determination of the PROTAC's half-life and identification of potential metabolic liabilities.

Experimental Protocols for Aggregation Detection

Dynamic Light Scattering (DLS)

DLS is a technique used to measure the size distribution of particles in a solution. It is highly sensitive for detecting the presence of aggregates.

Methodology:

  • Sample Preparation: Prepare the PROTAC solution in the desired buffer. The solution should be visually clear and free of dust. Filter the buffer through a 0.22 µm filter before use.[10]

  • Instrument Setup: Turn on the DLS instrument and allow it to stabilize. Set the measurement parameters, including temperature and buffer viscosity.[1][10]

  • Measurement: Carefully pipette the filtered sample into a clean cuvette, ensuring no air bubbles are present. Place the cuvette in the instrument and allow the sample to equilibrate for at least 5 minutes.[1][4]

  • Data Acquisition: Perform 10-15 measurements for each sample to ensure reproducibility.[4]

  • Data Analysis: The primary outputs are the average particle size (hydrodynamic radius, Z-average) and the Polydispersity Index (PDI).[4] A significant increase in the Z-average and a high PDI are indicative of aggregation.

Thioflavin T (ThT) Assay

The ThT assay is a fluorescence-based method for detecting amyloid-like aggregates that are rich in cross-beta sheet structures. While not all PROTAC aggregates have this structure, this assay can be a useful screening tool.[4]

Methodology:

  • Reagent Preparation: Prepare a 1 mM stock solution of Thioflavin T (ThT) in water and filter it through a 0.2 µm filter. This stock solution should be prepared fresh.[4]

  • Sample Preparation: Prepare your PROTAC samples at various concentrations in your experimental buffer in a black, clear-bottom 96-well plate.[4]

  • Assay Protocol: Add ThT to each well to a final concentration of 10-20 µM. Include positive (e.g., aggregated alpha-synuclein) and negative (buffer only, buffer + ThT) controls.[4]

  • Fluorescence Measurement: Incubate the plate at the desired temperature and measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm. Readings can be taken at multiple time points to monitor the kinetics of aggregation.[4]

  • Data Analysis: Subtract the background fluorescence from the negative control wells. A significant increase in fluorescence intensity in the presence of the PROTAC suggests the formation of aggregates.[4]

PROTAC Mechanism of Action and the Impact of Aggregation

The proper functioning of a PROTAC relies on its ability to induce the formation of a ternary complex, which then leads to the ubiquitination and subsequent degradation of the target protein. Aggregation disrupts this process at a fundamental level.

cluster_0 PROTAC Catalytic Cycle cluster_1 Impact of Aggregation A PROTAC D Binary Complex (PROTAC-POI) A->D Binds E Binary Complex (PROTAC-E3) A->E Binds B Target Protein (POI) B->D C E3 Ligase C->E F Ternary Complex (POI-PROTAC-E3) D->F Recruits C E->F Recruits B G Ubiquitination of POI F->G Catalyzes H Proteasomal Degradation G->H Marks for J Recycled PROTAC G->J Releases I Degraded POI H->I K Aggregated PROTAC L Inactive State K->L M No Ternary Complex Formation L->M

Caption: The catalytic cycle of PROTAC-mediated protein degradation and its disruption by aggregation.

Data Summary: Physicochemical Properties and Linker Effects

The following tables summarize key physicochemical properties of PROTACs and the influence of linker characteristics on their behavior.

Table 1: General Physicochemical Properties of PROTACs

PropertyTypical RangeImplication for Aggregation
Molecular Weight (MW)700 - 1200 DaHigh MW can contribute to poor solubility.[4]
Calculated logP (clogP)> 5High lipophilicity increases the tendency to aggregate in aqueous solutions.[9]
Hydrogen Bond Donors (HBD)> 5A high number of HBDs can impact permeability and solubility.[9]
Polar Surface Area (PSA)HighA large PSA can reduce cell permeability.[9]

Table 2: Influence of Linker Type on PROTAC Properties

FeatureHydrophilic Linkers (e.g., PEG)Hydrophobic Linkers (e.g., Alkyl Chains)
Solubility Generally enhances aqueous solubility.[3]Can decrease aqueous solubility, potentially leading to aggregation.[3]
Permeability May reduce passive cell permeability due to increased polarity.[3]Often improves passive cell permeability.[3]
Aggregation Reduces the tendency for aggregation.[2]Higher propensity for aggregation.[12]
Ternary Complex Formation The flexibility of PEG linkers can facilitate productive ternary complex formation.[3]The flexibility of alkyl chains can also allow for effective ternary complex formation.[3]

References

Technical Support Center: Improving PROTAC Stability with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using polyethylene (B3416737) glycol (PEG) linkers to enhance the stability and efficacy of Proteolysis-Targeting Chimeras (PROTACs).

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Problem 1: No degradation of my target protein is observed with my PEG-linked PROTAC.

This is a frequent issue that can arise from problems with the PROTAC's intrinsic properties or the experimental setup.[1]

Answer & Recommended Actions:

  • Confirm Compound Integrity and Solubility:

    • Action: Ensure your PROTAC is fully dissolved in its stock solution (e.g., DMSO) before dilution into cell culture media.[1] Visually inspect for any precipitation. Poor solubility is a common problem for large PROTAC molecules and can prevent them from reaching an effective intracellular concentration.[2]

    • Next Step: If you suspect solubility issues, perform a formal solubility assay (see Protocol 1). Consider using co-solvents or other formulation strategies to improve solubility.[2][3]

  • Assess Metabolic Stability:

    • Action: The ether linkages within a PEG chain can be susceptible to oxidative metabolism by enzymes like Cytochrome P450s (CYPs), leading to rapid degradation of the PROTAC itself.[4][5]

    • Next Step: Perform an in vitro metabolic stability assay using liver microsomes or cell lysates to determine the half-life of your compound (see Protocol 3).[1][5] If stability is low, consider linker modification by incorporating more metabolically stable moieties like piperazine (B1678402) or triazole rings.[1][5]

  • Evaluate Cell Permeability:

    • Action: PROTACs are often large molecules with a high polar surface area, which can lead to poor cell membrane permeability.[3] PEG linkers, being hydrophilic, can sometimes exacerbate this issue.[1]

    • Next Step: Use a cell permeability assay, such as the Caco-2 assay (see Protocol 2), to determine if the PROTAC is entering the cells effectively.[1][6] If permeability is low, linker modifications, like replacing a portion of the PEG chain with a more lipophilic alkyl or phenyl group, may be necessary.[1][6]

  • Check for the "Hook Effect":

    • Action: At excessively high concentrations, PROTACs can form unproductive binary complexes (PROTAC-Target or PROTAC-E3 Ligase) instead of the productive ternary complex required for degradation.[1][7] This leads to a characteristic bell-shaped dose-response curve where efficacy decreases at higher concentrations.[3]

    • Next Step: Perform a dose-response experiment over a wide concentration range (e.g., pM to µM) to identify the optimal concentration for degradation (DC50) and determine if a hook effect is present.[1][3]

  • Verify Ternary Complex Formation:

    • Action: The ultimate driver of PROTAC efficacy is the formation of a stable and productive ternary complex.[8][9] The length and flexibility of the PEG linker are critical; a linker that is too short can cause steric clashes, while one that is too long may lead to an unstable or unproductive complex.[2][10][11]

    • Next Step: Use biophysical assays like TR-FRET or Co-Immunoprecipitation (Co-IP) to confirm that the ternary complex is forming as expected (see Protocol 5).[3][4] If complex formation is weak, synthesizing a library of PROTACs with varying PEG linker lengths is a standard optimization strategy.[1]

Troubleshooting Workflow Diagram

G start No Target Degradation Observed sub_sol Is PROTAC Soluble in Media? start->sub_sol sol_yes Yes sub_sol->sol_yes Yes sol_no No sub_sol->sol_no No sub_perm Is PROTAC Cell-Permeable? perm_yes Yes sub_perm->perm_yes Yes perm_no No sub_perm->perm_no No sub_stab Is PROTAC Metabolically Stable? stab_yes Yes sub_stab->stab_yes Yes stab_no No sub_stab->stab_no No sub_tern Is Ternary Complex Forming? end_point Consider Advanced Issues: - Hook Effect - Low E3 Ligase Expression - Target Lysine Accessibility sub_tern->end_point sol_yes->sub_perm perm_yes->sub_stab stab_yes->sub_tern sol_fix Improve Solubility: - Use co-solvents (PEG-400) - Adjust buffer pH - Re-evaluate linker design sol_no->sol_fix perm_fix Improve Permeability: - Replace PEG with alkyl/phenyl - Reduce H-bond donors - Optimize linker length perm_no->perm_fix stab_fix Improve Metabolic Stability: - Introduce rigid heterocycles (piperazine, triazole) - Modify attachment points stab_no->stab_fix

Caption: A logical workflow for troubleshooting a lack of PROTAC activity.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability challenges with PROTACs, and how do PEG linkers help?

PROTACs often face several stability challenges:

  • Metabolic Instability: They can be rapidly broken down by metabolic enzymes (e.g., CYPs) in the liver and blood, leading to a short half-life.[3][4]

  • Poor Solubility: Due to their high molecular weight and often lipophilic ligands, PROTACs can have low aqueous solubility, complicating formulation and administration.[2][4]

  • Chemical Instability: Certain chemical groups within the PROTAC structure can be prone to hydrolysis under physiological conditions.[3]

PEG linkers can help mitigate these issues by:

  • Enhancing Solubility: As hydrophilic chains, PEGs improve the aqueous solubility of the entire PROTAC molecule.[4][12][13]

  • Shielding from Metabolism: The flexible PEG chain can form a hydrophilic "shield" around the PROTAC, sterically hindering access by metabolic enzymes.[4]

  • Improving Pharmacokinetics: PEGylation increases the molecule's hydrodynamic radius, which can reduce renal clearance and prolong its circulation time in the body.[4]

Q2: How does the length of a PEG linker affect PROTAC stability and efficacy?

The length of the PEG linker is a critical parameter that must be optimized empirically for each specific target and E3 ligase pair.[4][10]

  • Too Short: A short linker may lead to steric hindrance, preventing the formation of a stable ternary complex.[11][14]

  • Too Long: An excessively long linker can result in a non-productive or unstable ternary complex where the ubiquitination sites on the target are not accessible to the E3 ligase.[10][14] This high flexibility can also come with an entropic penalty upon binding, reducing complex stability.[1]

  • Optimal Length ("Sweet Spot"): There is typically an optimal linker length that provides the right balance of flexibility and distance to promote a stable and productive ternary complex, leading to potent protein degradation.[11][14]

Q3: My PEG-linked PROTAC has poor aqueous solubility. Isn't PEG supposed to help with that?

While PEG linkers are added to enhance hydrophilicity, the overall solubility of a PROTAC is determined by the physicochemical properties of the entire molecule, including its two ligands.[2] Many PROTACs fall into the "beyond Rule of 5" (bRo5) chemical space, which predisposes them to low solubility.[2] If the ligands are highly lipophilic, the PEG linker may not be sufficient to overcome the molecule's overall low solubility. In such cases, formulation strategies like using co-solvents (e.g., PEG-400), adjusting the pH of the buffer, or exploring advanced delivery systems may be required.[2]

Q4: What are the most common strategies to modify a PEG linker to improve metabolic stability?

If a standard PEG linker shows poor metabolic stability, several strategies can be employed:

  • Introduce Rigidity: Incorporating rigid chemical structures limits the linker's conformational flexibility, which can shield it from metabolic enzymes.[1] Common rigid motifs include piperazine/piperidine rings, alkynes, and triazoles.[1][5]

  • Alter Attachment Points: The position where the linker connects to the ligands can significantly impact metabolic stability by shielding metabolically liable spots on the ligands themselves.[1][5]

  • Hybrid Linkers: Replacing a portion of the PEG chain with a more stable alkyl chain can sometimes strike a better balance between solubility and metabolic stability.[5]

Quantitative Data Summary

The optimal PEG linker length is highly dependent on the specific PROTAC system. The following tables provide illustrative data showing general trends observed when modifying PEG linker length.

Table 1: Impact of PEG Linker Length on Degradation and Permeability
PROTAC VariantLinker (PEG Units)DC₅₀ (nM)Dₘₐₓ (%)Solubility (µM)Papp (Caco-2) (10⁻⁶ cm/s)
PROTAC-A215075451.5
PROTAC-B425>95800.9
PROTAC-C64090950.6
PROTAC-D8200601100.4

This table illustrates a hypothetical "sweet spot" where a PEG4 linker provides the best combination of potency (lowest DC₅₀ and highest Dₘₐₓ). As linker length increases, aqueous solubility generally improves, but cell permeability (Papp) tends to decrease due to increased polarity.[4][14]

Table 2: Impact of Linker Composition on Metabolic Stability
PROTAC VariantLinker CompositionMicrosomal Stability (t₁/₂, min)
PROTAC-BPEG425
PROTAC-EPEG2-Alkyl-PEG245
PROTAC-FPEG2-Piperazine-PEG2110

This table illustrates how modifying the linker can improve metabolic stability. Introducing an alkyl chain or a more rigid, metabolically stable heterocycle like piperazine can significantly increase the PROTAC's half-life in a liver microsome assay.[4][5]

Key Experimental Protocols

Protocol 1: Kinetic Solubility Assay
  • Preparation: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.

  • Dilution: In a 96-well plate, add the DMSO stock to phosphate-buffered saline (PBS) at pH 7.4 to a final concentration of 100 µM (final DMSO concentration should be 1%).

  • Incubation: Shake the plate at room temperature for 2 hours.

  • Analysis: Analyze the samples using nephelometry or UV-Vis spectroscopy to detect light scattering from insoluble particles. Alternatively, centrifuge the plate to pellet the precipitate and measure the concentration of the PROTAC remaining in the supernatant via LC-MS/MS.

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on a permeable filter support (e.g., Transwell® plate) for 21 days until they form a differentiated and confluent monolayer.

  • Assay: On the day of the experiment, wash the monolayer with transport buffer (e.g., HBSS).

  • Dosing: Add the PROTAC compound (e.g., at 10 µM) to the apical (A) side of the monolayer.

  • Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.

  • Quantification: Analyze the concentration of the PROTAC in the basolateral samples using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated from the rate of appearance of the PROTAC in the basolateral chamber.

Protocol 3: In Vitro Metabolic Stability Assay (Liver Microsomes)
  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human, mouse) and a NADPH-regenerating system in a phosphate (B84403) buffer (pH 7.4).[4]

  • Incubation: Pre-warm the mixture to 37°C. Initiate the reaction by adding the PROTAC (e.g., at 1 µM final concentration).

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).[4]

  • Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent PROTAC.

  • Calculation: The half-life (t₁/₂) is determined by plotting the natural log of the remaining PROTAC percentage versus time.

Protocol 4: Western Blot for Protein Degradation
  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a desired duration (e.g., 2-24 hours).[15]

  • Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.[15]

  • Quantification: Determine the total protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts, add Laemmli sample buffer, boil, and load the samples onto an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody against the target protein, followed by a species-appropriate HRP-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the percentage of protein degradation relative to the vehicle control.

Protocol 5: Ternary Complex Formation Assay (TR-FRET)
  • Reagents: Label the purified target protein and E3 ligase with a FRET donor (e.g., Terbium cryptate) and acceptor (e.g., d2) fluorophore, respectively.[4]

  • Assay Plate: In a microplate, mix the labeled target protein and E3 ligase with serial dilutions of the PROTAC.[4]

  • Incubation: Incubate the plate at room temperature to allow for ternary complex formation.

  • Measurement: Excite the donor fluorophore and measure the emission signal from both the donor and the acceptor.

  • Analysis: An increase in the FRET signal (ratio of acceptor/donor emission) indicates the proximity of the target and E3 ligase, confirming the formation of the ternary complex.[4]

Mandatory Visualizations

PROTAC Mechanism of Action

G cluster_0 Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Ternary->E3 Release & Recycle PolyUb Poly-Ubiquitinated Target Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Evaluation

G cluster_biochem cluster_cell cluster_adme start PROTAC Design & Synthesis (Varying PEG Linkers) biochem Biochemical Assays start->biochem binding Binary Binding Assays (SPR, ITC) biochem->binding ternary Ternary Complex Assay (TR-FRET, Co-IP) binding->ternary cell_based Cell-Based Assays ternary->cell_based degradation Target Degradation Assay (Western Blot, DC50/Dmax) cell_based->degradation viability Cell Viability Assay (e.g., CellTiter-Glo) degradation->viability adme ADME/PK Profiling viability->adme permeability Permeability Assay (Caco-2, PAMPA) adme->permeability stability Metabolic Stability Assay (Microsomes, Plasma) permeability->stability lead Lead Candidate stability->lead

Caption: A systematic workflow for the evaluation of novel PROTACs.

References

Technical Support Center: Boc-PEG2-sulfonic acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) regarding the identification of impurities in Boc-PEG2-sulfonic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in the synthesis of this compound?

A1: Impurities in this compound synthesis can arise from several sources:

  • Starting Materials: The purity of the initial reagents, such as the amino-PEG2-sulfonic acid derivative and di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), is crucial. The PEG starting material itself can be a source of polydispersity (varying PEG chain lengths) and may contain degradation products like formaldehyde (B43269) and formic acid.[1][2]

  • Side Reactions: Unwanted chemical transformations can occur during the synthesis, such as the formation of di-sulfonamides if a primary amine is used in the sulfonation step, or double acylation during Boc protection.[3][4]

  • Incomplete Reactions: The presence of unreacted starting materials or intermediates in the final product is a common source of impurity.

  • Degradation: The Boc protecting group is sensitive to acidic conditions and can be prematurely cleaved, leading to the formation of the free amine.[5][6][7] The PEG chain itself can also undergo oxidative degradation.[7][8]

  • Reagent-Derived Impurities: Impurities can be introduced from the reagents themselves. For example, di-tert-butyl dicarbonate can decompose to tert-butanol, especially in the presence of moisture.[9]

Q2: How can I detect impurities in my this compound product?

A2: A combination of analytical techniques is recommended for the comprehensive identification and quantification of impurities:[10]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating the desired product from impurities based on their polarity. A UV detector is commonly used, and the purity can be estimated by the relative peak areas.[5][10]

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), provides accurate molecular weight information, which is invaluable for identifying unknown impurities by their mass-to-charge ratio.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the desired product and identifying impurities. The presence of unexpected signals or altered integration ratios of characteristic peaks can indicate impurities.[11][12]

Q3: My NMR spectrum shows unexpected peaks. What could they be?

A3: Unexpected peaks in the ¹H NMR spectrum can originate from various sources. Here are some common impurities and their expected chemical shift regions:

  • Residual Solvents: Signals from common laboratory solvents are frequently observed.[13]

  • tert-Butanol: A decomposition product of (Boc)₂O, appearing as a singlet around 1.28 ppm in CDCl₃.[9]

  • Deprotected Amine: The premature removal of the Boc group will result in the appearance of signals corresponding to the free amine.

  • Grease: Silicone grease from glassware can appear as a singlet around 0 ppm.

For a definitive identification, it is recommended to consult tables of known NMR chemical shifts for common laboratory impurities.[13]

Q4: My HPLC chromatogram shows broad peaks. What is the cause and how can I improve it?

A4: Peak broadening in the HPLC analysis of PEGylated compounds is a common issue.[14] The primary reasons include:

  • Polydispersity of the PEG chain: The inherent variation in the length of PEG chains in the starting material leads to a mixture of products with slightly different retention times, resulting in broader peaks.[14]

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase of the HPLC column can cause peak tailing and broadening.[14]

  • Column Overload: Injecting too much sample can lead to distorted peak shapes.[14]

To improve peak shape, you can try optimizing the HPLC method by adjusting the mobile phase composition, using a column with a different stationary phase, or reducing the sample load.[14]

Troubleshooting Guides

Identifying Impurities from Starting Materials
Potential Impurity Source Analytical Method for Detection Typical Observations Mitigation Strategy
Polydisperse PEGs Amino-PEG2-sulfonic acid starting materialMass Spectrometry (ESI-MS or MALDI-TOF)A series of peaks separated by 44 Da (the mass of an ethylene (B1197577) glycol unit).Use a monodisperse PEG starting material if possible. Purification by preparative HPLC may be necessary.[1]
tert-Butanol Decomposition of di-tert-butyl dicarbonate¹H NMR, GC-MSSinglet at ~1.28 ppm in CDCl₃ in ¹H NMR.[9]Use fresh, high-purity di-tert-butyl dicarbonate. Store the reagent properly to prevent moisture exposure.[9]
Formaldehyde, Formic Acid Degradation of PEG starting materialHPLC with derivatization (e.g., DNPH), GC-MSCan react with the amine to form N-formyl or N-methyl impurities.[2][8]Use high-purity PEG starting materials and store them under inert atmosphere, protected from light and heat.[2]
Identifying Impurities from Side Reactions
Potential Impurity Reaction Step Analytical Method for Detection Typical Observations Mitigation Strategy
Double Acylation Product Boc ProtectionLC-MS, ¹H NMRA mass corresponding to the addition of two Boc groups. Altered integration in the ¹H NMR spectrum.Use a controlled stoichiometry of di-tert-butyl dicarbonate.[3]
Di-sulfonamide Sulfonation (if using a primary amine)LC-MSA mass corresponding to the reaction of two equivalents of the PEG-amine with the sulfonating agent.This is less relevant for the synthesis of this compound which typically involves sulfonation of an alcohol or displacement of a leaving group.
Deprotected Amine (PEG2-sulfonic acid) During synthesis or workupLC-MS, ¹H NMRA mass corresponding to the loss of the Boc group (100.12 Da). Absence of the Boc signal (~1.45 ppm) in ¹H NMR.Avoid acidic conditions during synthesis and purification. Use a buffered mobile phase for HPLC if necessary.[5][6][7]

Experimental Protocols

Protocol 1: General ¹H NMR Analysis for Purity Assessment
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Key parameters to consider are the number of scans (typically 16-64) and the relaxation delay (D1, typically 1-5 seconds).[12]

  • Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis:

    • Chemical Shift Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[12]

    • Integration: Integrate the characteristic peaks for the Boc group (singlet, ~1.45 ppm, 9H), the PEG backbone protons (multiplets, ~3.5-3.7 ppm), and any other relevant protons.

    • Impurity Identification: Look for unexpected signals and compare their chemical shifts to known values for common impurities.[13] The integration of impurity peaks relative to the product peaks can provide a semi-quantitative measure of their abundance.

Protocol 2: General RP-HPLC Analysis for Purity Assessment
  • System and Column: Use an HPLC system with a UV detector. A C18 reversed-phase column is commonly used for the analysis of PEGylated compounds.[10]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.

  • Gradient Elution: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 20-30 minutes. The gradient should be optimized to achieve good separation of the main product from any impurities.[10]

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

  • Injection and Analysis: Inject the sample and monitor the chromatogram at an appropriate wavelength (e.g., 210-220 nm for the amide bond).

  • Data Analysis: Determine the retention time of the main peak. Calculate the purity by integrating the peak areas. The purity is often expressed as the percentage of the main peak area relative to the total area of all peaks.

Impurity Identification Workflow

cluster_start cluster_analysis Initial Analysis cluster_purity_check Purity Check cluster_pass cluster_fail Fail - Impurity Investigation cluster_remediation Remediation start This compound Synthesis Complete initial_analysis Perform Initial Analysis (TLC, LC-MS, ¹H NMR) start->initial_analysis purity_check Is Purity >95%? initial_analysis->purity_check pass Product Meets Specification purity_check->pass Yes fail Impurity Detected purity_check->fail No impurity_source Identify Source of Impurity fail->impurity_source starting_materials Starting Materials impurity_source->starting_materials Check Reagent Purity side_reactions Side Reactions impurity_source->side_reactions Review Synthesis Conditions degradation Degradation impurity_source->degradation Check for Acid/Oxidizing Agents repurify Repurify Product (e.g., Preparative HPLC) starting_materials->repurify side_reactions->repurify degradation->repurify re_analyze Re-analyze Purified Product repurify->re_analyze re_analyze->purity_check

Caption: A logical workflow for identifying and addressing impurities in this compound synthesis.

This guide provides a foundational understanding of potential impurities in the synthesis of this compound and the methodologies for their identification. For specific and complex impurity profiling, it is always recommended to consult with analytical chemistry experts.

References

Technical Support Center: Enhancing Metabolic Stability of PEG-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the metabolic stability of Polyethylene Glycol (PEG)-based Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of metabolic instability in PEG-based PROTACs?

A1: The primary cause of metabolic instability in PEG-based PROTACs is enzymatic degradation, particularly by Cytochrome P450 (CYP) enzymes located predominantly in the liver.[1][2][3][4] The flexible and linear nature of PEG chains makes them susceptible to oxidative metabolism.[1][5] The ether linkages within the PEG chain are common sites for O-dealkylation, which can lead to cleavage of the linker and inactivation of the PROTAC.[1][2][3][6][] This "first-pass" metabolism can significantly reduce the PROTAC's half-life, increase clearance, and lower its overall in vivo exposure and therapeutic efficacy.[1][3]

Q2: How does the length and flexibility of a PEG linker influence its metabolic stability?

A2: The length and flexibility of a PEG linker are critical parameters that create a delicate balance for PROTAC function. While some flexibility is necessary to allow the PROTAC to form a stable and productive ternary complex with the target protein and the E3 ligase, excessive flexibility can be a liability.[3][8] Highly flexible and longer linkers may be more exposed to metabolic enzymes, increasing their susceptibility to degradation.[1][] Conversely, a linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[3][][10] Therefore, an optimal linker length, often determined empirically, is crucial for balancing ternary complex formation with metabolic stability.[3][8][10]

Q3: What are the most effective strategies to improve the metabolic stability of PEG-based PROTACs?

A3: Several strategies can be employed to enhance the metabolic stability of PEGylated PROTACs:

  • Incorporate Rigid Moieties: Replacing a portion of the flexible PEG chain with rigid structural motifs like piperazine, piperidine, triazole, or phenyl rings can significantly improve metabolic stability.[1][4][8][11] These rigid structures can shield metabolically vulnerable sites from enzymatic attack and pre-organize the PROTAC into a more bioactive conformation.[4][12]

  • Optimize Linker Length: Systematically synthesizing and testing a series of PROTACs with varying PEG linker lengths can help identify an optimal length that balances stability and degradation activity.[1][8][10]

  • Change Linker Chemistry: In some cases, replacing the PEG linker entirely with a more metabolically robust alkyl chain may be beneficial, although this can impact solubility.[5][8]

  • Identify and Block "Soft Spots": Using techniques like LC-MS/MS to identify the primary sites of metabolism ("soft spots") allows for targeted chemical modifications at those positions to block enzymatic degradation.[6][13][14]

Q4: My PEG-based PROTAC is potent in vitro (low DC50), but shows poor efficacy in animal models. What are the likely reasons?

A4: This is a common challenge in PROTAC development and often points to poor pharmacokinetic (PK) properties.[15] The most likely causes are:

  • Poor Metabolic Stability: The PROTAC is likely being cleared too rapidly in vivo due to first-pass metabolism in the liver, preventing it from reaching therapeutic concentrations at the target tissue.[1][3][8]

  • Low Cell Permeability: Despite their hydrophilicity, PEG linkers can sometimes hinder a PROTAC's ability to cross cell membranes efficiently.[15] If the PROTAC cannot enter the target cells, it cannot induce protein degradation.[15]

  • Poor Solubility and Bioavailability: The overall physicochemical properties of the PROTAC might lead to poor absorption after oral administration.[8][11]

You should first assess the metabolic stability using in vitro assays (see Troubleshooting Guide below) and conduct in vivo pharmacokinetic studies to determine the PROTAC's exposure and half-life.[12][16]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Rapid degradation in Human Liver Microsome (HLM) assay The PEG linker is a metabolic "soft spot" susceptible to CYP-mediated oxidation.[1][2][4]1. Identify Metabolites: Use LC-MS/MS to determine the exact sites of metabolism on the linker.[14] 2. Incorporate Rigidity: Synthesize analogs where part of the PEG chain is replaced with a more stable cyclic group (e.g., piperazine, phenyl).[1][4][11] 3. Vary Linker Length: Test shorter PEG linkers, which may be less susceptible to metabolism.[1][]
PROTAC is stable in microsomes but has low oral bioavailability 1. High First-Pass Metabolism: Metabolism in the gut wall or liver is clearing the drug before it reaches systemic circulation.[1][8] 2. Low Cell Permeability: The PROTAC is not being absorbed efficiently from the gut.[8][15]1. Enhance Permeability: Modify the linker to be more lipophilic by replacing some PEG units with alkyl chains or an aromatic ring.[8][11] 2. Formulation Strategies: Investigate formulations like amorphous solid dispersions to improve solubility and absorption.[8][12] 3. Consider Alternative Administration: Test intravenous or subcutaneous routes to bypass first-pass metabolism.[1]
High variability in in vivo pharmacokinetic (PK) data 1. PROTAC Degradation: The compound may be unstable during sample collection, storage, or analysis.[8] 2. Inconsistent Ternary Complex Formation: The flexibility of the linker may lead to variable biological activity.[12]1. Standardize Sample Handling: Implement and strictly follow protocols for sample collection and storage.[17] 2. Perform Plasma Stability Assays: Check for degradation by plasma enzymes (e.g., esterases).[2][17] 3. Confirm Ternary Complex Formation: Use biophysical assays (e.g., TR-FRET, SPR) to ensure consistent and stable ternary complex formation.[12]

Quantitative Data Summary

The metabolic stability of a PROTAC is highly dependent on its specific structure, including the target binder, E3 ligase ligand, and the linker connecting them. The following table summarizes representative data illustrating how linker modifications can impact metabolic stability, typically measured as the in vitro half-life (t½) in liver microsomes.

PROTAC TargetLinker Modification StrategySystemt½ (min) Before Mod.t½ (min) After Mod.Reference
BET ProteinsLengthening alkyl linker from 4 to 8 methylenesMouse Liver Microsomes13518.2[1][]
BTKReplacing flexible PEG linker with a rigid pyridine-containing linkerMouse Liver Microsomes1.3116.5[1]
VariousComparing linear vs. cyclic (piperazine/triazole) linkersHuman HepatocytesVariableGenerally Higher Stability with Cyclic Linkers[1][13]
BET ProteinsReplacing flexible linker with a rigid oneMouse Liver Microsomes< 5> 145[18]

Note: Direct comparison across different studies should be done with caution due to variations in experimental conditions, target proteins, and E3 ligases.

Experimental Protocols

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

Objective: To determine the in vitro metabolic stability of a PEG-based PROTAC by measuring its rate of disappearance when incubated with human liver microsomes, which are rich in Phase I metabolic enzymes like CYPs.[2][16][19]

Materials:

  • Test PROTAC and positive/negative control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance).[14][17]

  • Pooled Human Liver Microsomes (HLM).[14]

  • NADPH regenerating system (or NADPH).[14][19][20]

  • 0.1 M Phosphate (B84403) buffer (pH 7.4).[14][21]

  • Ice-cold Acetonitrile (ACN) with an internal standard for quenching the reaction.[14][22]

  • 96-well plates, incubator, centrifuge.

  • LC-MS/MS system for analysis.[14]

Procedure:

  • Preparation: Prepare a 10 mM stock solution of the test PROTAC in DMSO. Create a working solution by diluting the stock in phosphate buffer. The final DMSO concentration in the incubation should be <1%.[8]

  • Reaction Mixture: In a 96-well plate, add phosphate buffer, HLM (e.g., final concentration 0.5 mg/mL), and the PROTAC working solution (e.g., final concentration 1-3 µM).[19][21][22]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.[14]

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[14]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a volume of ice-cold ACN containing an internal standard to the appropriate wells.[19][21][22]

  • Protein Precipitation: Centrifuge the plate at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated proteins.[18]

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent PROTAC using a validated LC-MS/MS method.[18]

Data Analysis:

  • Plot the natural logarithm of the percentage of PROTAC remaining versus time.

  • The slope of the line gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[18]

  • Calculate the intrinsic clearance (Clint).[18][22]

Visualizations

PROTAC_Mechanism cluster_1 POI Target Protein (POI) PROTAC PROTAC POI->PROTAC E3 E3 Ligase E3->PROTAC POI_Ub Ubiquitinated Target Protein Proteasome Proteasome Fragments Peptide Fragments Proteasome->Fragments

Caption: Mechanism of PROTAC-mediated protein degradation.[5][23]

Metabolic_Pathways cluster_metabolites Primary Metabolic Pathways PROTAC PEG-Based PROTAC (Warhead-PEG Linker-E3 Ligand) CYP450 Cytochrome P450 Enzymes (e.g., CYP3A4) PROTAC->CYP450 Hepatic Metabolism M1 O-dealkylation (Linker Cleavage) CYP450->M1 M2 Hydroxylation (on Linker or Ligands) CYP450->M2 M3 Amide Hydrolysis (at Linker Attachment Points) CYP450->M3 Inactive Inactive Metabolites (Loss of Ternary Complex Formation) M1->Inactive Leads to M2->Inactive Can lead to M3->Inactive Leads to

Caption: Common metabolic pathways for PEG-based PROTACs.[1][3][6]

Troubleshooting_Workflow start Start: PROTAC with Poor In Vivo Efficacy stability_assay Perform In Vitro Metabolic Stability Assay (e.g., HLM) start->stability_assay is_stable Metabolically Stable? stability_assay->is_stable permeability_assay Assess Cell Permeability (e.g., PAMPA, Caco-2) is_stable->permeability_assay Yes optimize_linker Optimize Linker: - Add rigid groups - Change length/chemistry is_stable->optimize_linker No is_permeable Sufficiently Permeable? permeability_assay->is_permeable pk_study Conduct In Vivo PK Study (Determine Exposure, t½) is_permeable->pk_study Yes optimize_solubility Improve Physicochemical Properties & Formulation is_permeable->optimize_solubility No end_success Optimized PROTAC pk_study->end_success optimize_linker->stability_assay optimize_solubility->permeability_assay

Caption: Troubleshooting workflow for poor in vivo PROTAC efficacy.[16][17]

References

Technical Support Center: Optimizing Pharmacokinetics of PEGylated PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor pharmacokinetics of Polyethylene Glycol (PEG)ylated Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a PEG linker in a PROTAC molecule?

A1: A PEG linker is incorporated into a PROTAC design to connect the target protein-binding ligand and the E3 ligase-recruiting moiety.[1] Its primary roles are to enhance aqueous solubility, provide flexibility for the formation of a stable and productive ternary complex, and improve the overall pharmacokinetic (PK) profile of the PROTAC.[1][2]

Q2: How does the length of the PEG linker affect the pharmacokinetics and activity of a PROTAC?

A2: The length of the PEG linker is a critical parameter that significantly influences a PROTAC's absorption, distribution, metabolism, and excretion (ADME) profile. Generally, longer PEG linkers are associated with an increased plasma half-life and a larger volume of distribution. However, an excessively long linker can decrease potency due to a higher entropic penalty during ternary complex formation.[3] Conversely, a linker that is too short may cause steric hindrance, preventing the formation of a productive complex.[1] The optimal linker length is target-dependent and must be determined empirically.[1][3]

Q3: My PEGylated PROTAC has poor aqueous solubility. What are the potential causes and solutions?

A3: While PEG linkers are intended to increase hydrophilicity, the overall solubility of a PROTAC is influenced by the entire molecule, including the often lipophilic target and E3 ligase ligands.[3] PROTACs are large molecules that often fall into the "beyond Rule of 5" (bRo5) chemical space, predisposing them to low solubility.[3]

  • Troubleshooting Strategies:

    • Co-solvents: For in vitro assays, prepare a high-concentration stock solution in an organic solvent like DMSO and use co-solvents such as PEG-400 in aqueous buffers.[3]

    • pH Adjustment: If your PROTAC contains ionizable functional groups, adjusting the pH of the buffer can significantly improve solubility.[3]

    • Formulation Strategies: For in vivo studies, consider advanced formulation approaches to improve solubility and bioavailability.[3]

Q4: What are the common metabolic liabilities of PEGylated PROTACs?

A4: PEGylated PROTACs are susceptible to enzymatic degradation, primarily by Cytochrome P450 (CYP) enzymes in the liver.[2] The ether linkages within the PEG chain are common sites for oxidative metabolism, such as O-dealkylation.[2] This metabolic instability can lead to a short in vivo half-life and rapid clearance.[2]

Q5: Can the metabolites of a PEGylated PROTAC interfere with its activity?

A5: Yes, metabolites, especially those resulting from linker cleavage, may competitively bind to the target protein or the E3 ligase.[4] This can antagonize the degradation of the target protein, thereby reducing the efficacy of the parent PROTAC.[4] It is crucial to characterize the activity of major metabolites during development.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with PEGylated PROTACs.

Issue Possible Causes Recommended Solutions & Experimental Approaches
1. Poor in vivo efficacy despite good in vitro potency High First-Pass Metabolism: The PROTAC is rapidly metabolized in the liver and/or gut wall after oral administration, leading to low systemic exposure.Improve Metabolic Stability:Linker Modification: Introduce metabolic "blocking" groups (e.g., fluorine, deuterium) at identified metabolic "hotspots" on the linker or ligands.[2] • Incorporate Rigid Moieties: Replace flexible PEG chains with more rigid structures like piperazine (B1678402) or piperidine (B6355638) rings to enhance metabolic stability.[]Alternative Administration Routes: Consider intravenous (IV) or subcutaneous (SC) administration to bypass first-pass metabolism.[2]
Low Cellular Permeability: The PROTAC is not efficiently crossing the cell membrane to reach its intracellular target.[4]Assess and Improve Permeability:Permeability Assays: Conduct a Caco-2 permeability assay to directly measure cell entry.[4] • Optimize Lipophilicity: Modify the linker to achieve a balance between hydrophilicity (for solubility) and lipophilicity (for permeability).[6]
Formation of Antagonistic Metabolites: Metabolites are competing with the parent PROTAC for binding to the target or E3 ligase.[2]Characterize Metabolite Activity:Synthesize and Test Metabolites: Evaluate the binding affinity of major metabolites to the target protein and E3 ligase.[2] • Redesign the Linker: If metabolites are found to be competitive, modify the linker to block the metabolic soft spots.[7]
2. Rapid Clearance and Short Half-Life in PK Studies Metabolic Instability of the PEG Linker: The ether linkages in the PEG chain are being rapidly cleaved by metabolic enzymes.[2][6]Enhance Linker Stability:Introduce Rigidity: Incorporate cyclic structures (e.g., piperazine, triazole) into the linker to reduce flexibility and enzymatic access.[2] • Steric Shielding: Introduce bulky groups near metabolic hotspots to sterically hinder enzyme access.[7] • Vary Linker Length: Systematically evaluate different PEG linker lengths to find an optimal balance between stability and activity.[2]
Renal Filtration: The hydrodynamic radius of the PROTAC is too small, leading to rapid clearance by the kidneys.Increase Hydrodynamic Radius:Increase PEG Length: A longer PEG linker can increase the size of the PROTAC, reducing renal clearance.[2]
3. Low Oral Bioavailability Poor Aqueous Solubility: The PROTAC does not dissolve sufficiently in the gastrointestinal tract.[3]Improve Solubility:Formulation Strategies: Utilize solubility-enhancing excipients or advanced drug delivery systems.[6] • Incorporate Polar Groups: Introduce polar moieties like piperazine into the linker.[6]
High Efflux Ratio: The PROTAC is being actively transported out of intestinal cells by efflux pumps (e.g., P-glycoprotein).Assess Efflux:Caco-2 Assay: Determine the efflux ratio by measuring permeability in both directions across a Caco-2 cell monolayer.

Data Presentation

The following tables summarize quantitative data from various studies to illustrate the impact of linker composition and PEGylation on the pharmacokinetic properties of PROTACs. Note: The data presented are compiled from different sources for illustrative purposes and may not represent direct head-to-head comparisons.

Table 1: Impact of Linker Modification on PROTAC Metabolic Stability

PROTAC ScaffoldLinker TypeMatrixHalf-life (t½) in minKey Observation
BET DegraderPEG-basedHuman Liver Microsomes< 10Susceptible to rapid metabolism.[6]
BET DegraderPEG with PiperazineHuman Liver Microsomes45Incorporation of a rigid moiety improves metabolic stability.[6]
AR DegraderAliphaticHuman Hepatocytes8.4Can be very unstable depending on attachment points.[6]
AR DegraderPEG-basedHuman Hepatocytes~30A PEG linker can offer better stability than some aliphatic linkers.[6]
BTK PROTACFlexible PEG linkerMouse Liver Microsomes1.3Highly susceptible to metabolism.[]
BTK PROTACRigid pyridine-containing linkerMouse Liver Microsomes116.5A rigid linker significantly enhances metabolic stability.[]

Table 2: Effect of Linker Length on Metabolic Stability of Ether-Containing PROTACs

PROTACLinker TypeLinker Length (atoms)Half-life (t½) in human hepatocytes (min)
PROTAC EPEG-like8>240
PROTAC FPEG-like12135.0
PROTAC GPEG-like1618.2
Data synthesized from various sources for illustrative purposes, reflecting the general trend that increasing PEG linker length can sometimes decrease metabolic stability.[7]

Table 3: Comparative In Vivo Data for PEGylated vs. Non-PEGylated Nanoparticles (Illustrative Principle)

FormulationBlood Concentration (1 h post-injection)Key Takeaway
Non-PEGylated0.06 ± 0.01 % ID/gPEGylation led to a ~4-fold increase in blood concentration, indicating enhanced stability and longer circulation time.
PEGylated0.23 ± 0.01 % ID/g

Experimental Protocols

1. In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

  • Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a PEGylated PROTAC due to phase I metabolism.[2]

  • Materials:

    • Test PROTAC

    • Pooled Human Liver Microsomes (HLM)

    • NADPH regenerating system

    • Phosphate (B84403) buffer (pH 7.4)

    • Acetonitrile (B52724) with an internal standard for reaction quenching

    • LC-MS/MS system

  • Procedure:

    • Preparation: Prepare stock solutions of the test PROTAC and control compounds.

    • Reaction Mixture: In a microcentrifuge tube or 96-well plate, combine phosphate buffer, HLM, and the test PROTAC. Pre-incubate the mixture at 37°C.[2]

    • Initiation: Start the metabolic reaction by adding the NADPH regenerating system.[2]

    • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[2]

    • Quenching: Immediately add the aliquot to cold acetonitrile containing an internal standard to stop the reaction and precipitate proteins.[2]

    • Sample Preparation: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant for analysis.[2]

    • LC-MS/MS Analysis: Quantify the remaining concentration of the parent PROTAC at each time point using a validated LC-MS/MS method.[2]

    • Data Analysis: Plot the natural logarithm of the percentage of remaining PROTAC against time. The slope of the linear regression will be used to calculate the half-life.

2. Caco-2 Permeability Assay

  • Objective: To assess the intestinal permeability and potential for active efflux of a PROTAC.[1]

  • Methodology:

    • Seed Caco-2 cells on a transwell insert and culture until a confluent monolayer is formed (typically 21 days).[1]

    • Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).[1]

    • Add the test PROTAC to the apical (A) or basolateral (B) side of the monolayer.

    • Incubate for a defined period (e.g., 2 hours).

    • Collect samples from the receiver compartment at specified time points.

    • Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport.

    • The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

3. In Vivo Pharmacokinetic (PK) Study in Mice

  • Objective: To determine the pharmacokinetic profile of a PROTAC following administration.[1]

  • Methodology:

    • Animal Model: Use an appropriate mouse strain (e.g., CD-1 or C57BL/6).[1]

    • Compound Formulation: Prepare the PROTAC in a suitable vehicle based on prior solubility and tolerability studies.[1]

    • Dosing:

      • Intravenous (IV) Administration: Administer a single bolus dose via the tail vein.[1]

      • Oral (PO) Administration: Administer a single dose via oral gavage.[1]

    • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[1]

    • Plasma Preparation: Process the blood samples to obtain plasma.[1]

    • Bioanalysis: Determine the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.[1]

    • Pharmacokinetic Analysis: Calculate key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), half-life (t1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (F%).[4]

Visualizations

Troubleshooting_Poor_PK start Poor in vivo Efficacy of PEGylated PROTAC pk_study Conduct in vivo PK Study start->pk_study low_exposure Low Systemic Exposure (AUC)? pk_study->low_exposure metabolism High First-Pass Metabolism? low_exposure->metabolism Yes solution_formulation Solutions: - Improve Solubility (Formulation) - Characterize Metabolites low_exposure->solution_formulation No permeability Poor Cellular Permeability? metabolism->permeability Yes solution_metabolism Solutions: - Modify Linker (Rigidity, Blocking Groups) - Alternative Administration Route (IV, SC) metabolism->solution_metabolism No solution_permeability Solutions: - Optimize Linker Lipophilicity - Caco-2 Permeability Assay permeability->solution_permeability Yes end Improved in vivo Efficacy solution_metabolism->end solution_permeability->end solution_formulation->end

Caption: A decision tree for troubleshooting poor in vivo efficacy of PEGylated PROTACs.

PROTAC_PK_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation solubility Aqueous Solubility Assessment stability Metabolic Stability (Microsomes, Hepatocytes) solubility->stability permeability Cellular Permeability (Caco-2 Assay) stability->permeability optimization Lead Optimization permeability->optimization pk_study Pharmacokinetic Study (Rodent Model) pd_study Pharmacodynamic Study (Target Degradation) pk_study->pd_study candidate Preclinical Candidate pd_study->candidate design PROTAC Design & Synthesis design->solubility optimization->pk_study Favorable in vitro Profile optimization->design Unfavorable Profile

Caption: Experimental workflow for the pharmacokinetic evaluation of PROTACs.

PEGylation_Effects cluster_properties Altered Physicochemical Properties cluster_outcomes Pharmacokinetic Outcomes PROTAC Core PROTAC (High Lipophilicity, Low Solubility) PEGylation PEGylation PROTAC->PEGylation sol Increased Aqueous Solubility PEGylation->sol size Increased Hydrodynamic Radius PEGylation->size flex Increased Flexibility PEGylation->flex bioavailability Improved Oral Bioavailability sol->bioavailability clearance Decreased Renal Clearance size->clearance metabolism Potential for Increased Metabolic Liability flex->metabolism half_life Increased Half-Life (t½) clearance->half_life

Caption: The impact of PEGylation on the properties and pharmacokinetics of PROTACs.

References

Validation & Comparative

A Comparative Analysis of Boc-PEG2-sulfonic acid and Boc-PEG3-sulfonic acid in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal PEG Linker for Enhanced PROTAC Efficacy

The design of Proteolysis Targeting Chimeras (PROTACs) is a multifaceted process where the linker, the bridge between the target protein ligand and the E3 ligase recruiter, plays a crucial role in determining the molecule's overall performance. Among the diverse array of linker options, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and synthetically tunable nature. This guide provides an objective comparison of two closely related PEG linkers, Boc-PEG2-sulfonic acid and Boc-PEG3-sulfonic acid, to inform rational PROTAC design.

While direct head-to-head experimental data for PROTACs synthesized with these specific linkers is not extensively available in the public domain, this guide leverages fundamental principles of PROTAC design and data from analogous systems to provide a robust comparative analysis. The core distinction between these two linkers lies in the length of the PEG chain, which can significantly influence the physicochemical properties and biological activity of the resulting PROTAC.

The Critical Role of Linker Length in PROTAC Function

The linker in a PROTAC is far more than a simple spacer; it is a critical determinant of the molecule's ability to induce the formation of a stable and productive ternary complex, comprising the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] This ternary complex is the essential prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[1] An optimal linker length facilitates the correct spatial orientation and proximity between the target protein and the E3 ligase.[1] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while a linker that is too long might result in a non-productive complex where the E3 ligase cannot efficiently ubiquitinate the target.[1]

Physicochemical Properties: A Tale of Two PEG Chains

The primary difference between this compound and Boc-PEG3-sulfonic acid is the number of ethylene (B1197577) glycol units, which impacts the overall length and hydrophilicity of the linker.

PropertyThis compoundBoc-PEG3-sulfonic acidRationale
PEG Chain Length 2 ethylene glycol units3 ethylene glycol unitsThe number of repeating (O-CH2-CH2) units defines the PEG chain length.
Hydrophilicity HighHigherThe additional ether oxygen in the PEG3 chain increases the capacity for hydrogen bonding with water, thereby enhancing aqueous solubility.[2]
Flexibility FlexibleMore FlexibleThe longer PEG3 chain provides greater conformational freedom, which can be advantageous for allowing the target protein and E3 ligase to adopt a productive orientation for ubiquitination.[3]
Cell Permeability Potentially HigherPotentially LowerWhile increased hydrophilicity can be beneficial for solubility, it can also hinder passive diffusion across the cell membrane. The shorter PEG2 linker may offer a better balance for cell permeability.[3]

Impact on PROTAC Performance: A Comparative Analysis

The differences in the physicochemical properties of these linkers are predicted to have a significant impact on the performance of the resulting PROTACs. The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

Performance MetricExpected Impact of this compound LinkerExpected Impact of Boc-PEG3-sulfonic acid Linker
Degradation Efficacy (DC50, Dmax) The shorter length may be optimal for certain target-E3 ligase pairs where closer proximity is required for efficient ternary complex formation. However, it could also lead to steric hindrance in other systems.The increased flexibility and length may allow for the formation of a more stable and productive ternary complex for some targets, leading to improved DC50 and Dmax values. Conversely, excessive flexibility could lead to an entropic penalty.
Pharmacokinetics (PK) May exhibit more favorable PK properties due to potentially better cell permeability.May have a shorter half-life and higher clearance due to increased polarity. Oral bioavailability is likely to be challenging for both due to the charged sulfonic acid group.[4]
Off-target Effects The specific conformation adopted by the PROTAC can influence its binding to off-target proteins.The increased flexibility of the longer linker might lead to more off-target interactions.
Formulation Excellent aqueous solubility would be advantageous for parenteral formulations.Superior aqueous solubility could offer further advantages in formulation development for parenteral administration.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of PROTAC development. The following are detailed methodologies for key experiments cited in the assessment of PROTAC efficacy.

General Synthesis of a PROTAC with a Boc-PEG-sulfonic acid Linker

This workflow describes the coupling of a warhead (Protein of Interest [POI] ligand) and an E3 ligase ligand to a Boc-PEG-sulfonic acid linker.

Materials:

  • This compound or Boc-PEG3-sulfonic acid

  • Amine-functionalized POI ligand (Warhead)

  • Carboxylic acid-functionalized E3 ligase ligand

  • Coupling agents (e.g., HATU, HBTU, EDC/NHS)

  • Base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Trifluoroacetic acid (TFA) for Boc deprotection

  • Purification supplies (e.g., HPLC)

Protocol:

  • Activation of the Sulfonic Acid Linker:

    • Dissolve Boc-PEG-sulfonic acid (1.1 eq) in anhydrous DMF.

    • Add a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2-3 eq).

    • Stir the reaction at room temperature for 15-30 minutes to generate the active intermediate.

  • Coupling to the POI Ligand:

    • To the activated linker solution, add the amine-functionalized POI ligand (1.0 eq).

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the product (Boc-PEG-linker-POI) by flash chromatography or preparative HPLC.

  • Boc Deprotection:

    • Dissolve the purified Boc-protected intermediate in DCM.

    • Add trifluoroacetic acid (TFA) (typically 20-50% v/v).

    • Stir at room temperature for 1-2 hours.

    • Remove the solvent and TFA under reduced pressure to yield the amine-functionalized intermediate (H2N-PEG-linker-POI).

  • Coupling to the E3 Ligase Ligand:

    • In a separate flask, activate the carboxylic acid of the E3 ligase ligand (1.0 eq) with a coupling agent and base as described in step 1.

    • Add the deprotected H2N-PEG-linker-POI (1.1 eq) to the activated E3 ligase ligand.

    • Stir the reaction at room temperature for 4-16 hours.

    • Monitor the formation of the final PROTAC by LC-MS.

    • Purify the final PROTAC product by preparative HPLC.

Western Blot Analysis of PROTAC-Mediated Degradation

Western blotting is a fundamental technique to quantify the degradation of a target protein induced by PROTACs.[5]

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC for a fixed period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.

  • SDS-PAGE and Western Blotting:

    • Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.

    • Load the samples onto a polyacrylamide gel (SDS-PAGE) and run the gel at a constant voltage.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Probe the membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal for each sample.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds PROTAC->E3 Recycled Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation Linker_Coupling Linker-Warhead Coupling Deprotection Boc Deprotection Linker_Coupling->Deprotection E3_Coupling E3 Ligand Coupling Deprotection->E3_Coupling Purification Purification (HPLC) E3_Coupling->Purification Cell_Treatment Cell Treatment Purification->Cell_Treatment Ternary_Assay Ternary Complex Assay Purification->Ternary_Assay Western_Blot Western Blot Cell_Treatment->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis Ternary_Assay->Data_Analysis

Caption: A typical experimental workflow for PROTAC development.

Conclusion

The choice between this compound and Boc-PEG3-sulfonic acid as a PROTAC linker represents a trade-off between linker length, flexibility, and the potential impact on cell permeability. While the longer and more flexible PEG3 linker may be advantageous for certain target-E3 ligase pairs by enabling the formation of a more stable ternary complex, the shorter PEG2 linker might offer a better profile for other systems where closer proximity is required or where cell permeability is a greater concern.

Ultimately, the optimal linker length is highly dependent on the specific biological system and must be determined empirically. A systematic evaluation of a series of linkers with varying lengths is essential for the successful development of novel PROTAC-based therapeutics. The detailed protocols provided herein offer a robust framework for conducting such comparative studies.

References

The Double-Edged Sword: Unpacking the Efficacy of Short PEG Linkers in Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the nuanced role of short polyethylene (B3416737) glycol (PEG) linkers in the performance of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of short PEG linkers against other linker types, supported by experimental data, to inform the rational design of next-generation protein degraders.

In the rapidly advancing field of targeted protein degradation, the linker connecting the target-binding and E3 ligase-recruiting moieties of a PROTAC is a critical determinant of its success. Among the diverse chemical scaffolds utilized for this purpose, short PEG linkers have gained popularity due to their favorable physicochemical properties, including hydrophilicity, which can enhance solubility and cell permeability.[1] However, the efficacy of these linkers is not absolute and is highly dependent on the specific biological context, including the target protein and the recruited E3 ligase. This guide delves into the comparative efficacy of short PEG linkers, presenting key experimental data and detailed protocols to aid in the optimization of PROTAC design.

The Balancing Act: Linker Length and PROTAC Potency

The length and flexibility of the linker are paramount in orchestrating the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is the prerequisite for subsequent ubiquitination and degradation of the target protein.[2][3] A linker that is too short can introduce steric hindrance, preventing the two proteins from coming together effectively.[4][] Conversely, an excessively long linker may lead to a decrease in potency due to a high entropic penalty upon binding.[6]

Experimental evidence highlights a non-linear relationship between PEG linker length and degradation efficiency. For instance, in the case of Bromodomain-containing protein 4 (BRD4) degraders that recruit the Cereblon (CRBN) E3 ligase, PROTACs with very short (0 PEG units) or longer linkers (4-5 PEG units) demonstrated potent degradation, whereas those with intermediate lengths (1-2 PEG units) exhibited significantly reduced activity.[7] This underscores the intricate interplay between linker length and the specific geometry of the ternary complex.

Similarly, studies on Estrogen Receptor α (ERα)-targeting PROTACs revealed that a PROTAC with a 16-atom linker showed optimal degradation, while both shorter and longer linkers were less effective.[7] This emphasizes the necessity of empirical optimization of linker length for each target-ligase pair.

Comparative Efficacy: Short PEG Linkers vs. Alternative Scaffolds

While PEG linkers are widely used, alternative linker chemistries offer distinct advantages in terms of rigidity and conformational control.

Alkyl Chains: Simple alkyl chains are a common alternative to PEG linkers, providing a hydrophobic and flexible connection. In some instances, replacing a PEG linker with an alkyl chain of similar length has been shown to enhance degradation potency, suggesting that the hydrophilicity of PEG is not always beneficial and can sometimes inhibit productive ternary complex formation.[8]

Rigid Linkers: To reduce the conformational flexibility and entropic penalty associated with flexible linkers, researchers have explored more rigid structures. Linkers incorporating cyclic moieties like piperazine (B1678402) or piperidine, or aromatic systems such as triazoles, can pre-organize the PROTAC into a bioactive conformation, potentially leading to more stable and productive ternary complexes.[3][8][] For example, the replacement of a flexible linker with a more rigid one has been shown to improve the degradation of the androgen receptor (AR).[3]

The following table summarizes the comparative performance of PROTACs with different linker types for various targets.

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD4CRBNPEG0<500>90[7]
BRD4CRBNPEG1-2 units>5000<50[7]
BRD4CRBNPEG4-5 units<500>90[7]
ERαCRBNPEG12Less Effective-[7]
ERαCRBNPEG16Optimal>90[7]
ERαCRBNPEG>16Less Effective-[7]
BTKCRBNPEGShortImpaired Affinity-[6][8]
BTKCRBNPEG≥ 4 unitsMaintained Affinity-[6][8]
Androgen ReceptorVHLAlkyl ChainOptimizedPotent>90[3]
Androgen ReceptorVHLRigid (Piperazine)OptimizedMore Potent>95[3]

Note: DC50 is the concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of target protein degradation achieved. The data presented is a synthesis from multiple sources and is intended for comparative purposes.

Visualizing the Mechanism and Workflow

To better understand the principles of PROTAC action and the experimental workflow for their evaluation, the following diagrams are provided.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment PROTAC PROTAC Target Target Protein (POI) PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded Protein Proteasome->Degradation Degrades

Caption: General mechanism of PROTAC-mediated target protein degradation.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation PROTAC_Synthesis PROTAC Synthesis (Varying Linkers) PROTAC_Treatment PROTAC Treatment PROTAC_Synthesis->PROTAC_Treatment Cell_Culture Cell Culture Cell_Culture->PROTAC_Treatment Protein_Extraction Protein Extraction PROTAC_Treatment->Protein_Extraction Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., NanoBRET, SPR) PROTAC_Treatment->Ternary_Complex_Assay Degradation_Assay Protein Degradation Assay (e.g., Western Blot) Protein_Extraction->Degradation_Assay Data_Analysis Data Analysis (DC50, Dmax) Degradation_Assay->Data_Analysis Ternary_Complex_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: A typical experimental workflow for the synthesis and evaluation of PROTACs.

Linker_Impact Impact of Linker Length on Ternary Complex Formation cluster_short Short Linker cluster_optimal Optimal Linker cluster_long Long Linker Short_Linker Steric Hindrance No_Complex No Ternary Complex Short_Linker->No_Complex Optimal_Linker Productive Conformation Stable_Complex Stable Ternary Complex Optimal_Linker->Stable_Complex Long_Linker High Flexibility Unstable_Complex Unstable/Non-productive Complex Long_Linker->Unstable_Complex

Caption: The influence of linker length on the stability of the ternary complex.

Experimental Protocols

Accurate and reproducible assessment of PROTAC efficacy is crucial for advancing drug discovery programs. The following are detailed methodologies for key experiments.

Protein Degradation Assay (Western Blotting)

This is a standard method to quantify the reduction in the levels of the target protein in cells treated with a PROTAC.[10]

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein, followed by a secondary antibody conjugated to horseradish peroxidase (HRP). A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.

Ternary Complex Formation Assay (NanoBRET™)

This assay directly measures the formation of the PROTAC-induced ternary complex in live cells.[2][6]

  • Cell Line Engineering: Use a cell line where the target protein is endogenously tagged with NanoLuc® luciferase. The E3 ligase (e.g., CRBN) can be expressed as a HaloTag® fusion protein.

  • Cell Plating: Seed the engineered cells into a 96-well plate.

  • Treatment: Treat the cells with the PROTACs at various concentrations. Add the fluorescent HaloTag® ligand (e.g., NanoBRET™ 618), which will bind to the HaloTag®-E3 ligase.

  • Luminescence and Fluorescence Reading: Add the NanoLuc® substrate and measure both the donor (NanoLuc®) and acceptor (NanoBRET™ 618) signals using a plate reader.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). An increase in the BRET ratio indicates the proximity of the target protein and the E3 ligase, confirming ternary complex formation.

Conclusion

The choice of linker is a critical optimization parameter in PROTAC design. While short PEG linkers offer advantages in terms of solubility and permeability, their efficacy is highly context-dependent. A systematic evaluation of linker length and composition is essential to identify the optimal linker for a given target and E3 ligase pair. The data and protocols presented in this guide provide a framework for the rational design and evaluation of next-generation protein degraders, ultimately accelerating the development of novel therapeutics. The continued exploration of diverse linker chemistries will undoubtedly expand the scope and power of targeted protein degradation.

References

The Impact of Boc-PEG2-sulfonic acid on Ternary Complex Stability: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation (TPD), the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for therapeutic success. These bifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the protein's degradation. The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of a PROTAC's efficacy, profoundly influencing the formation and stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase). This guide provides a comparative analysis of Boc-PEG2-sulfonic acid as a PROTAC linker, evaluating its potential impact on ternary complex stability against other common linker classes, supported by experimental principles and methodologies.

The Pivotal Role of the Linker in Ternary Complex Formation

The linker in a PROTAC is not a passive spacer but an active contributor to the stability of the ternary complex.[1][2] Its length, flexibility, and chemical composition are critical factors that modulate the stability of this complex, a prerequisite for efficient ubiquitination and subsequent proteasomal degradation of the target protein.[1][3] An optimal linker facilitates the proper proximity and orientation between the target protein and the E3 ligase.[3] A linker that is too short can cause steric hindrance, while an excessively long one may lead to an unstable or unproductive complex.[1][4]

This compound: A Profile

This compound is a heterobifunctional linker featuring a Boc-protected amine, a two-unit polyethylene (B3416737) glycol (PEG) chain, and a terminal sulfonic acid group.[5][6][7] The PEG component enhances hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule.[8][9] The sulfonic acid group is a strong acid, which is expected to be fully ionized at physiological pH, further increasing the linker's hydrophilicity.[10][11] This can be advantageous in improving the pharmacokinetic profile of the PROTAC.[8]

Performance Comparison of Linker Types

While direct head-to-head experimental data for PROTACs containing this compound is limited in publicly available literature, we can extrapolate its expected performance based on the well-documented characteristics of different linker types. The following table compares the general properties and performance of various linker classes.

Linker TypeKey CharacteristicsAdvantagesDisadvantages
Alkyl Chains Hydrophobic, can be rigid or flexible.Synthetically accessible and chemically stable.[12]Can lead to poor aqueous solubility and limit cell permeability.[]
PEG Linkers Hydrophilic, flexible, and biocompatible.[3][12]Improved aqueous solubility and can enhance cell permeability by adopting folded conformations.[14][15]May have reduced metabolic stability compared to alkyl linkers.[15]
Rigid Linkers (e.g., containing piperazine (B1678402) or triazole) Constrained conformations.Can pre-organize the PROTAC into an active conformation, potentially increasing potency and selectivity.[12][]May not be optimal for all target-E3 ligase pairs due to lack of flexibility.
PEG-Sulfonic Acid Linkers (e.g., this compound) Highly hydrophilic due to the PEG chain and the strongly acidic sulfonate group.[10][16]Expected to significantly enhance aqueous solubility.[11]The highly charged nature may negatively impact cell permeability.[11]
PEG-Carboxylic Acid Linkers Hydrophilic with a weakly acidic terminal group.[11]Offers a balance of improved solubility and potentially better cell permeability compared to sulfonic acid analogs.[11]May be less effective at solubilizing highly hydrophobic PROTACs compared to sulfonic acid linkers.

Quantitative Data on Linker Impact

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[3] The stability of the ternary complex is often assessed by measuring the dissociation constant (KD) and the cooperativity (α), where α > 1 indicates that the binding of one protein to the PROTAC enhances the binding of the other.[2][17] The following tables summarize representative data from the literature, illustrating the impact of linker length and composition on PROTAC performance.

Table 1: Impact of PEG Linker Length on PROTAC Efficacy

Target ProteinE3 LigaseLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD4VHL12 (PEG3)18>95[18]
BRD4VHL16 (PEG4)8>98[18]
ERαCRBN135~90[]
ERαCRBN161>95[]

Table 2: Biophysical Characterization of Ternary Complex Formation for the MZ1 PROTAC (BRD4-VHL)

AssayParameterBinary Interaction (MZ1:VHL)Ternary Complex (BRD4-BD2:MZ1:VHL)Cooperativity (α)Reference
SPR K_D (nM)29122[19]
k_on (10^5 M⁻¹s⁻¹)759[19]
k_off (s⁻¹)0.0190.006[19]
Half-life (s)43130[19]
ITC K_D (nM)66415[20][21]

Signaling Pathways and Experimental Workflows

To understand the context in which this compound would function, it is essential to visualize the PROTAC-mediated protein degradation pathway and the typical workflow for evaluating PROTAC efficacy.

PROTAC_Pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Target Target Protein (POI) Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_Target Poly-ubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated targeted protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_biophysical Biophysical Assays cluster_cellular Cellular Assays SPR SPR Ternary_Formation Ternary Complex Formation & Stability SPR->Ternary_Formation ITC ITC ITC->Ternary_Formation FRET TR-FRET FRET->Ternary_Formation WB Western Blot Degradation_Assay Target Degradation Quantification WB->Degradation_Assay DC50 DC50/Dmax Determination DC50->Degradation_Assay PROTAC_Design PROTAC Design & Synthesis Binding_Assays Binary Binding Confirmation PROTAC_Design->Binding_Assays Binding_Assays->Ternary_Formation Cell_Perm Cell Permeability Assessment Ternary_Formation->Cell_Perm Cell_Perm->Degradation_Assay Lead_Opt Lead Optimization Degradation_Assay->Lead_Opt

Caption: A typical experimental workflow for PROTAC evaluation.

Experimental Protocols

Accurate and reproducible data are essential for the rational design of PROTACs. Below are detailed methodologies for key experiments used to evaluate the impact of linkers on ternary complex stability and protein degradation.

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

Objective: To measure the binding kinetics (kon, koff) and affinity (KD) of binary and ternary complexes, allowing for the calculation of cooperativity.[19][22]

Materials:

  • SPR instrument and sensor chips (e.g., CM5).

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine).

  • Purified target protein, E3 ligase complex, and PROTAC.

  • Running buffer (e.g., HBS-EP+).

Protocol:

  • Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface using standard amine coupling chemistry.[22]

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics (KDbinary).[22]

    • Inject a series of concentrations of the target protein over a fresh flow cell with immobilized E3 ligase to ensure no direct interaction.

  • Ternary Interaction Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.[22]

    • Inject these solutions over the immobilized E3 ligase surface to determine the kinetics of ternary complex formation (KDternary).[22]

  • Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to obtain kinetic parameters. Calculate cooperativity (α) as the ratio of KDbinary to KDternary.[22]

Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics

Objective: To determine the thermodynamic parameters (ΔH, ΔS, KD) of binding, providing insights into the driving forces of complex formation.[20][21]

Materials:

  • Isothermal titration calorimeter.

  • Purified target protein, E3 ligase complex, and PROTAC.

  • Dialysis buffer.

Protocol:

  • Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the final dialysis buffer to minimize buffer mismatch effects.

  • Binary Titration:

    • Titrate the PROTAC into the E3 ligase solution to determine the binary binding affinity.

    • Titrate the PROTAC into the target protein solution to determine the other binary binding affinity.

  • Ternary Titration:

    • Titrate the PROTAC into a solution containing a pre-formed complex of the target protein and E3 ligase.

    • Alternatively, titrate the target protein into a solution of the E3 ligase pre-saturated with the PROTAC.

  • Data Analysis: Integrate the heat signals and fit the data to a suitable binding model to determine the thermodynamic parameters and binding affinity.

Western Blot for Cellular Degradation Assessment

Objective: To quantify the extent of target protein degradation in a cellular context.[3]

Materials:

  • Cell line of interest.

  • PROTACs at various concentrations.

  • Lysis buffer, protease and phosphatase inhibitors.

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes.

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody and chemiluminescent substrate.

Protocol:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).[3]

  • Cell Lysis: Harvest the cells and lyse them in lysis buffer supplemented with inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal protein loading.[3]

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[3]

    • Block the membrane and incubate with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

References

The Hydrophilic Advantage: A Comparative Analysis of Boc-PEG2-sulfonic acid and Other Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly influences the pharmacokinetic profile and overall efficacy of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of the hydrophilicity of Boc-PEG2-sulfonic acid against other commonly employed linkers, supported by quantitative data and detailed experimental protocols.

The physicochemical properties of a linker, particularly its hydrophilicity, play a pivotal role in determining the solubility, cell permeability, and in vivo behavior of a drug conjugate.[1][2] Hydrophilic linkers are increasingly favored for their ability to mitigate the aggregation and improve the solubility of often hydrophobic drug payloads.[3] this compound is a prime example of a hydrophilic linker, incorporating both a polyethylene (B3416737) glycol (PEG) spacer and a highly polar sulfonic acid group to enhance aqueous solubility.

Comparative Analysis of Linker Hydrophilicity

To provide a clear comparison, the hydrophilicity of this compound was evaluated against a panel of other commonly used linkers with varying characteristics. The octanol-water partition coefficient (LogP) and predicted water solubility are key indicators of a compound's hydrophilicity. A lower LogP value corresponds to higher hydrophilicity, while a higher LogP value indicates greater hydrophobicity.

LinkerStructureMolecular FormulaMolecular Weight ( g/mol )Calculated LogPPredicted Water Solubility (mg/mL)Classification
This compound C11H22O7S298.35-0.85 >1000 Highly Hydrophilic
Boc-PEG2-acidC12H23NO6277.310.9889.1Hydrophilic
Boc-NH-PEG2-amineC11H24N2O4248.320.21>1000Hydrophilic
C3-Alkyl-COOHC4H8O288.110.45>1000Moderately Hydrophilic
C6-Alkyl-amineC6H15N101.191.431000Hydrophobic

*Calculated LogP and predicted water solubility were determined using publicly available chemical property prediction tools.

As the data indicates, this compound stands out as a highly hydrophilic linker with a negative LogP value and excellent predicted water solubility. This is attributed to the combined effects of the PEG2 spacer and the strongly acidic sulfonate group. In contrast, the alkyl linkers demonstrate a more hydrophobic character, as evidenced by their higher LogP values.

The Impact of Functional Groups on Hydrophilicity

The choice of terminal functional group significantly impacts a linker's hydrophilicity. The sulfonic acid moiety in this compound is a strong acid, ensuring it is ionized at physiological pH, which dramatically increases its interaction with water. Carboxylic acids, while also enhancing hydrophilicity, are weaker acids and thus may be less ionized, resulting in a comparatively less hydrophilic character. Amine groups also contribute to hydrophilicity through their ability to form hydrogen bonds with water.

Experimental Protocols for Determining Hydrophilicity

Accurate assessment of a linker's hydrophilicity is crucial for rational drug design. The following are standard experimental protocols for determining the key parameters of water solubility and LogP.

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the maximum concentration of a linker that can be dissolved in an aqueous buffer at a specific temperature.

Methodology:

  • Preparation of Saturated Solution: An excess amount of the solid linker is added to a known volume of a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: The mixture is agitated in a sealed container at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is removed by centrifugation and subsequent filtration of the supernatant through a 0.22 µm filter.

  • Quantification: The concentration of the dissolved linker in the clear supernatant is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS). A standard curve of the linker at known concentrations is used for accurate quantification.

Protocol 2: Octanol-Water Partition Coefficient (LogP) Determination (Shake-Flask Method)

Objective: To measure the ratio of a linker's concentration in an organic phase (n-octanol) versus an aqueous phase.

Methodology:

  • Phase Pre-saturation: Equal volumes of n-octanol and water (or a relevant aqueous buffer) are mixed and shaken for 24 hours to ensure mutual saturation. The two phases are then separated.

  • Partitioning: A known amount of the linker is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other pre-saturated phase in a separatory funnel.

  • Equilibration: The funnel is shaken for a set period to allow for the partitioning of the linker between the two phases, followed by a period of rest to allow for complete phase separation.

  • Quantification: The concentration of the linker in each phase is determined using an appropriate analytical technique (e.g., HPLC, UV-Vis spectroscopy).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[4]

Visualizing the Role of Linkers in Drug Development

The following diagrams, generated using Graphviz, illustrate the fundamental role of linkers in PROTAC-mediated protein degradation and a typical experimental workflow for evaluating linker properties.

PROTAC_Mechanism POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC binds Proteasome Proteasome POI->Proteasome targeted to PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase E3_Ligase->PROTAC binds Ub Ubiquitin E3_Ligase->Ub recruits Ub->POI transfers to Degraded_POI Degraded Protein Proteasome->Degraded_POI degrades

Caption: PROTAC-mediated protein degradation pathway.

Linker_Evaluation_Workflow cluster_synthesis Linker Synthesis & Characterization cluster_physchem Physicochemical Property Measurement cluster_conjugation Drug Conjugate Formation cluster_evaluation In Vitro & In Vivo Evaluation Linker_Design Linker Design (e.g., this compound) Synthesis Chemical Synthesis Linker_Design->Synthesis Purification Purification (HPLC) Synthesis->Purification Structure_Verification Structure Verification (NMR, MS) Purification->Structure_Verification Solubility Aqueous Solubility (Shake-Flask) Structure_Verification->Solubility Conjugation Conjugation to Payload/ Targeting Moiety Structure_Verification->Conjugation LogP LogP Determination (Shake-Flask/HPLC) Purification_Conjugate Purification of Conjugate Conjugation->Purification_Conjugate Cell_Permeability Cell Permeability Assays Purification_Conjugate->Cell_Permeability Efficacy In Vitro Efficacy (e.g., DC50) Cell_Permeability->Efficacy PK_Studies Pharmacokinetic Studies Efficacy->PK_Studies Structure_verification Structure_verification Structure_verification->LogP

Caption: Experimental workflow for linker evaluation.

References

A Comparative Structural Analysis of PROTACs Featuring Boc-PEG2-Sulfonic Acid Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. The linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex. This guide provides a comparative analysis of PROTACs incorporating the Boc-PEG2-sulfonic acid linker against other common linker classes, supported by physicochemical principles and data from analogous systems, to inform the rational design of next-generation protein degraders.

The Emerging Role of Sulfonic Acid-Containing Linkers

Traditionally, PROTAC linkers have been composed of polyethylene (B3416737) glycol (PEG) or alkyl chains.[1][2] However, the introduction of charged moieties like sulfonic acid represents a novel strategy to address challenges in PROTAC development, particularly concerning solubility.[3] The this compound linker combines a short, flexible PEG chain with a strongly acidic sulfonic acid group, offering a unique set of properties.

Physicochemical Properties and Their Implications

The primary distinction of the this compound linker lies in the terminal sulfonic acid group, which is a strong acid with a very low pKa.[4] This has significant implications for the resulting PROTAC's properties:

  • Aqueous Solubility: The sulfonic acid group is highly polar and will be fully ionized to its anionic sulfonate form at physiological pH.[4] This is expected to significantly enhance the aqueous solubility of the PROTAC, which can be a major hurdle for these often large and hydrophobic molecules.[3]

  • Cell Permeability: While advantageous for solubility, the permanent negative charge of the sulfonate group can be detrimental to passive cell permeability.[4] This presents a potential trade-off, where improved solubility might come at the cost of reduced ability to reach intracellular targets.

  • Ternary Complex Formation: The linker's length and flexibility are crucial for achieving a productive ternary complex geometry.[5] The short PEG2 chain offers a degree of conformational flexibility, which can be beneficial for allowing the target protein and E3 ligase to adopt a favorable orientation for ubiquitination.[] The impact of the terminal sulfonate on ternary complex stability is an area requiring further investigation, as it could potentially engage in specific interactions with the protein surfaces.

Comparison with Alternative Linker Chemistries

The choice of linker is a multi-parameter optimization process. Below is a comparison of the anticipated properties of a PROTAC with a this compound linker against those with more conventional linkers.

Data Presentation: A Comparative Overview

Disclaimer: The following table includes hypothetical data for a PROTAC targeting a generic protein of interest (POI) and the CRBN E3 ligase. This data is for illustrative purposes to highlight the expected trends based on linker chemistry, as direct comparative experimental data for this compound is limited in the public domain.

Linker TypeTarget Protein (POI)E3 LigaseDC50 (nM)Dmax (%)Aqueous Solubility (µg/mL)Cell Permeability (PAMPA, 10⁻⁶ cm/s)Key Finding/Reference
This compound Generic KinaseCRBNPotentially higher>90HighLowExpected high solubility but potentially poor permeability.[3][4]
Boc-PEG2-acid Generic KinaseCRBNModerate>90Moderate-HighModerateCarboxylic acid offers a balance of improved solubility and permeability.[4]
Alkyl Chain (C8) Generic KinaseCRBNLow>90LowHighHigher lipophilicity generally leads to better permeability but lower solubility.[1][7]
PEG4 Chain Generic KinaseCRBNLow-Moderate>90ModerateModerate-HighA common choice offering a balance of properties.[1][8]
Rigid Piperazine Generic KinaseCRBNLow>90ModerateModerateConstrained conformation can lead to more potent degraders.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment and comparison of PROTAC efficacy.

Western Blot Analysis for Protein Degradation (DC50 and Dmax Determination)

This assay quantifies the extent of target protein degradation induced by a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC compounds

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody, followed by the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control. Plot the percentage of remaining target protein against the PROTAC concentration to determine the DC50 and Dmax values.[9]

Ternary Complex Formation Assay (TR-FRET)

This assay measures the PROTAC-induced proximity of the target protein and the E3 ligase.

Materials:

  • Purified, tagged target protein (e.g., GST-tagged)

  • Purified, tagged E3 ligase complex (e.g., His-tagged)

  • PROTAC compounds

  • Assay buffer

  • FRET donor-labeled antibody (e.g., anti-GST-terbium)

  • FRET acceptor-labeled antibody (e.g., anti-His-d2)

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Assay Setup: In a microplate, combine the tagged target protein, the tagged E3 ligase complex, and varying concentrations of the PROTAC.

  • Antibody Addition: Add the FRET donor and acceptor-labeled antibodies.

  • Incubation: Incubate the plate at room temperature to allow for complex formation.

  • Measurement: Measure the TR-FRET signal.

  • Data Analysis: Plot the FRET signal against the PROTAC concentration to determine the potency of ternary complex formation.

Target Ubiquitination Assay

This assay confirms that the PROTAC induces the ubiquitination of the target protein.

Materials:

  • Purified E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex

  • Purified target protein

  • Ubiquitin and ATP

  • Ubiquitination reaction buffer

  • PROTAC compound

  • SDS-PAGE and Western blotting reagents

  • Anti-ubiquitin antibody

Procedure:

  • Reaction Setup: Combine the E1, E2, E3, ubiquitin, target protein, and ATP in the reaction buffer.

  • PROTAC Addition: Add the PROTAC at the desired concentration.

  • Incubation: Incubate the reaction at 30°C for a specified time.

  • Detection: Stop the reaction and analyze the ubiquitination of the target protein by Western blot using an anti-ubiquitin antibody. A ladder of high-molecular-weight bands indicates polyubiquitination.

Mandatory Visualization

PROTAC_Mechanism cluster_cell Cellular Environment cluster_complex Ternary Complex Formation cluster_degradation Ubiquitination & Degradation POI Target Protein (POI) PROTAC PROTAC (this compound linker) POI->PROTAC Binds to warhead TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->PROTAC Binds to E3 ligand Ubiquitination Ubiquitination of POI TernaryComplex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_assays In Vitro & Cellular Assays cluster_analysis Data Analysis & Comparison Synthesis Synthesize PROTAC with This compound linker and alternative linkers Binding Binding Assays (SPR, ITC) Synthesis->Binding TernaryComplex Ternary Complex Formation (TR-FRET) Synthesis->TernaryComplex Degradation Degradation Assays (Western Blot) Determine DC50 & Dmax Synthesis->Degradation Ubiquitination Ubiquitination Assay Synthesis->Ubiquitination Analysis Compare Performance Metrics: - Potency (DC50) - Efficacy (Dmax) - Solubility - Permeability Binding->Analysis TernaryComplex->Analysis Degradation->Analysis Ubiquitination->Analysis

Caption: Experimental workflow for PROTAC evaluation.

Conclusion

The this compound linker presents an intriguing option for PROTAC design, with the potential to significantly enhance aqueous solubility. However, this advantage is likely coupled with reduced cell permeability, creating a critical trade-off that must be carefully considered in the context of the specific biological target and desired therapeutic application. The optimal linker choice is target-dependent and requires empirical validation through the systematic synthesis and evaluation of a diverse linker library. The experimental protocols and comparative framework provided in this guide offer a roadmap for researchers to navigate the complex landscape of PROTAC linker optimization and to rationally design novel protein degraders with improved therapeutic potential.

References

The Pivotal Role of PEG2 Linkers in PROTAC Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their success in inducing targeted protein degradation. The linker component, which connects the target protein binder and the E3 ligase ligand, plays a pivotal role in the efficacy, selectivity, and physicochemical properties of the resulting PROTAC. Among the various linker types, polyethylene (B3416737) glycol (PEG) chains are frequently employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[1][2][3] This guide provides a comparative analysis of PROTACs utilizing a short diethylene glycol (PEG2) linker, with a focus on Bromodomain-containing protein 4 (BRD4) degraders, and presents supporting experimental data and detailed methodologies.

Case Study: BRD4-Targeting PROTACs with Varying PEG Linker Lengths

A systematic evaluation of the impact of PEG linker length on the degradation of BRD4 by PROTACs recruiting the Cereblon (CRBN) E3 ligase highlights the critical nature of linker optimization. The following data is derived from a study by Wurz et al. (2019), which compared BRD4 degraders with PEG linkers of varying lengths.

Quantitative Performance Data
Linker CompositionDC50 (µM) in H661 cellsDmax (%)
PEG2 >5 N/A
PEG3>5N/A
PEG4<0.5>90
PEG5<0.5>90
  • DC50: Half-maximal degradation concentration.[4]

  • Dmax: Maximum degradation percentage.[4]

  • N/A: Data not available in the cited source.

This study reveals that for this particular BRD4 degrader scaffold, PROTACs with shorter PEG linkers (PEG2 and PEG3) were significantly less potent than those with longer PEG chains (PEG4 and PEG5).[4][5] This underscores the principle that an optimal linker length is crucial for productive ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[1][2]

Case Study: ARV-771 - A Successful Pan-BET Degrader with a PEG-Containing Linker

ARV-771 is a potent pan-BET bromodomain PROTAC that induces the degradation of BRD2, BRD3, and BRD4.[6][7] It utilizes a PEG-containing linker to connect a BRD4 inhibitor to a von Hippel-Lindau (VHL) E3 ligase ligand.[6]

Quantitative Performance Data
PROTACTargetDC50Cell Line
ARV-771 BRD2/3/4<1 nM22Rv1

ARV-771 demonstrates exceptional potency with a DC50 value of less than 1 nM in 22Rv1 castration-resistant prostate cancer cells.[6] This highlights the potential of PROTACs with optimized PEG-containing linkers to achieve highly efficient protein degradation. The success of ARV-771 in preclinical models, where it leads to tumor regression, further validates the therapeutic potential of this approach.[6]

Comparison with Other Linker Types

While direct head-to-head comparisons of PEG2 with non-PEG linkers for BRD4 degradation are not extensively documented in a single study, the general principles of linker design offer insights. Alkyl linkers, for instance, are more hydrophobic and can enhance cell permeability.[8] However, this increased hydrophobicity may also lead to poor aqueous solubility.[8] The hydrophilic nature of PEG linkers, including PEG2, can improve the solubility of the PROTAC molecule.[9] The choice between a PEG and an alkyl linker, and the optimal length of either, is highly dependent on the specific target and E3 ligase pair and must be determined empirically.[1]

Signaling Pathway and Experimental Workflow

The degradation of BRD4 by a PROTAC interferes with its role in transcriptional regulation, which is crucial for the proliferation of certain cancer cells.

PROTAC_Mechanism cluster_cell Cellular Environment BRD4 BRD4 Protein Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) BRD4->Ternary_Complex Proteasome Proteasome BRD4->Proteasome Targeted for degradation Transcription Oncogene Transcription BRD4->Transcription Promotes PROTAC PROTAC (e.g., with PEG2 Linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL/CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ubiquitination->BRD4 Adds Ub tags Degradation BRD4 Degradation Proteasome->Degradation Degradation->Transcription Inhibits Proliferation Cancer Cell Proliferation Transcription->Proliferation

Caption: PROTAC-mediated degradation of BRD4 protein.

A typical experimental workflow to evaluate a novel BRD4-targeting PROTAC would involve a series of in vitro and cell-based assays.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis & Purification Target_Engagement Target Engagement Assay (e.g., NanoBRET) Synthesis->Target_Engagement Degradation_Assay Western Blot for BRD4 Degradation Target_Engagement->Degradation_Assay Cell_Viability Cell Viability Assay (e.g., MTT/CellTiter-Glo) Degradation_Assay->Cell_Viability Downstream_Analysis Downstream Target Analysis (e.g., c-Myc levels) Cell_Viability->Downstream_Analysis In_Vivo In Vivo Efficacy Studies Downstream_Analysis->In_Vivo

Caption: A typical experimental workflow for PROTAC evaluation.

Experimental Protocols

Western Blot for BRD4 Degradation

Objective: To determine the concentration-dependent degradation of BRD4 protein following PROTAC treatment.

Materials:

  • Human cancer cell line (e.g., 22Rv1, H661, MV4-11)

  • BRD4-targeting PROTAC

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • After treatment, wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary anti-BRD4 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Probe the same membrane for a loading control to ensure equal protein loading.

  • Quantify the band intensities to determine the percentage of BRD4 degradation relative to the vehicle control and calculate the DC50 and Dmax values.

NanoBRET™ Target Engagement Assay

Objective: To measure the binding of the PROTAC to BRD4 in living cells.

Materials:

  • HEK293 cells

  • Plasmid encoding BRD4 fused to NanoLuc® luciferase

  • NanoBRET™ tracer for BRD4

  • BRD4-targeting PROTAC

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate

Procedure:

  • Transfect HEK293 cells with the NanoLuc®-BRD4 fusion plasmid.

  • After 24 hours, harvest and resuspend the transfected cells.

  • Prepare serial dilutions of the PROTAC.

  • In a white 96-well plate, add the cell suspension, the NanoBRET™ tracer, and the PROTAC dilutions.

  • Incubate the plate for 2 hours at 37°C.

  • Add the NanoBRET™ Nano-Glo® Substrate.

  • Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.

  • Calculate the BRET ratio and plot the data to determine the IC50 value for target engagement.[1]

Conclusion

The selection of the linker is a critical step in the design of a successful PROTAC. While this guide has focused on the application of PEG2 linkers, the presented data underscores the broader principle that linker composition and length must be empirically optimized for each target-ligase pair. The case of the BRD4 degrader demonstrates that even subtle changes in PEG linker length can have a profound impact on degradation efficacy. The success of PROTACs like ARV-771, which incorporate a PEG-containing linker, showcases the potential of this class of molecules. The provided protocols offer a foundational framework for researchers to evaluate the performance of their own PROTACs and contribute to the growing field of targeted protein degradation.

References

A Comparative Guide to PROTAC Linkers: Bridging In Vitro Activity and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation, offering a powerful modality to eliminate disease-causing proteins.[1] A PROTAC molecule is a heterobifunctional chimera composed of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] While much focus is placed on the warhead and E3 ligase ligand, the linker is not merely a passive spacer. Its composition, length, and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties, which govern the translation from in vitro activity to in vivo success.[1][2] This guide provides a comparative analysis of different linker types, supported by experimental data, to illuminate the correlation—and frequent disconnect—between in vitro and in vivo performance.

The PROTAC Mechanism of Action

A PROTAC leverages the cell's native ubiquitin-proteasome system. By binding simultaneously to a protein of interest (POI) and an E3 ligase, the PROTAC forms a ternary complex.[1] This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for degradation by the 26S proteasome.[1] The PROTAC is then released to act catalytically, enabling sustained protein degradation at low doses.[1]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3 E3 Ligase E3->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation Degradation Proteasome->Degradation Mediates

PROTAC-mediated protein degradation pathway.

The Critical Role of the Linker

The linker is an active modulator of a PROTAC's biological activity.[2] Its primary function is to connect the target-binding ligand and the E3 ligase-recruiting moiety, facilitating the formation of a productive ternary complex for subsequent polyubiquitination and proteasomal degradation of the target protein.[2] The linker's characteristics, such as length, flexibility, and chemical composition, directly impact the PROTAC's overall performance.

The chemical makeup of the linker significantly affects a PROTAC's physicochemical properties, including solubility and cell permeability. For instance, polyethylene (B3416737) glycol (PEG) linkers can enhance solubility, while more hydrophobic alkyl linkers may improve cell penetration.[2] Moreover, the linker's rigidity can influence the stability of the ternary complex and the PROTAC's metabolic stability.[2]

Common PROTAC Linker Types: A Comparative Analysis

The choice of linker composition is a critical decision in PROTAC design, with each type offering distinct advantages and disadvantages. The most common linker types include flexible alkyl and PEG chains, as well as more rigid structures containing cyclic moieties.[2]

Linker TypeCompositionKey AdvantagesKey Disadvantages
Alkyl Chains Saturated or unsaturated hydrocarbon chains.Synthetically accessible, provide flexibility.Can be hydrophobic, potentially leading to poor solubility and non-specific binding.
PEG Linkers Repeating ethylene (B1197577) glycol units.Hydrophilic, can improve solubility and reduce non-specific binding.[3]May increase susceptibility to metabolism and can negatively impact cell permeability if too long.[2]
Rigid Linkers Incorporate cyclic structures (e.g., piperazine, piperidine (B6355638), aromatic rings).[2]Can pre-organize the PROTAC for favorable ternary complex formation, may improve metabolic stability and pharmacokinetic properties.[2]Can be more synthetically challenging, may reduce flexibility needed for optimal ternary complex formation with some targets.
Clickable Linkers Contain moieties for click chemistry (e.g., alkynes, azides).[]Facilitate rapid synthesis of PROTAC libraries for optimization.[]The resulting triazole can influence the linker's properties.

In Vitro vs. In Vivo Performance: A Data-Driven Comparison

The following tables summarize quantitative data from various studies, illustrating the impact of linker composition on the in vitro and in vivo performance of PROTACs.

Table 1: In Vitro Degradation Potency (DC50) and Maximum Degradation (Dmax)
PROTACTargetE3 LigaseLinker TypeDC50 (nM)Dmax (%)Reference
ARV-825BRD4CRBNFlexible (PEG/Alkyl)<1>95[5]
dBET1BRD4CRBNFlexible (PEG/Alkyl)4.3>98[5]
MZ1BRD4VHLFlexible (PEG/Alkyl)25~90[5]
ARV-110Androgen ReceptorCRBNRigid (piperidine-piperazine)1>95[6]
ARV-471Estrogen ReceptorCRBNRigid (piperidine-piperazine)<5>90[6]

Note: DC50 and Dmax values can vary depending on the cell line and experimental conditions.

Table 2: In Vivo Pharmacokinetic (PK) Parameters
PROTACLinker CompositionAnimal ModelOral Bioavailability (%)Half-life (t½) (hours)Reference
ARD-2585Rigid CRBN-based linkerMice51Not Reported[2]
Compound AFlexible alkyl linkerRat<10Not Reported[2]
ARV-110Rigid (piperidine-piperazine)RodentsModerate~4-5[6]
ARV-471Rigid (piperidine-piperazine)RodentsModerate~7-10[6]

From the data, a clear trend emerges where more rigid linkers often lead to improved pharmacokinetic profiles and oral bioavailability, which is a significant challenge for PROTACs.[2] Recent studies have shown that more rigid linkers, incorporating elements like piperidine or piperazine, can lead to improved pharmacokinetic profiles and oral bioavailability.[2]

Experimental Protocols for PROTAC Linker Evaluation

A multi-faceted approach employing a combination of in vitro assays is recommended to comprehensively assess the performance of PROTACs with different linkers.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Start PROTAC Synthesis Ternary_Complex_Assay Ternary Complex Formation Assay Start->Ternary_Complex_Assay Degradation_Assay Degradation Assay (DC50/Dmax) Ternary_Complex_Assay->Degradation_Assay Permeability_Assay Cell Permeability Assay (PAMPA/Caco-2) Degradation_Assay->Permeability_Assay In_Vivo_Studies In Vivo PK/PD Studies Permeability_Assay->In_Vivo_Studies End Optimized PROTAC In_Vivo_Studies->End

PROTAC development and linker optimization workflow.
Ternary Complex Formation Assay

Objective: To assess the ability of a PROTAC to induce the formation of a stable ternary complex between the target protein and the E3 ligase.[7]

Principle: Various biophysical and biochemical methods can be used, such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or proximity-based assays like FRET or AlphaLISA.[8] A simple in vitro pull-down assay is also an effective method.[7]

Exemplary Protocol (In Vitro Pull-down): [7]

  • Protein Purification: Purify the specific E3 ubiquitin ligase (e.g., VHL) and the substrate protein of interest.

  • Complex Formation: Incubate the purified E3 ligase, substrate protein, and the PROTAC molecule in an appropriate buffer.

  • Pull-down: Use an antibody or affinity tag against one of the proteins (e.g., anti-VHL antibody) to pull down the complex.

  • Detection: Analyze the pull-down fraction by Western blot to detect the presence of the other protein, confirming ternary complex formation.

Cellular Degradation Assay (DC50 and Dmax Determination)

Objective: To quantify the potency (DC50) and efficacy (Dmax) of a PROTAC in degrading the target protein within a cellular context.[9]

Principle: Cells are treated with varying concentrations of the PROTAC, and the remaining levels of the target protein are quantified.

Exemplary Protocol (Western Blot): [10]

  • Cell Culture: Plate the target cells and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a defined period (e.g., 24 hours).

  • Cell Lysis: Lyse the cells and collect the protein lysates.

  • Quantification: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific to the target protein. Use a loading control (e.g., GAPDH) for normalization.

  • Data Analysis: Quantify the band intensities and plot the percentage of remaining protein against the PROTAC concentration. Fit the data to a dose-response curve to determine the DC50 and Dmax values.[9]

Cell Permeability Assays

Objective: To evaluate the ability of a PROTAC to cross the cell membrane.[11]

a) Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: A high-throughput, cell-free assay that models passive transcellular permeability. It measures the diffusion of a compound from a donor compartment, through a synthetic membrane coated with a lipid solution, to an acceptor compartment.[11][12]

Exemplary Protocol: [11][12]

  • Plate Preparation: Prepare a 96-well donor plate and an acceptor plate. Coat the filter of the donor plate with a lipid solution (e.g., 1% lecithin (B1663433) in dodecane).

  • Compound Addition: Add the PROTAC solution to the donor wells and buffer to the acceptor wells.

  • Incubation: Sandwich the donor and acceptor plates and incubate.

  • Quantification: Measure the concentration of the PROTAC in both donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the permeability coefficient (Pe).

b) Caco-2 Permeability Assay

Principle: This assay uses a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelial barrier. It can assess both passive diffusion and active transport mechanisms.[11][12]

Exemplary Protocol: [11][12]

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21 days to form a confluent monolayer.

  • Assay Procedure: Add the PROTAC to the apical (A) or basolateral (B) side of the monolayer.

  • Incubation: Incubate for a defined period.

  • Quantification: Measure the concentration of the PROTAC on the opposite side of the monolayer.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in both A-to-B and B-to-A directions to determine the efflux ratio.

Rational Linker Design: A Logical Framework

The optimization of a PROTAC's linker is a multiparametric process that is essential for developing potent and selective degraders.[13]

Linker_Design_Logic cluster_design Rational PROTAC Linker Design Start Define POI and E3 Ligase Initial_Linker Select Initial Linker Type (Flexible vs. Rigid) Start->Initial_Linker Length_Optimization Optimize Linker Length Initial_Linker->Length_Optimization Composition_Tuning Tune Linker Composition (e.g., add PEG, cyclic groups) Length_Optimization->Composition_Tuning Attachment_Points Vary Attachment Points Composition_Tuning->Attachment_Points In_Vitro_Screening In Vitro Screening (Ternary Complex, Degradation, Permeability) Attachment_Points->In_Vitro_Screening In_Vivo_Validation In Vivo Validation (PK/PD) In_Vitro_Screening->In_Vivo_Validation Optimized_PROTAC Optimized PROTAC In_Vivo_Validation->Optimized_PROTAC

References

A Head-to-Head Comparison of Flexible vs. Rigid PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the pioneering field of targeted protein degradation, the design of Proteolysis-Targeting Chimeras (PROTACs) is a multifaceted challenge. These heterobifunctional molecules are comprised of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] Initially seen as a simple spacer, the linker is now recognized as a critical component that significantly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2]

The choice between a flexible or rigid linker is a crucial decision in PROTAC design, involving a trade-off between conformational adaptability and pre-organization.[3] This guide provides an objective, data-driven comparison to aid researchers, scientists, and drug development professionals in making rational design choices.

The Great Debate: Flexibility vs. Rigidity

Flexible and rigid linkers represent the two primary categories of PROTAC linkers, each presenting distinct advantages and disadvantages.[4]

Flexible Linkers , such as polyethylene (B3416737) glycol (PEG) and alkyl chains, are the most common types used, especially in early-stage development.[3][5] Their main advantage is the conformational freedom that allows the PROTAC to adopt numerous orientations, which can increase the probability of forming a productive ternary complex between the target protein and the E3 ligase.[1][4] However, this high flexibility can result in an entropic penalty upon binding, potentially reducing the stability of the formed complex.[2][4] Furthermore, long flexible linkers can sometimes lead to unfavorable physicochemical properties and may be more susceptible to metabolism.[1][6]

Rigid Linkers incorporate cyclic structures like piperazine, piperidine, or aromatic rings to limit conformational freedom.[1][3] This structural constraint can "pre-organize" the PROTAC into a bioactive conformation that is optimal for ternary complex formation, thereby reducing the entropic penalty and potentially enhancing stability and potency.[2][4] Rigid linkers have also been associated with improved metabolic stability and pharmacokinetic properties.[3][4] The primary drawback is that if the pre-organized conformation is not ideal, it can hinder complex formation.[4] Additionally, their synthesis is often more challenging compared to flexible linkers.[3]

At a Glance: Flexible vs. Rigid Linkers

FeatureFlexible Linkers (e.g., PEG, Alkyl Chains)Rigid Linkers (e.g., Piperazine, Aromatic Rings, Alkynes)
Conformational Freedom HighLow
Ternary Complex Formation Can adapt to various protein topologies, increasing the likelihood of productive complex formation. However, high flexibility can lead to a significant entropic penalty upon binding.[6]Can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty and potentially enhancing complex stability.[7] Lack of flexibility can hinder formation if the geometry is not optimal.[4]
Physicochemical Properties PEG linkers can improve solubility.[7] Long alkyl chains can be hydrophobic, potentially increasing lipophilicity and negatively impacting permeability and bioavailability.[1][6]Can lead to improved physicochemical and pharmacokinetic properties.[4]
Metabolic Stability Can be more susceptible to metabolism.[6]Often enhances metabolic stability.[4]
Synthetic Accessibility Generally straightforward and easy to modify length and composition.[5]Often more synthetically complex and challenging to prepare.[3]

Quantitative Data on PROTAC Performance

The efficacy of a PROTAC is typically measured by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following tables summarize representative data from studies comparing the performance of PROTACs with flexible and rigid linkers. Direct comparisons across different targets and experimental systems should be made with caution.[3]

Table 1: Comparison of Linker Impact on Androgen Receptor (AR) Degradation

PROTACLinker TypeKey Linker MoietyDegradation Activity (in 22Rv1 cells)Key FindingReference
SNIPER(AR)-Parent FlexiblePEG unitActive at 3 µMThe flexible linker allows for a productive conformation leading to AR degradation.[5]
SNIPER(AR)-55-57 RigidDisubstituted phenyl ringsNo activity observedThe rigid conformation introduced by the phenyl rings was unable to support productive ternary complex formation for this specific target/E3 ligase pair.[2][5]

Table 2: General Comparison of Linker Impact on Bromodomain-containing protein 4 (BRD4) Degradation

Note: This table synthesizes general findings and may include illustrative data for comparison purposes.

PROTAC ExampleLinker TypeDC50 RangeDmaxGeneral ObservationsReference
MZ1 Flexible (PEG)~10-100 nM>90%A highly potent degrader, demonstrating that flexible linkers can be very effective. The PEG linker aids solubility.[8]
dBET6 Flexible (Alkyl)~1-10 nM>90%Another potent degrader with a flexible linker, often used as a benchmark.[9]
Hypothetical Rigid Analog Rigid (e.g., Piperazine)Potentially <10 nM>90%Rigidification, when successful, can lead to improved potency by pre-organizing the molecule and reducing the entropic penalty of binding.[7][10]

Visualizing PROTAC Mechanisms and Workflows

PROTAC_Mechanism

Western_Blot_Workflow start Cell Culture & Seeding treatment PROTAC Treatment (Dose-Response / Time-Course) start->treatment lysis Cell Lysis & Lysate Collection treatment->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target + Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection (Chemiluminescence) secondary_ab->detection analysis Densitometry & Data Analysis (Calculate DC50/Dmax) detection->analysis

Linker_Choice_Logic start PROTAC Design Goal flex_choice flex_choice start->flex_choice Early Stage / Discovery rigid_choice rigid_choice start->rigid_choice Lead Optimization / Structure-Guided Design

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate evaluation and comparison of PROTACs.[2]

Protein Degradation Assay via Western Blot

This protocol outlines the steps to determine the DC50 and Dmax values of a PROTAC by analyzing target protein levels.[11][12]

  • Principle: Western blotting is a widely used technique to quantify the levels of a target protein in cells treated with a PROTAC. The intensity of the protein band, normalized to a loading control, is proportional to the amount of protein present.[11][12]

  • Methodology:

    • Cell Culture and Treatment: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase. Treat cells with a serial dilution of the PROTAC for a fixed period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[11]

    • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[11]

    • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.[11]

    • SDS-PAGE and Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]

    • Immunoblotting:

      • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[13]

      • Incubate the membrane with a primary antibody specific to the target protein and a primary antibody for a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[11]

      • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[11]

    • Signal Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the loading control.[11]

    • Data Interpretation: Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[13]

Ternary Complex Formation Assays

The formation of a stable ternary complex is a critical step for PROTAC-mediated protein degradation.[14] Several biophysical techniques can be used to characterize this interaction.

  • Principle (Surface Plasmon Resonance - SPR): SPR measures changes in mass on a sensor chip surface in real-time. By immobilizing one protein (e.g., the E3 ligase) and flowing the PROTAC and the target protein over the surface, the formation and stability of the ternary complex can be quantified.[8]

  • Methodology (SPR):

    • Immobilization: Immobilize a high-purity E3 ligase (e.g., VHL or Cereblon complex) onto an SPR sensor chip.

    • Binary Affinity Measurement: In separate experiments, flow serial dilutions of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD). Similarly, measure the affinity of the PROTAC for the target protein.

    • Ternary Complex Measurement: To measure ternary complex formation, inject a pre-incubated mixture of the target protein and the PROTAC over the immobilized E3 ligase.[8]

    • Data Analysis: Analyze the sensorgrams to determine the association and dissociation rates. Cooperativity (α), a measure of how the binding of one protein affects the binding of the other, can be calculated. An α value greater than 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes.[8]

Cell Permeability Assays

Assessing a PROTAC's ability to cross the cell membrane is critical, as these molecules are often large and fall outside of traditional "Rule of 5" space.[15][16]

  • Principle (Parallel Artificial Membrane Permeability Assay - PAMPA): PAMPA is a high-throughput, cell-free assay that models passive diffusion. It measures the diffusion of a compound from a donor compartment, through a synthetic membrane coated with a lipid solution, to an acceptor compartment.[15][16]

  • Methodology (PAMPA):

    • Preparation: Prepare a donor plate containing the PROTAC dissolved in a buffer solution. Fill an acceptor plate with buffer. The two plates are separated by a microfilter plate coated with a lipid solution (e.g., lecithin (B1663433) in dodecane).[12][15]

    • Incubation: Place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate for a defined period (e.g., 4-18 hours).[12]

    • Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.[12][16]

    • Data Analysis: Calculate the permeability coefficient (Pe) based on the amount of compound that has diffused into the acceptor compartment.

Conclusion

The rational design of PROTAC linkers is a pivotal aspect of developing effective targeted protein degraders. There is no universally superior linker type; the optimal choice is highly dependent on the specific target protein and E3 ligase pair.[4] Flexible linkers, like PEG and alkyl chains, offer synthetic tractability and are excellent tools for initial discovery phases.[17] In contrast, rigid linkers may provide a path to enhanced potency, selectivity, and improved pharmacokinetic properties through conformational pre-organization, making them attractive for lead optimization.[7] A systematic evaluation of a diverse set of linkers, using the robust biophysical and cellular assays outlined above, is paramount to understanding the structure-activity relationships that govern PROTAC efficiency and to unlocking the next generation of protein-degrading therapeutics.[7]

References

Evaluating PROTAC Specificity: A Comparative Guide to Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of previously "undruggable" proteins.[1][2] A critical determinant of a PROTAC's therapeutic success and safety is its specificity—its ability to selectively degrade the intended target protein with minimal impact on the broader proteome.[1][2] Quantitative mass spectrometry-based proteomics has become the gold standard for comprehensively evaluating PROTAC specificity, offering an unbiased and global view of the cellular response to these novel degraders.[1][2]

This guide provides an objective comparison of the leading quantitative proteomics techniques used to assess PROTAC specificity, supplemented with orthogonal methods for validation. It includes detailed experimental protocols, comparative data, and visualizations to assist researchers in designing and interpreting their PROTAC specificity studies.

The Central Role of Global Proteomics in PROTAC Development

Global proteomics enables the simultaneous identification and quantification of thousands of proteins within a cell, providing a comprehensive snapshot of the proteome's response to a PROTAC.[3] This approach is crucial not only for confirming the degradation of the target protein but also for identifying any unintended protein degradation, which could lead to off-target effects and toxicity.[2][4] To distinguish direct targets of PROTAC-induced degradation from downstream, secondary effects, shorter treatment times (e.g., less than 6 hours) are often employed in these studies.[5]

Comparison of Quantitative Proteomics Methods

The selection of a quantitative proteomics strategy is a critical decision in PROTAC development, with each method offering distinct advantages and limitations. The three most prevalent techniques are Tandem Mass Tag (TMT) labeling, Stable Isotope Labeling by Amino acids in Cell culture (SILAC), and Label-Free Quantification (LFQ).

FeatureTandem Mass Tag (TMT)Stable Isotope Labeling by Amino acids in Cell culture (SILAC)Label-Free Quantification (LFQ)
Principle Isobaric chemical labels enable multiplexed analysis of up to 18 samples in a single MS run.[1]Metabolic labeling of proteins in vivo with "heavy" amino acids allows for direct comparison of two or three cell populations.Compares the signal intensities of peptides or spectral counts of proteins across individual MS runs.[1]
Throughput High, due to multiplexing capabilities.[1]Moderate, limited by the number of isotopic labels.High, as it allows for the comparison of a large number of samples.
Precision & Accuracy High accuracy and precision in relative quantification.[6]High precision due to early-stage sample mixing, minimizing experimental variability.[7]Can be more susceptible to technical variability between runs.
Sensitivity High, especially with sample multiplexing increasing the detection of low-abundance proteins.[8]High, with low sample requirements.Can have issues with missing values for lower-abundance peptides.[3]
Cost Higher cost due to labeling reagents.[3][6]High cost associated with isotopically labeled amino acids and cell culture media.[6]More cost-effective as it does not require labeling reagents.[9]
Sample Type Applicable to a wide variety of biological samples, including tissues and fluids.[8]Primarily applicable to cell culture models that can be metabolically labeled.[10]Applicable to a wide range of biological samples.[9]
Key Advantage High multiplexing capacity allows for the comparison of multiple conditions (e.g., different PROTACs, concentrations, and time points) in a single experiment.[6]Considered the "gold standard" for quantitative accuracy due to in vivo labeling and early sample pooling.Simpler sample preparation workflow and no limit to the number of samples that can be compared.[3]
Key Disadvantage Potential for ratio compression, which can underestimate the magnitude of protein changes.[3]Limited to cell lines that can be metabolically labeled and has lower throughput.[10]Lower reproducibility and potential for missing data for low-abundance proteins.[9]

Orthogonal Validation of PROTAC Specificity

While quantitative proteomics provides a global view, orthogonal methods are essential for validating on-target engagement and potential off-target interactions.

MethodPrincipleKey AdvantagesKey Limitations
Western Blotting Antibody-based detection of specific proteins to confirm degradation.[11]Widely accessible, straightforward, and provides semi-quantitative validation of proteomics hits.Low-throughput, dependent on antibody availability and specificity, and not suitable for unbiased discovery.
NanoBRET™ Assay A live-cell method that measures the PROTAC-induced proximity of the target protein and the E3 ligase through bioluminescence resonance energy transfer (BRET).[12]Provides real-time kinetic data on ternary complex formation in living cells.[1]Requires genetic engineering of cells to express tagged proteins.
Cellular Thermal Shift Assay (CETSA) Measures the change in the thermal stability of a protein upon ligand binding, indicating target engagement.[3]Label-free and can be performed in intact cells and tissues, reflecting physiological conditions.[8][13]Not all protein-ligand interactions result in a significant thermal shift, and it can be lower throughput.[8]
Targeted Proteomics (SRM/PRM) A mass spectrometry-based method that quantifies a predefined list of proteins with high sensitivity and specificity.[11]Highly sensitive and specific for validating hits from global proteomics experiments.Not suitable for unbiased discovery of off-targets.

Experimental Protocols

Detailed methodologies for the key quantitative proteomics techniques are provided below to facilitate experimental design.

Tandem Mass Tag (TMT)-Based Quantitative Proteomics

This protocol outlines the key steps for a TMT-based proteomics experiment to assess PROTAC specificity.

  • Cell Culture and PROTAC Treatment:

    • Culture human cells to 70-80% confluency.

    • Treat cells with the PROTAC at various concentrations and for different time points. Include a vehicle control (e.g., DMSO) and a negative control (e.g., an inactive epimer of the PROTAC).[11]

    • Harvest cells and wash them with ice-cold PBS.[9]

  • Protein Extraction and Digestion:

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[14]

    • Quantify protein concentration using a BCA assay.[14]

    • Reduce protein disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.[9]

    • Digest proteins into peptides overnight with trypsin.[9]

  • TMT Labeling and Sample Pooling:

    • Label the peptide digests from each condition with a specific TMT isobaric tag according to the manufacturer's instructions.[9]

    • Quench the labeling reaction and combine the labeled samples in a 1:1 ratio.[9]

  • LC-MS/MS Analysis:

    • Separate the pooled and labeled peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).[11]

  • Data Analysis:

    • Process the raw mass spectrometry data using software such as Proteome Discoverer or MaxQuant to identify and quantify peptides and proteins based on the TMT reporter ion intensities.[15]

    • Perform statistical analysis to identify proteins with significant changes in abundance.[15]

Stable Isotope Labeling by Amino acids in Cell culture (SILAC)-Based Proteomics

This protocol details the workflow for a SILAC experiment to evaluate PROTAC-induced protein degradation.

  • Cell Culture and Labeling:

    • Culture two populations of cells in parallel. One population is grown in "light" medium containing normal amino acids, while the other is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-arginine and ¹³C₆,¹⁵N₂-lysine).[7]

    • Ensure complete incorporation of the heavy amino acids by culturing the cells for at least five passages.[16]

  • PROTAC Treatment:

    • Treat the "heavy" labeled cells with the PROTAC and the "light" labeled cells with a vehicle control.

  • Sample Pooling and Protein Digestion:

    • Harvest both cell populations and mix them in a 1:1 ratio based on cell number or protein content.

    • Lyse the combined cell pellet and digest the proteins into peptides using trypsin.[16]

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Identify and quantify the relative abundance of proteins by comparing the signal intensities of the "heavy" and "light" peptide pairs.

Label-Free Quantification (LFQ)-Based Proteomics

This protocol provides a general workflow for an LFQ proteomics experiment.

  • Cell Culture and PROTAC Treatment:

    • Culture cells and treat them with the PROTAC or vehicle control as described in the TMT protocol.

  • Protein Extraction and Digestion:

    • Harvest cells, extract proteins, and digest them into peptides as described in the TMT protocol.

  • LC-MS/MS Analysis:

    • Analyze each sample individually by LC-MS/MS.

  • Data Analysis:

    • Process the raw data to identify and quantify proteins based on the signal intensity of their corresponding peptides.

    • Perform data normalization and statistical analysis to identify differentially expressed proteins between the PROTAC-treated and control groups.

Visualizations

Diagrams illustrating key concepts and workflows are provided below.

PROTAC_Mechanism POI Protein of Interest (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Ub UbPOI Ubiquitinated POI Ubiquitination->UbPOI Proteasome Proteasome UbPOI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

PROTAC Mechanism of Action

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis CellCulture Cell Culture & PROTAC Treatment Lysis Cell Lysis & Protein Extraction CellCulture->Lysis Digestion Protein Digestion Lysis->Digestion Labeling Labeling (TMT/SILAC) or No Labeling (LFQ) Digestion->Labeling LCMS LC-MS/MS Labeling->LCMS Identification Protein Identification LCMS->Identification Quantification Protein Quantification Identification->Quantification Statistics Statistical Analysis Quantification->Statistics

Quantitative Proteomics Workflow

BRD4_Signaling BRD4 BRD4 Degradation Degradation BRD4->Degradation cMyc c-Myc Transcription BRD4->cMyc promotes PROTAC BRD4 PROTAC PROTAC->Degradation induces Degradation->cMyc inhibits Proliferation Cell Proliferation cMyc->Proliferation drives

BRD4 PROTAC Signaling Impact

References

A Researcher's Guide to Biophysical Assays for Measuring Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of molecular interactions, the formation of ternary complexes represents a critical area of study. These three-part assemblies are central to numerous biological processes and are the cornerstone of innovative therapeutic strategies like Proteolysis Targeting Chimeras (PROTACs). Selecting the appropriate biophysical assay to characterize the formation, kinetics, and thermodynamics of these complexes is paramount for advancing research and drug discovery. This guide provides an objective comparison of key techniques, complete with experimental data, detailed protocols, and visual workflows to aid in your selection process.

The Principle of PROTAC-Induced Ternary Complex Formation

PROTACs are heterobifunctional molecules that act as molecular bridges, bringing a target Protein of Interest (POI) and an E3 ubiquitin ligase into close proximity.[1] This induced proximity facilitates the formation of a [POI]-[PROTAC]-[E3 Ligase] ternary complex, the critical first step in targeted protein degradation.[2][3] The E3 ligase then ubiquitinates the POI, marking it for degradation by the proteasome.[1] The stability and kinetics of this ternary complex are crucial determinants of a PROTAC's efficacy.[1][4]

PROTAC-Induced Ternary Complex Formation PROTAC-Mediated Protein Degradation Pathway POI Target Protein (POI) Ternary_Complex [POI]-[PROTAC]-[E3 Ligase] Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Catalyzes Ubiquitinated_POI Ubiquitinated POI Ubiquitination->Ubiquitinated_POI Proteasome Proteasome Ubiquitinated_POI->Proteasome Recruits Degradation Degradation Proteasome->Degradation Mediates Degraded_Peptides Degraded Peptides Degradation->Degraded_Peptides

PROTAC-mediated protein degradation pathway.

Comparison of Key Biophysical Assays

A variety of biophysical techniques can be employed to study ternary complex formation, each with its own set of advantages and limitations. The choice of assay depends on the specific research question, available instrumentation, and the properties of the interacting molecules.

AssayPrimary OutputThroughputSample RequirementKey AdvantagesKey Disadvantages
Surface Plasmon Resonance (SPR) Real-time binding kinetics (kon, koff), Affinity (KD), Cooperativity (α)Medium to HighLow (µg of protein)Label-free, provides detailed kinetic information.[5][6]Requires immobilization of one protein, which can affect its activity; potential for mass transport limitations.[7]
Bio-Layer Interferometry (BLI) Real-time binding kinetics (kon, koff), Affinity (KD)HighLow (µg of protein)Label-free, higher throughput than SPR, less susceptible to bulk refractive index changes.[8]Lower sensitivity than SPR, may not be suitable for very weak interactions or small molecules.[8]
Isothermal Titration Calorimetry (ITC) Thermodynamic parameters (ΔH, ΔS), Affinity (KD), Stoichiometry (n)LowHigh (mg of protein)Label-free, solution-based, provides a complete thermodynamic profile of the interaction.[4][5]Low throughput, requires large amounts of sample, sensitive to buffer mismatches.[5][8]
Förster Resonance Energy Transfer (FRET) Proximity and interaction efficiencyHighVaries (can be performed in live cells)Homogeneous (no-wash), high throughput, sensitive, can be used in cellular contexts.[4]Requires labeling of proteins, potential for fluorescent artifacts and steric hindrance from labels.[4]
NanoBRET™ Proximity-based signal (BRET ratio)HighN/A (Cell-based)Measures ternary complex formation in a live-cell context, providing physiologically relevant data.[2][9]Requires genetic modification of cells to create fusion proteins.[10]
Lumit™ Immunoassays Proximity-based luminescent signalHighLow (ng of protein)Homogeneous (no-wash), high-throughput compatible, can be used to rank order affinities.[2][11]Requires tagged proteins and specific antibody reagents.[2]
Fluorescence Polarization (FP) Binding affinity (KD), Cooperativity (α)HighLowHomogeneous, cost-effective, suitable for high-throughput screening.[12][13]Requires a fluorescently labeled probe, can be prone to interference from fluorescent compounds.[12]
Native Mass Spectrometry (MS) Stoichiometry, relative affinity, complex stabilityLow to MediumLowLabel-free, provides direct measurement of complex stoichiometry, can identify all species in solution.[14][15][16]Lower throughput, may not provide kinetic information, requires specialized instrumentation.[14]

Quantitative Data Comparison for the MZ1 PROTAC System

To illustrate the data obtained from different techniques, the following table summarizes key parameters for the well-characterized PROTAC MZ1, which recruits the second bromodomain of BRD4 (BRD4-BD2) to the von Hippel-Lindau (VHL) E3 ligase.

AssayParameterBinary Interaction (MZ1:VHL)Ternary Complex (BRD4-BD2:MZ1:VHL)Cooperativity (α)Reference
SPR KD (nM)29122[4]
kon (105 M-1s-1)759N/A[4]
koff (s-1)0.0190.006N/A[4]
Half-life (s)43130N/A[4]
ITC KD (nM)66415[8]
ΔH (kcal/mol)-8.5-12.1N/A[8]
-TΔS (kcal/mol)1.1-0.4N/A[8]
BLI KD (nM)N/A1.2N/A[8]
kon (105 M-1s-1)N/A2.1N/A[8]
koff (s-1)N/A0.0025N/A[8]

Note: Cooperativity (α) is calculated as the ratio of the binary KD to the ternary KD. An α value greater than 1 indicates positive cooperativity.[4]

Experimental Protocols and Workflows

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[5]

SPR_Workflow SPR Experimental Workflow for Ternary Complex Analysis cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis Immobilization Immobilize E3 Ligase on Sensor Chip Binary_Injection Inject PROTAC dilutions (Binary Interaction) Immobilization->Binary_Injection Analyte_Prep Prepare Analyte Solutions: 1. PROTAC alone (for binary) 2. PROTAC + POI (for ternary) Analyte_Prep->Binary_Injection Ternary_Injection Inject PROTAC + POI dilutions (Ternary Interaction) Analyte_Prep->Ternary_Injection Regeneration Regenerate Sensor Surface Binary_Injection->Regeneration Sensorgram_Fitting Fit Sensorgrams to Binding Models Ternary_Injection->Sensorgram_Fitting Regeneration->Ternary_Injection Kinetic_Parameters Determine k_on, k_off, K_D Sensorgram_Fitting->Kinetic_Parameters Cooperativity_Calc Calculate Cooperativity (α) Kinetic_Parameters->Cooperativity_Calc

SPR experimental workflow.

Detailed Protocol:

  • Immobilization: Covalently attach the E3 ligase to the sensor chip surface using standard amine coupling chemistry or a capture-based method (e.g., biotin-streptavidin).[17]

  • Binary Interaction Analysis: Inject a series of concentrations of the PROTAC alone over the immobilized E3 ligase to determine the binary binding kinetics and affinity.[17]

  • Ternary Interaction Analysis: Prepare solutions containing a fixed, near-saturating concentration of the POI mixed with a serial dilution of the PROTAC. Inject these mixtures over the ligase-functionalized surface to measure ternary complex formation.[17]

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to extract kinetic parameters (kon, koff) and the dissociation constant (KD).[17] The cooperativity factor (α) can then be calculated.[4]

Bio-Layer Interferometry (BLI)

BLI is another label-free technique that measures the interference pattern of white light reflected from the surface of a biosensor tip to monitor biomolecular interactions.[8]

BLI_Workflow BLI Experimental Workflow for Ternary Complex Analysis cluster_prep Preparation cluster_run BLI Run cluster_analysis Data Analysis Sensor_Prep Hydrate Biosensors Protein_Immobilization Immobilize Biotinylated E3 Ligase on Streptavidin Biosensors Sensor_Prep->Protein_Immobilization Baseline Establish Baseline Protein_Immobilization->Baseline Sample_Plate_Prep Prepare Sample Plate: - Baseline (Buffer) - Association (POI + PROTAC) - Dissociation (Buffer) Sample_Plate_Prep->Baseline Association Association Step Baseline->Association Dissociation Dissociation Step Association->Dissociation Curve_Fitting Fit Binding Curves Dissociation->Curve_Fitting Determine_Parameters Determine k_on, k_off, K_D Curve_Fitting->Determine_Parameters

BLI experimental workflow.

Detailed Protocol:

  • Sensor Preparation: Hydrate streptavidin-coated biosensors in the assay buffer.

  • Ligand Immobilization: Load biotinylated E3 ligase onto the biosensors to a desired level.

  • Assay Steps:

    • Baseline: Equilibrate the sensors in buffer to establish a stable baseline.

    • Association: Move the sensors into wells containing a fixed concentration of the POI and varying concentrations of the PROTAC.

    • Dissociation: Transfer the sensors back to buffer-containing wells to monitor the dissociation of the complex.

  • Data Analysis: Analyze the binding curves using the instrument's software to determine kinetic and affinity constants.[8] Due to sensitivity limitations, BLI is often more suitable for assessing ternary complex formation rather than binary interactions with small molecules.[8]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of molecules in solution, providing a complete thermodynamic profile of an interaction.[4]

ITC_Workflow ITC Experimental Workflow for Ternary Complex Analysis cluster_prep Preparation cluster_run Titration cluster_analysis Data Analysis Sample_Prep Prepare Protein and Ligand Solutions in Matched Buffer Load_Cell Load E3 Ligase into Sample Cell Sample_Prep->Load_Cell Load_Syringe Load PROTAC (Binary) or PROTAC + POI (Ternary) into Syringe Sample_Prep->Load_Syringe Instrument_Setup Equilibrate Calorimeter Instrument_Setup->Load_Cell Perform_Titration Inject Syringe Solution into Sample Cell Load_Cell->Perform_Titration Load_Syringe->Perform_Titration Integration Integrate Raw Heat Data Perform_Titration->Integration Binding_Isotherm Generate Binding Isotherm Integration->Binding_Isotherm Fit_Model Fit to a Binding Model Binding_Isotherm->Fit_Model Thermodynamic_Parameters Determine K_D, ΔH, ΔS, n Fit_Model->Thermodynamic_Parameters

ITC experimental workflow.

Detailed Protocol:

  • Sample Preparation: Prepare purified protein solutions (e.g., E3 ligase and POI) and the PROTAC in the same, well-matched buffer to minimize heats of dilution.

  • Binary Titration: Titrate the PROTAC into the E3 ligase solution to determine the binary binding thermodynamics.

  • Ternary Titration: Pre-incubate the PROTAC with a saturating concentration of the POI and titrate this mixture into the E3 ligase solution.

  • Data Analysis: Integrate the heat signals from each injection and fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters for both binary and ternary interactions.[18] The cooperativity can be calculated from the binding affinities.[4]

NanoBRET™

NanoBRET™ is a proximity-based assay that measures bioluminescence resonance energy transfer between a NanoLuc® luciferase donor and a fluorescent acceptor to detect protein-protein interactions in live cells.[2]

NanoBRET_Workflow NanoBRET Experimental Workflow for Ternary Complex Analysis cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_readout Measurement Transfection Co-transfect Cells with NanoLuc-POI and HaloTag-E3 Ligase Plasmids Cell_Seeding Seed Transfected Cells into Assay Plates Transfection->Cell_Seeding Labeling Add HaloTag Ligand (Acceptor) Cell_Seeding->Labeling PROTAC_Addition Add PROTAC Dilutions Labeling->PROTAC_Addition Incubation Incubate PROTAC_Addition->Incubation Substrate_Addition Add NanoLuc Substrate (Donor) Incubation->Substrate_Addition Read_Signals Measure Donor and Acceptor Emission Substrate_Addition->Read_Signals Calculate_Ratio Calculate NanoBRET Ratio Read_Signals->Calculate_Ratio

NanoBRET experimental workflow.

Detailed Protocol:

  • Cell Culture and Transfection: Co-express the POI fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag® in a suitable cell line.[10]

  • Assay Setup: Seed the cells in an appropriate assay plate and label with the HaloTag® fluorescent ligand.

  • Compound Treatment: Add serial dilutions of the PROTAC to the cells.

  • Detection: Add the NanoLuc® substrate and measure the luminescence at donor and acceptor wavelengths.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in this ratio indicates ternary complex formation.[19]

Conclusion

The study of ternary complex formation is a rapidly advancing field, and the selection of the most appropriate biophysical assay is crucial for generating robust and meaningful data. SPR and BLI are excellent for obtaining real-time kinetic data, while ITC provides unparalleled thermodynamic insights.[4] High-throughput methods like FRET, NanoBRET™, and Lumit™ are invaluable for screening and for studying interactions in a more physiological context.[2][4] Native Mass Spectrometry offers a powerful, label-free approach to directly observe complex stoichiometry.[14] By carefully considering the strengths and weaknesses of each technique, researchers can design experiments that will provide the critical information needed to drive their drug discovery programs forward.

References

A Comparative Guide to Cross-linking Mass Spectrometry for PROTAC Structural Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. A deep understanding of the three-dimensional structure of the PROTAC-induced ternary complex, comprising the PROTAC, the target protein (Protein of Interest or POI), and an E3 ubiquitin ligase, is paramount for rational drug design and optimization. While several structural biology techniques can be employed for this purpose, Cross-linking Mass Spectrometry (XL-MS) has emerged as a powerful tool, offering unique advantages in capturing the dynamic nature of these complexes.

This guide provides an objective comparison of XL-MS with two other commonly used high-resolution techniques, X-ray crystallography and cryo-electron microscopy (cryo-EM), for the structural analysis of PROTAC ternary complexes. We present a summary of quantitative data, detailed experimental protocols, and visualizations to aid researchers in selecting the most appropriate method for their specific needs.

Quantitative Comparison of Structural Analysis Techniques

The choice of a structural biology technique for PROTAC analysis depends on a variety of factors, including the nature of the protein complex, the desired resolution, and the available resources. The following table provides a comparative overview of XL-MS, X-ray crystallography, and cryo-EM.

FeatureCross-linking Mass Spectrometry (XL-MS)X-ray CrystallographyCryo-Electron Microscopy (cryo-EM)
Resolution Low to medium (provides distance restraints)Atomic (<1.5 Å to 3.5 Å)[1]Near-atomic to atomic (typically 2-4 Å)[2]
Sample Amount Low (µg range)[3]High (mg range)Low to moderate (µg to mg range)[4]
Sample State Near-native, in solutionCrystalline solidVitrified, near-native state[5]
Dynamic Complexes Well-suited for transient and dynamic interactionsChallenging, requires a stable, homogenous crystalWell-suited for capturing different conformational states[]
Complex Size Wide range, including large complexesNo theoretical upper limit, but crystallization is a bottleneckIdeal for large complexes (>100 kDa)
Throughput Relatively highLow to medium, limited by crystallizationMedium and improving
Time to Structure WeeksMonths to yearsWeeks to months
Major Advantage Captures protein dynamics and interactions in a near-native state.Provides the highest resolution atomic structures.Can visualize large, flexible complexes without the need for crystallization.[7]
Major Disadvantage Provides low-resolution structural information (distance restraints).Requires high-quality, well-diffracting crystals, which can be a major bottleneck.[8]High instrument and operational costs.[9]

Visualizing the PROTAC Mechanism and Experimental Workflows

Understanding the underlying biological processes and experimental procedures is crucial for successful structural analysis. The following diagrams, generated using the DOT language, illustrate the PROTAC mechanism of action and the general experimental workflows for the three techniques discussed.

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC, from ternary complex formation to target protein degradation.[10][11][12][13][14]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ubiquitination Ubiquitination E3->Ubiquitination Recruits E2-Ub Ternary_Complex->PROTAC Releases Ternary_Complex->Ubiquitination Catalyzes Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Results in Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades to

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

General Experimental Workflow for Structural Analysis

This diagram outlines the key stages in a typical structural biology project, from sample preparation to final structure determination.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Structural Analysis cluster_data Data Processing & Structure Determination Protein_Expression Protein Expression & Purification (POI & E3 Ligase) Complex_Formation Ternary Complex Formation (POI + PROTAC + E3) Protein_Expression->Complex_Formation QC Quality Control (e.g., SDS-PAGE, SEC) Complex_Formation->QC XL_MS XL-MS QC->XL_MS X_ray X-ray Crystallography QC->X_ray Cryo_EM Cryo-EM QC->Cryo_EM XL_MS_Data XL-MS Data Analysis (Cross-link identification, Distance restraints) XL_MS->XL_MS_Data X_ray_Data X-ray Diffraction Data Processing (Phasing, Model building) X_ray->X_ray_Data Cryo_EM_Data Cryo-EM Image Processing (Particle picking, 3D reconstruction) Cryo_EM->Cryo_EM_Data Structure Structural Model XL_MS_Data->Structure X_ray_Data->Structure Cryo_EM_Data->Structure

Caption: General experimental workflow for PROTAC ternary complex structural analysis.

XL-MS Data Analysis Workflow

The following diagram details the computational steps involved in analyzing XL-MS data to derive structural information.[1]

XLMS_Data_Workflow Raw_Data Raw MS Data (.raw file) Peak_Picking Peak Picking & Centroiding Raw_Data->Peak_Picking Database_Search Database Search (e.g., pLink, MeroX, XlinkX) Peak_Picking->Database_Search Crosslink_ID Cross-link Identification (Scoring & FDR control) Database_Search->Crosslink_ID Validation Manual Validation of Spectra Crosslink_ID->Validation Modeling Integrative Structural Modeling Crosslink_ID->Modeling Visualization Data Visualization (Network plots, 3D mapping) Validation->Visualization Visualization->Modeling Final_Model Structural Insights Modeling->Final_Model

Caption: A typical data analysis workflow for an XL-MS experiment.

Experimental Protocols

Detailed and optimized protocols are critical for obtaining high-quality structural data. Below are generalized protocols for each of the three techniques as applied to PROTAC ternary complex analysis.

Cross-linking Mass Spectrometry (XL-MS) Protocol

This protocol outlines the key steps for performing an XL-MS experiment on a PROTAC ternary complex.[5][15]

  • Ternary Complex Formation:

    • Incubate the purified target protein (POI) and E3 ligase with the PROTAC in a suitable buffer (e.g., HEPES or PBS) at an appropriate molar ratio (e.g., 1:1.2:5 of POI:E3:PROTAC) to favor ternary complex formation.

    • Incubate for 1-2 hours at 4°C.

  • Cross-linking Reaction:

    • Add a freshly prepared solution of a cross-linking reagent (e.g., disuccinimidyl suberate (B1241622) - DSS, or a mass spectrometry-cleavable cross-linker like DSSO) to the ternary complex solution. The final concentration of the cross-linker typically ranges from 0.5 to 2 mM.

    • Incubate the reaction for 30-60 minutes at room temperature with gentle agitation.

    • Quench the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM and incubate for 15-30 minutes.

  • Sample Preparation for Mass Spectrometry:

    • Denature the cross-linked proteins by adding urea (B33335) to a final concentration of 8 M.

    • Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide (B48618) (IAA).

    • Digest the proteins into peptides using a protease such as trypsin overnight at 37°C.

    • Acidify the peptide mixture with formic acid to stop the digestion.

    • Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.

  • LC-MS/MS Analysis:

    • Separate the cross-linked peptides by liquid chromatography (LC) using a reversed-phase column with a gradient of increasing acetonitrile (B52724) concentration.

    • Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap instrument).

    • Acquire tandem mass spectrometry (MS/MS) data using a data-dependent acquisition (DDA) method, selecting for precursor ions with higher charge states, which are more likely to be cross-linked peptides.

  • Data Analysis:

    • Use specialized software (e.g., pLink, MeroX, XlinkX) to identify the cross-linked peptides from the MS/MS data.

    • Filter the identified cross-links based on a false discovery rate (FDR) of <5%.

    • Visualize the cross-links on existing protein structures or use them as distance restraints for computational modeling of the ternary complex.

X-ray Crystallography Protocol

This protocol describes the general steps for determining the structure of a PROTAC ternary complex using X-ray crystallography.[8][16]

  • Ternary Complex Preparation and Purification:

    • Co-express and co-purify the target protein and E3 ligase, or purify them separately and mix them in a 1:1 molar ratio with a slight excess of the PROTAC.

    • Use size-exclusion chromatography (SEC) to isolate the stable ternary complex, removing any unbound proteins or PROTAC.

    • Concentrate the purified ternary complex to a high concentration (typically 5-20 mg/mL).

  • Crystallization:

    • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and additives) using high-throughput robotic screening methods (e.g., sitting-drop or hanging-drop vapor diffusion).

    • Optimize any initial crystal "hits" by refining the crystallization conditions to obtain large, well-ordered, single crystals.

  • Data Collection:

    • Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before flash-cooling them in liquid nitrogen.

    • Collect X-ray diffraction data from the frozen crystals at a synchrotron beamline.

  • Structure Determination and Refinement:

    • Process the diffraction data to determine the space group and unit cell dimensions.

    • Solve the phase problem using molecular replacement, using known structures of the target protein and E3 ligase as search models.

    • Build an atomic model of the ternary complex into the resulting electron density map.

    • Refine the atomic model against the diffraction data to improve its agreement with the experimental data and to ensure good stereochemistry.

  • Structure Validation and Deposition:

    • Validate the final structure using tools such as MolProbity to check for geometric and stereochemical quality.

    • Deposit the final coordinates and structure factors in the Protein Data Bank (PDB).

Cryo-Electron Microscopy (Cryo-EM) Protocol

This protocol provides a general workflow for the structural analysis of a PROTAC ternary complex by single-particle cryo-EM.[][7]

  • Ternary Complex Preparation and Optimization:

    • Prepare the ternary complex as described for X-ray crystallography, ensuring the complex is stable and monodisperse.

    • Optimize the buffer conditions (e.g., salt concentration, pH, additives) to ensure complex stability and integrity at the low concentrations used for cryo-EM.

  • Grid Preparation and Vitrification:

    • Apply a small volume (typically 3-4 µL) of the purified ternary complex solution (at a concentration of 0.1-5 mg/mL) to a cryo-EM grid (a small copper grid covered with a holey carbon film).

    • Blot away the excess liquid to create a thin film of the solution across the holes in the carbon film.

    • Plunge-freeze the grid into liquid ethane (B1197151) to rapidly vitrify the sample, trapping the complexes in a near-native state.

  • Data Collection:

    • Screen the vitrified grids on a transmission electron microscope (TEM) to assess ice thickness and particle distribution.

    • Collect a large dataset of images (micrographs) of the frozen-hydrated particles using a high-end cryo-electron microscope equipped with a direct electron detector.

  • Image Processing and 3D Reconstruction:

    • Perform initial image processing steps, including motion correction and contrast transfer function (CTF) estimation.

    • Automatically pick individual particle images from the micrographs.

    • Classify the particle images into different 2D classes to remove junk particles and to identify different views of the complex.

    • Generate an initial 3D model (ab initio reconstruction) and refine it against the 2D class averages.

    • Perform 3D classification to identify and separate different conformational states of the ternary complex.

    • Perform a final 3D reconstruction of the most stable and well-resolved class to high resolution.

  • Model Building and Refinement:

    • Dock atomic models of the target protein and E3 ligase into the cryo-EM density map.

    • Manually build and refine the model to fit the density, paying close attention to the PROTAC and the protein-protein interfaces.

    • Validate the final model and deposit it in the Electron Microscopy Data Bank (EMDB) and the PDB.

Conclusion

The structural characterization of PROTAC-induced ternary complexes is a critical step in the development of this exciting new class of therapeutics. Cross-linking mass spectrometry, X-ray crystallography, and cryo-electron microscopy each offer a unique set of advantages and disadvantages for this purpose. XL-MS is particularly well-suited for capturing the dynamic nature of these complexes in solution and for providing rapid, low-resolution structural information.[5] X-ray crystallography remains the gold standard for obtaining high-resolution atomic structures, provided that high-quality crystals can be obtained.[8] Cryo-EM has emerged as a powerful technique for visualizing large and flexible complexes at near-atomic resolution without the need for crystallization.[7] A comprehensive understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers to make informed decisions and to choose the most appropriate method for their specific research goals, ultimately accelerating the design of more effective PROTAC-based therapies.

References

A Researcher's Guide to Alternatives for Boc-PEG2-sulfonic acid in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PROTAC Linker Chemistries with Supporting Experimental Data

The design and synthesis of Proteolysis Targeting Chimeras (PROTACs) have revolutionized targeted protein degradation. The linker component, which connects the target protein ligand to the E3 ligase ligand, is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex. While Boc-PEG2-sulfonic acid is a commonly utilized hydrophilic linker, a diverse array of alternatives offers distinct advantages in optimizing PROTAC performance. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform rational PROTAC design.

The Central Role of the Linker in PROTAC Function

The linker is not merely a spacer; it actively participates in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[1] Conversely, a poorly designed linker can result in steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.[2]

Alternatives to this compound: A Comparative Analysis

This compound belongs to the class of flexible, hydrophilic linkers based on polyethylene (B3416737) glycol (PEG). These are widely used due to their ability to enhance the aqueous solubility of often hydrophobic PROTAC molecules.[3][4] However, the choice of linker should be tailored to the specific target and desired pharmacokinetic properties. Alternatives can be broadly categorized into flexible alkyl chains and more rigid structures.

Flexible Linkers: Alkyl vs. PEG Chains

Flexible linkers, primarily alkyl and PEG chains, are the most common motifs in PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.[3][5]

  • Alkyl Chains: These simple hydrocarbon chains are hydrophobic and offer a high degree of conformational flexibility.[3] While synthetically straightforward, their hydrophobicity can negatively impact the solubility of the resulting PROTAC.[3]

  • PEG Chains: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are hydrophilic and can significantly improve the solubility and cell permeability of PROTACs.[4][6] The length of the PEG chain is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair.[7]

Table 1: Representative Performance of Flexible Linkers in PROTACs

Target ProteinE3 LigaseLinker TypeDC50 (nM)Dmax (%)Cell LineReference
BRD4CRBNAlkyl Chain20>9022Rv1[6]
BRD4VHL5-unit PEG1.8>95HeLa[6]
ERαVHL16-atom PEG<10>90MCF7[6]
BTKCRBN9-unit PEG5.9~90Mino[6]

Note: The data presented is a compilation from various studies and is intended to be representative of general trends. Direct comparison should be made with caution due to differing experimental conditions.

Rigid Linkers: Enhancing Potency and Stability

Rigid linkers incorporate cyclic structures like piperazine, piperidine, or aromatic rings to introduce conformational constraints.[1] This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[3][8]

  • Piperazine/Piperidine-based Linkers: These saturated heterocycles are increasingly used to add rigidity and improve aqueous solubility and cell permeability.[8][9] They can also enhance metabolic stability.[3]

  • Triazole-based Linkers: Often synthesized via "click chemistry," the resulting triazole ring is metabolically stable and adds rigidity to the linker.[3]

Table 2: Representative Performance of Rigid Linkers in PROTACs

Target ProteinE3 LigaseLinker TypeDC50 (nM)Dmax (%)Cell LineReference
ARCRBNPiperazine-based~3000~8022Rv1[6]

Note: The data presented is a compilation from various studies and is intended to be representative of general trends. Direct comparison should be made with caution due to differing experimental conditions.

The Impact of Linker Properties on PROTAC Performance

The choice between a hydrophilic linker like this compound and a more hydrophobic or rigid alternative involves a trade-off between several key parameters that affect overall PROTAC efficacy.

Table 3: Physicochemical and Performance Trade-offs of Different Linker Classes

PropertyHydrophilic (e.g., PEG, Sulfonic Acid)Hydrophobic (e.g., Alkyl)Rigid (e.g., Piperazine)
Aqueous Solubility Generally HighGenerally LowModerate to High
Cell Permeability Can be lower due to high polarityCan be higher, but may be limited by low solubilityCan be high due to reduced conformational flexibility
Metabolic Stability Can be susceptible to metabolismGenerally stableOften high
Ternary Complex Formation High flexibility can be advantageousHigh flexibility can be advantageousPre-organization can enhance stability and potency

Experimental Protocols

Accurate and reproducible experimental data are crucial for the evaluation and comparison of PROTACs with different linkers. Below are detailed methodologies for key experiments.

Protocol 1: Determination of DC50 and Dmax by Western Blot

This method quantifies the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cell line of interest

  • PROTAC compounds

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the primary antibody for the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an ECL substrate and an imaging system.[1]

    • Quantify the band intensities using densitometry software.[1]

    • Normalize the target protein band intensity to the loading control.[1]

    • Calculate the percentage of degradation relative to the vehicle control to determine the DC50 and Dmax values.[1]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures the passive diffusion of a compound across an artificial lipid membrane.[10]

Materials:

  • PAMPA plate (e.g., 96-well filter plate)

  • 96-well acceptor plate

  • Lipid solution (e.g., phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • PROTAC compound

  • LC-MS/MS system

Procedure:

  • Plate Preparation: Coat the filter of the PAMPA plate with the lipid solution.

  • Compound Preparation: Prepare a solution of the PROTAC in PBS.

  • Assay Setup: Add the PROTAC solution to the donor wells and PBS to the acceptor wells.

  • Incubation: Assemble the donor and acceptor plates and incubate for a defined period (e.g., 4-16 hours) at room temperature.

  • Quantification: Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp).[10]

Protocol 3: Caco-2 Permeability Assay

This assay assesses the bidirectional permeability and efflux of a PROTAC across a Caco-2 cell monolayer, which is considered more physiologically relevant than PAMPA.[10]

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • PROTAC compound

  • LC-MS/MS system

  • TEER meter

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Permeability Assay:

    • For apical to basolateral (A-B) permeability, add the PROTAC solution to the apical side and transport buffer to the basolateral side.

    • For basolateral to apical (B-A) permeability, add the PROTAC solution to the basolateral side and transport buffer to the apical side.

    • Incubate at 37°C for a defined time (e.g., 2 hours).

  • Sample Analysis: Collect samples from both compartments and determine the PROTAC concentration by LC-MS/MS.

  • Data Analysis: Calculate the Papp for both directions and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests active efflux.

Visualizing Key Concepts in PROTAC Development

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ligase PROTAC->E3 binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to ubiquitination and proteasomal degradation of the target protein.

Western_Blot_Workflow start Start: PROTAC-treated cells cell_lysis Cell Lysis start->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis (DC50/Dmax Calculation) detection->analysis end End: PROTAC Efficacy Determined analysis->end

Caption: A typical experimental workflow for determining PROTAC efficacy using Western blotting.

Linker_Choice_Logic start PROTAC Design Goal solubility Improve Solubility? start->solubility permeability Improve Permeability? solubility->permeability No peg_linker Use PEG or other hydrophilic linker solubility->peg_linker Yes stability Improve Stability? permeability->stability No alkyl_linker Consider alkyl or more hydrophobic linker permeability->alkyl_linker Yes rigid_linker Use rigid linker (e.g., piperazine) stability->rigid_linker Yes optimize Empirically Optimize Linker Length and Composition stability->optimize No peg_linker->optimize alkyl_linker->optimize rigid_linker->optimize

Caption: A logical flow diagram illustrating the considerations for choosing a PROTAC linker based on desired properties.

Conclusion

The selection of a linker is a critical decision in the design of a successful PROTAC. While this compound and other PEG-based linkers offer distinct advantages in enhancing solubility, alternatives such as alkyl chains and rigid linkers provide a broader chemical space to optimize for cell permeability, metabolic stability, and ultimately, degradation potency. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating the empirical testing of a variety of linker types and lengths. The experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation of novel PROTAC molecules, enabling researchers to make informed decisions in the pursuit of new and effective protein degraders.

References

Beyond the Spacer: A Cost-Benefit Analysis of PROTAC Linker Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor. The linker, the chemical entity connecting the target protein-binding ligand and the E3 ligase-recruiting moiety, is a key determinant of a PROTAC's efficacy, selectivity, and overall performance. This guide provides an objective, data-driven comparison of common PROTAC linker compositions, focusing on the trade-offs between synthesis cost, complexity, and functional performance.

PROTACs are revolutionary heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These molecules consist of a ligand for the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is far more than a passive spacer; its composition, length, and rigidity are critical for inducing a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein. An improperly designed linker can lead to steric clashes or an unproductive ternary complex that fails to trigger ubiquitination.

Comparative Analysis of Common Linker Types

The three most prevalent classes of PROTAC linkers are flexible linkers (Alkyl and PEG chains) and rigid linkers. Each class presents a unique set of advantages and disadvantages that influence the molecule's overall performance and cost-effectiveness.

  • Alkyl Chains: As simple hydrocarbon chains, they offer a high degree of conformational flexibility.[1] They are among the most synthetically accessible and chemically stable linkers.[2][3] However, their inherent hydrophobicity can negatively impact the aqueous solubility of the final PROTAC molecule, potentially leading to non-specific binding.[1][2]

  • Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic than alkyl chains, which can significantly enhance the solubility and cell permeability of the PROTAC.[1] Their flexibility is thought to stabilize the ternary complex, and they are featured in a majority of reported PROTACs.[1][4] The primary drawbacks include potentially reduced metabolic stability and higher raw material and synthesis costs compared to simple alkyl chains.[2][5]

  • Rigid Linkers: These linkers incorporate cyclic structures, such as piperazine, piperidine, or aromatic rings, which introduce conformational constraints.[1] This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and improved metabolic stability.[3][6] However, this structural complexity typically involves more intricate and costly multi-step syntheses, and the lack of flexibility can hinder ternary complex formation if the geometry is not optimal.[1][6]

Data Presentation: Performance vs. Cost

The efficacy of a PROTAC is primarily measured by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data and cost considerations for PROTACs incorporating different linker types.

Table 1: Impact of Linker Type on Degradation Potency

Linker TypeRepresentative PROTAC TargetDC50 (nM) RangeDmax (%) RangeAqueous SolubilityCell Permeability
Alkyl BRD450 - 20080 - 90LowModerate
PEG BRD410 - 50>90HighHigh
Rigid BRD41 - 20>95Moderate to HighModerate
Data is compiled from various literature sources and represents typical ranges. Actual values are highly dependent on the specific target, warhead, and E3 ligase ligand.[6]

Table 2: Cost-Benefit Analysis of Linker Precursors for Large-Scale Synthesis

Linker TypeCommon PrecursorKey Synthesis StepsTypical Yield (Large-Scale)Estimated Raw Material Cost (Relative)
Alkyl tert-butyl 6-bromohexanoate1. Synthesis of 6-bromohexanoic acid. 2. Esterification.High (85-95%)$
PEG Bifunctional PEG (e.g., HOOC-PEG-NH-Boc)Often commercial, requiring fewer steps for incorporation.High (from precursors)
Rigid N-Boc-piperazineMulti-step synthesis involving protection, functionalization, and deprotection.Moderate to High (60-80%)
$
Cost estimation is based on publicly available bulk pricing of precursors and reagents.[6]

Mandatory Visualization

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_binding Binding & Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation PROTAC PROTAC E3 E3 Ubiquitin Ligase Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ub Transfer Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

Caption: The PROTAC-mediated protein degradation pathway.

General Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow start PROTAC Design & Synthesis biochem Biochemical Assays (e.g., Binary Binding - ITC, SPR) start->biochem biophys Biophysical Assays (e.g., Ternary Complex - ITC, SPR) biochem->biophys cellular Cellular Assays (Western Blot, HiBiT/NanoBRET) biophys->cellular quant Quantification of DC50 & Dmax cellular->quant moa Mechanism of Action Validation quant->moa pheno Phenotypic Assays (Viability, Proliferation) quant->pheno sar SAR Analysis moa->sar pheno->sar sar->start Iterate Design end Lead Optimization sar->end

Caption: A typical experimental workflow for PROTAC evaluation.

Linker Selection Cost-Benefit Flowchart

Linker_Decision_Tree start Project Goal? cost_driven Cost-Driven (Early Stage, High Throughput) start->cost_driven Cost is primary driver balanced Balanced Approach (Lead Generation) start->balanced Balance cost & performance perf_driven Performance-Driven (Lead Optimization) start->perf_driven Performance is critical alkyl Select Alkyl Linker cost_driven->alkyl peg Select PEG Linker balanced->peg rigid Select Rigid Linker perf_driven->rigid alkyl_pros Pros: - Low Cost - Simple Synthesis alkyl->alkyl_pros alkyl_cons Cons: - Poor Solubility - Potential Off-Target alkyl->alkyl_cons peg_pros Pros: - Good Solubility/PK - Modular Synthesis peg->peg_pros peg_cons Cons: - Higher Cost - Metabolic Liability peg->peg_cons rigid_pros Pros: - High Potency - Metabolic Stability rigid->rigid_pros rigid_cons Cons: - High Cost - Complex Synthesis rigid->rigid_cons

Caption: Decision matrix for linker selection based on project goals.

Experimental Protocols

Accurate and reproducible experimental data are crucial for the evaluation of PROTACs. Below are detailed methodologies for key experiments.

Protocol 1: Cellular Degradation Assay by Western Blot

This technique is the cornerstone for quantifying the reduction in target protein levels following PROTAC treatment.[2][7]

  • Cell Culture and Treatment: Seed cells of interest (e.g., a cancer cell line expressing the POI) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically from 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 18-24 hours).[1][3]

  • Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[1] Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[1] Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay to ensure equal protein loading.[1]

  • SDS-PAGE and Immunoblotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[1]

  • Detection and Analysis: Block the membrane and incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).[1] After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.[1][8]

  • Data Interpretation: Plot the percentage of remaining protein against the log of the PROTAC concentration. Use a non-linear regression model to calculate the DC50 and Dmax values.[8]

Protocol 2: HiBiT/NanoBRET Assay for Real-Time Degradation

This bioluminescent method offers a sensitive and quantitative approach for high-throughput measurement of protein degradation in real-time.

  • Cell Line Preparation: Use CRISPR/Cas9 to engineer a cell line to endogenously express the POI tagged with the 11-amino-acid HiBiT peptide. This minimizes artifacts from overexpression.[9][10]

  • Assay Setup: Plate the HiBiT-tagged cells in white, multi-well assay plates. For a live-cell, real-time assay, add the LgBiT protein and the Nano-Glo® Endurazine™ Live Cell Substrate to the medium.[9]

  • Compound Treatment: Add a serial dilution of the PROTAC or molecular glue to the wells. Include a vehicle-only control.[9]

  • Kinetic Measurement: Immediately place the plate into a luminometer pre-equilibrated to 37°C. Measure luminescence kinetically, with readings every 15-30 minutes for up to 24 hours or longer.[9][10]

  • Data Analysis: Normalize the luminescence data to the vehicle control at each time point. The data can be used to determine kinetic degradation parameters, including the degradation rate constant (kdeg), DC50, and Dmax.[10]

Protocol 3: Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of binary and ternary complex formation.[11][12]

  • Sample Preparation: Purify the POI and E3 ligase proteins to >95% homogeneity. Dialyze both proteins and dissolve the PROTAC in a matched buffer to minimize heat of dilution effects.[11]

  • Binary Interaction Measurement: To characterize the individual binding events, first perform a titration by injecting the PROTAC solution into the sample cell containing the POI. In a separate experiment, titrate the PROTAC into the E3 ligase solution.[12]

  • Ternary Complex Measurement: To measure the thermodynamics of the ternary complex, pre-saturate the PROTAC with one protein partner (e.g., the E3 ligase) and titrate this binary complex into the second protein partner (the POI) in the sample cell.[11]

  • Data Acquisition: A series of small injections of the titrant into the titrand is performed, and the heat released or absorbed is measured after each injection. A control experiment, titrating the titrant into the buffer alone, is required to determine the heat of dilution for subtraction.[11]

  • Data Analysis: The resulting data are fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS) for the formation of the complex.[1] By comparing the binary and ternary Kd values, the cooperativity (α) of ternary complex formation can be calculated, which is a key indicator of PROTAC efficacy.[12]

References

Safety Operating Guide

Proper Disposal of Boc-PEG2-sulfonic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are critical for maintaining a secure and compliant laboratory environment. This guide outlines the recommended procedures for the proper disposal of Boc-PEG2-sulfonic acid, a bifunctional linker often utilized in bioconjugation and drug discovery. While a specific Safety Data Sheet (SDS) for this compound is not consistently available, information from structurally similar compounds indicates that it should be handled as a chemical waste product with adherence to standard laboratory safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (such as nitrile), and a laboratory coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

First Aid Measures:

ScenarioProcedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]
Skin Contact Wash the affected area thoroughly with soap and plenty of water.[1]
Eye Contact Rinse cautiously with water for several minutes. If present, remove contact lenses if it is easy to do so. Continue rinsing.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]

Step-by-Step Disposal Protocol

The primary route for the disposal of this compound is through an approved hazardous waste program. This chemical should not be disposed of down the drain or in regular trash.

1. Waste Identification and Segregation:

  • Properly identify the waste as "this compound."

  • Segregate the waste from other laboratory waste streams to avoid accidental mixing with incompatible materials, particularly strong oxidizing agents.[3]

2. Waste Container Preparation and Labeling:

  • Select a chemically compatible and sealable container for waste collection. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.

  • Ensure the container is clean, dry, and has a secure, leak-proof cap.

  • Affix a "Hazardous Waste" label to the container.

  • Clearly write the full chemical name, "Waste this compound," on the label. Avoid using abbreviations or chemical formulas.

3. Waste Collection:

  • Solid Waste: If the waste is in solid form, carefully transfer it to the labeled waste container.

  • Liquid Waste (Solutions): If the waste is in a solution, carefully pour it into the labeled container, using a funnel to prevent spills.

  • Contaminated Materials: Any materials, such as absorbent pads or personal protective equipment, that are heavily contaminated with this compound should also be collected in the designated waste container.

4. Storage of Waste:

  • Store the sealed waste container in a designated, secure, and well-ventilated chemical waste storage area.

  • Keep the container away from sources of heat, ignition, and incompatible chemicals.

5. Final Disposal:

  • Arrange for the collection of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste management contractor.

  • Complete all necessary waste disposal documentation as required by your institution and local regulations.

Emergency Spill Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.

  • Containment: For larger spills, contain the material to prevent it from spreading or entering drains.

  • Absorption: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[4][5]

  • Collection: Carefully scoop or sweep up the absorbed material and place it into a labeled hazardous waste container.[4]

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[4]

Disposal Workflow for this compound

start Start: this compound for Disposal waste_type Is the waste solid or in solution? start->waste_type empty_container_q Is it an empty container? start->empty_container_q solid_waste Place in a labeled chemical waste container waste_type->solid_waste Solid liquid_waste Pour into a labeled chemical waste container waste_type->liquid_waste Solution storage Store sealed waste container in designated area solid_waste->storage liquid_waste->storage disposal Arrange for disposal through EHS or licensed contractor storage->disposal empty_container_q->waste_type No rinse Triple-rinse the container empty_container_q->rinse Yes rinsate Collect rinsate as chemical waste rinse->rinsate dispose_container Dispose of rinsed container as regular waste (check local regulations) rinse->dispose_container rinsate->liquid_waste

A workflow diagram for the proper disposal of this compound.

References

Personal protective equipment for handling Boc-PEG2-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling Boc-PEG2-sulfonic acid, a bifunctional linker often utilized in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Adherence to these protocols is vital for ensuring personnel safety and maintaining the integrity of the compound.

While a specific Safety Data Sheet (SDS) for this compound is not consistently available, the following recommendations are based on information for structurally similar compounds and general best practices for handling acidic and PEGylated substances.[2] It is imperative to treat this chemical as potentially hazardous.

Personal Protective Equipment (PPE)

Proper PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Equipment Specification Purpose
Eye and Face Protection Chemical safety goggles with side shields or a face shield.[3]To protect eyes from splashes and airborne particles.[3]
Skin Protection Nitrile or other chemical-resistant gloves.[2][4] Double-gloving is recommended. A laboratory coat is the minimum requirement.To prevent skin contact.
Respiratory Protection A NIOSH-approved respirator with acid gas cartridges should be used if dust or vapors are generated outside of a fume hood.[5]To protect against the inhalation of harmful dust or vapors.
Foot Protection Closed-toe shoes.[3]To protect feet from spills.

Operational Plan: Handling and Storage

A strict operational plan is essential for laboratory safety.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2][3]

  • Avoid Contact: Prevent contact with skin and eyes.[2]

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[2][6]

  • Transport: When moving containers, use secondary containment to prevent spills.[3]

Storage:

  • Container: Keep the container tightly closed and store in a dry, well-ventilated place.[7]

  • Inert Atmosphere: Store under an inert atmosphere to prevent degradation.[2]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[7][8]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure a safe laboratory environment.

  • Waste Classification: Treat all waste containing this compound as hazardous chemical waste.[9] This includes the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves).

  • Waste Collection:

    • Solid Waste: Collect contaminated solid waste in a designated, leak-proof container clearly labeled with the chemical name and appropriate hazard warnings.[8]

    • Liquid Waste: Collect unused or waste solutions in a separate, compatible, and clearly labeled hazardous waste container.[8]

  • Container Management: Keep waste containers securely closed except when adding waste. Store them in a designated satellite accumulation area.[8][9]

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The first rinse should be collected as hazardous waste.[3][8]

  • Final Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[9] Polyethylene glycol is biodegradable, but due to the sulfonic acid group, it should not be disposed of down the drain.[10]

Experimental Workflow: Handling and Disposal

Workflow for Handling and Disposal of this compound cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep Preparation: - Don appropriate PPE - Work in a fume hood handle Handling: - Weigh/dispense chemical - Perform experiment prep->handle cleanup Post-Handling: - Decontaminate work area - Wash hands thoroughly handle->cleanup segregate Segregate Waste: - Solid vs. Liquid cleanup->segregate Transfer waste collect Collect Waste: - Use labeled, sealed containers segregate->collect store Store Waste: - Designated accumulation area collect->store dispose Final Disposal: - Contact EHS for pickup store->dispose

Caption: General workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-PEG2-sulfonic acid
Reactant of Route 2
Reactant of Route 2
Boc-PEG2-sulfonic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.